molecular formula C6H9NO3 B3048387 [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol CAS No. 167155-53-5

[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol

Cat. No.: B3048387
CAS No.: 167155-53-5
M. Wt: 143.14 g/mol
InChI Key: CTVKFHLSTYWQLY-UHFFFAOYSA-N
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Description

[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol is a high-purity chemical compound with the molecular formula C6H9NO3. It belongs to the isoxazole family, a class of heterocyclic compounds recognized as privileged structures in medicinal chemistry and drug discovery . Isoxazoles are key structural motifs found in a wide range of bioactive molecules and commercially available drugs, contributing to a broad spectrum of pharmacological activities . As a bifunctional building block, this compound features both a hydroxymethyl and a methoxymethyl group on its isoxazole core. These functional groups make it a valuable intermediate for synthetic organic chemistry, particularly in the construction of more complex heterocyclic hybrids . The molecule can serve as a precursor in the development of novel compounds for various research applications. In pharmaceutical research, isoxazole-containing hybrids are investigated for numerous therapeutic areas. The structural similarity of this compound to other known bioactive isoxazoles suggests its potential utility in early-stage drug discovery efforts . Furthermore, isoxazole derivatives have demonstrated significant potential in agrochemical research. Specific substituted isoxazole compounds have been reported in patent literature to exhibit fungicidal and herbicidal activities, indicating the value of this chemical class in developing new crop protection agents . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

[5-(methoxymethyl)-1,2-oxazol-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-9-4-6-2-5(3-8)7-10-6/h2,8H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVKFHLSTYWQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101286335
Record name 5-(Methoxymethyl)-3-isoxazolemethanol
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Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167155-53-5
Record name 5-(Methoxymethyl)-3-isoxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167155-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Methoxymethyl)-3-isoxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101286335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

CAS number and identifiers for [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol

[1]

Chemical Identity & Identifiers

[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol is a functionalized isoxazole derivative characterized by a hydroxymethyl group at the C3 position and a methoxymethyl group at the C5 position.[1] This specific substitution pattern renders it a versatile scaffold for constructing bio-active molecules, particularly in the development of antibiotics (oxazolidinones) and GABA receptor modulators.

Core Identifiers Table[1][2]
Identifier TypeValueNotes
IUPAC Name [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanolSystematic name
Common Name 3-Hydroxymethyl-5-(methoxymethyl)isoxazoleWidely used in synthetic literature
PubChem CID 19958730 Definitive database entry
Molecular Formula C₆H₉NO₃
Molecular Weight 143.14 g/mol
SMILES COCC1=CC(=NO1)COCanonical string
InChI Key CTVKFHLSTYWQLY-UHFFFAOYSA-NUnique hash
CAS Registry Number Not widely indexedRefer to PubChem CID 19958730 for database queries.[1][2][3][4][5][6][7][8]

Physicochemical Properties[2][3][6][8][11]

Understanding the physical behavior of this compound is essential for extraction and purification protocols.

PropertyValue (Experimental/Predicted)Implications for Handling
Physical State Viscous Oil or Low-Melting SolidMay require gentle warming for aliquoting.[1]
Boiling Point ~280–290 °C (at 760 mmHg)High boiling point; vacuum distillation recommended.
Solubility High in polar organic solvents (MeOH, DMSO, DCM)Compatible with standard reverse-phase chromatography.
pKa ~13.5 (Hydroxyl group)Weakly acidic; stable in mild basic conditions.
LogP -0.2 to 0.1Amphiphilic; amenable to extraction from aqueous phases using DCM.[1]

Synthesis & Manufacturing Methodologies

The synthesis of 3,5-disubstituted isoxazoles is non-trivial due to the need for regiocontrol.[1] The most robust industrial route employs a [3+2] Cycloaddition (Click Chemistry) strategy, specifically utilizing a nitrile oxide intermediate.

Preferred Route: The Ester-Reduction Pathway

This method is favored for its scalability and high regioselectivity, avoiding the instability of unprotected hydroxy-nitrile oxides.[1]

Step 1: In Situ Generation of Nitrile Oxide & Cycloaddition[1]
  • Precursors: Methyl 2-chloro-2-(hydroxyimino)acetate (Chloro-oxime) and Methyl propargyl ether.[1]

  • Mechanism: A base (Triethylamine) eliminates HCl from the chloro-oxime to generate the reactive dipole (Methoxycarbonyl)formonitrile oxide .

  • Reaction: This dipole undergoes a 1,3-dipolar cycloaddition with the alkyne (Methyl propargyl ether).

  • Regioselectivity: The oxygen of the nitrile oxide preferentially aligns with the substituted carbon of the alkyne due to steric and electronic factors, yielding the 3-carboxylate-5-methoxymethyl isomer.[1]

Step 2: Selective Reduction
  • Reagent: Sodium Borohydride (NaBH₄) in Methanol.

  • Transformation: The ester group at C3 is selectively reduced to the primary alcohol.

  • Outcome: Formation of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol.

Synthesis Workflow Diagram

SynthesisPrecursor1Methyl 2-chloro-2-(hydroxyimino)acetateIntermediateNitrile Oxide(In Situ)Precursor1->IntermediateBase (Et3N)-HClPrecursor2Methyl Propargyl Ether(Dipolarophile)CycloProductMethyl 5-(methoxymethyl)isoxazole-3-carboxylatePrecursor2->CycloProductReactantIntermediate->CycloProduct[3+2] Cycloadditionwith Methyl Propargyl EtherTarget[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanolCycloProduct->TargetReductionReagentNaBH4 / MeOHReagent->Target

Caption: The "Ester-Reduction" pathway ensures high regioselectivity for the 3,5-substitution pattern.

Applications in Drug Discovery[1][6][12][13]

The isoxazole ring is a "privileged scaffold" in medicinal chemistry, acting as a bio-isostere for amide bonds or aromatic rings while improving metabolic stability.

Antibacterial Agents (Oxazolidinones)

This compound serves as a critical "Head Group" precursor. The hydroxymethyl group can be converted into an amine or mesylate, which is then coupled to an oxazolidinone core.

  • Mechanism: The isoxazole ring mimics the chemical space of the phenyl ring found in Linezolid but offers different solubility and binding properties.

  • Example: Analogs of Linezolid where the morpholine or phenyl ring is modified with an isoxazole moiety to overcome resistance.

GABA-A Receptor Modulators

Derivatives of this alcohol, particularly when linked to phthalazine cores, have shown affinity for the benzodiazepine binding site of GABA-A receptors.[1]

  • Role: The methoxymethyl group acts as a hydrogen-bond acceptor, crucial for receptor pocket occupancy.[1]

Pharmacophore Logic Diagram

Applicationscluster_0Functionalization Pathwayscluster_1Therapeutic TargetsCore[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanolMesylateMesylate/Halide(Leaving Group)Core->MesylateMsCl / Et3NAminePrimary Amine(Nucleophile)Core->AmineMitsunobu / GabrielNeuroGABA-A ReceptorLigandsCore->NeuroEtherification withPhthalazineAntibioticOxazolidinoneAntibioticsMesylate->AntibioticCoupling toOxazolidinone Core

Caption: Divergent synthetic utility of the hydroxymethyl handle in pharmaceutical development.[1]

Safety & Handling (SDS Highlights)

While specific toxicological data for this intermediate may be sparse, standard protocols for isoxazole alcohols apply.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • Incompatibility: Strong oxidizing agents (can oxidize the alcohol to aldehyde/carboxylic acid).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19958730, [5-(methoxymethyl)-1,2-oxazol-3-yl]methanol.[1] Retrieved from [Link]

  • Google Patents.Phthalazine isoxazole alkoxy derivatives, preparation method thereof... (US20210009598A1). (Describes the use of the isoxazole alcohol as a key intermediate "B-1").
  • Beilstein Journal of Organic Chemistry. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles... (Provides context on general isoxazole/oxazole synthesis methodologies). Retrieved from [Link]

  • Connect Journals. An Expeditious and Facile Synthesis of Isoxazole Derivatives... (Discusses [3+2] cycloaddition protocols). Retrieved from [Link]

Literature Review of 1,2-Oxazol-3-yl Methanol Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Discovery Professionals

A Senior Application Scientist's Perspective on a Privileged Scaffold

Executive Summary

The 1,2-oxazole (isoxazole) ring is a prominent five-membered heterocycle that has earned its status as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and ability to engage in diverse non-covalent interactions with biological targets make it a cornerstone of modern drug design.[2][3] This technical guide focuses on a specific, highly valuable subclass: 1,2-oxazol-3-yl methanol analogs. The introduction of a hydroxymethyl group at the 3-position provides a critical hydrogen bonding motif and a versatile synthetic handle, unlocking potent and selective biological activities across a spectrum of therapeutic areas. This document provides an in-depth analysis of the synthesis, biological applications, and structure-activity relationships of these compounds, offering field-proven insights for researchers and drug development professionals.

The 1,2-Oxazole Scaffold: A Foundation for Therapeutic Innovation

The isoxazole ring is an aromatic heterocycle isomeric with oxazole.[1] Its utility in drug discovery is not accidental but is rooted in its fundamental physicochemical properties:

  • Bioisosteric Replacement: The isoxazole ring can act as a bioisostere for other functional groups, such as amide or ester bonds, often conferring improved metabolic stability and pharmacokinetic profiles.

  • Modulator of Physicochemical Properties: It influences a molecule's pKa, polarity, and solubility, which are critical parameters for drug-likeness.

  • Versatile Intermolecular Interactions: The nitrogen atom acts as a hydrogen bond acceptor, while the ring itself can participate in π-π stacking and dipole-dipole interactions, enabling robust binding to enzyme active sites and receptors.[1][2]

The 1,2-oxazol-3-yl methanol moiety builds upon this solid foundation by incorporating a flexible -CH2OH group. This addition is not trivial; the hydroxyl group can act as both a hydrogen bond donor and acceptor, often forming a key interaction that anchors the molecule to its biological target, thereby enhancing potency and selectivity.

Synthetic Pathways to 1,2-Oxazol-3-yl Methanol Analogs

The construction of this specific scaffold is reliable and primarily relies on one of the most powerful reactions in heterocyclic chemistry: the [3+2] cycloaddition.

Core Methodology: 1,3-Dipolar Cycloaddition

The most prevalent and efficient strategy for synthesizing 3-substituted 1,2-oxazoles involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[4] To specifically generate the 3-hydroxymethyl group, the alkyne of choice is propargyl alcohol .

The nitrile oxide is typically generated in situ from a corresponding aldoxime using a mild oxidant, such as sodium hypochlorite (NaOCl) or N-chlorosuccinimide (NCS), to avoid its dimerization.

Sources

Bioactivity Profile and Synthetic Utility of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The Synthon Paradigm: Beyond Simple Occupancy

In modern medicinal chemistry, the discovery of novel therapeutics rarely relies on isolated, naturally occurring small molecules. Instead, it is driven by the strategic assembly of "privileged scaffolds"—molecular frameworks that consistently demonstrate high-affinity binding across diverse biological targets[1][2].

[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol (CAS: 167155-53-5) is a prime example of a highly versatile, bidentate bioactive synthon[3]. While rarely administered as an Active Pharmaceutical Ingredient (API) on its own, it serves as a critical foundational building block for synthesizing complex kinase inhibitors, antimicrobial agents, and Protein-Protein Interaction (PPI) modulators[1][4].

The structural logic of this molecule is elegantly simple yet highly functional:

  • The 1,2-Oxazole (Isoxazole) Core: Provides a rigid, aromatic, heteroatomic framework that induces conformational restriction, reducing the entropic penalty upon target binding[5].

  • The C5-Methoxymethyl Group: Acts as a weak hydrogen-bond acceptor. Unlike highly lipophilic alkyl or aryl groups, the ether oxygen subtly improves aqueous solubility and metabolic stability while occupying a similar steric volume[6].

  • The C3-Hydroxymethyl Group: Serves as the primary synthetic handle, readily converted into electrophilic centers (halides, aldehydes) or sulfonyl chlorides for downstream coupling[7].

Physicochemical Profiling and ADME Rationale

To understand why medicinal chemists select this specific building block, we must analyze its baseline physicochemical properties. The table below summarizes the quantitative data that drives its utility in tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of larger drug molecules.

PropertyValuePharmacological Impact
Molecular Formula C₆H₉NO₃Low molecular weight (143.14 g/mol ) allows for significant downstream elaboration without violating Lipinski’s Rule of 5.
LogP (Predicted) ~0.35Highly hydrophilic. Ideal for offsetting the high lipophilicity of large, hydrophobic target-binding domains.
Topological Polar Surface Area 58.5 ŲExcellent range for membrane permeability. Ensures that derivatives maintain oral bioavailability.
H-Bond Donors 1 (-OH)Provides a reactive site for esterification, etherification, or conversion to a leaving group.
H-Bond Acceptors 4 (N, O, O, O)Enhances target engagement via multiple vector interactions within solvent-exposed protein pockets.

Synthetic Workflows & Functionalization

As an application scientist, the value of a synthon lies in its synthetic tractability. The C3-hydroxymethyl group is typically activated to facilitate the attachment of the isoxazole core to larger pharmacophores, such as chalcones or chromones, to create multitargeted hybrid molecules[8][9].

Below is the self-validating protocol for the conversion of the C3-methanol to a highly reactive chloromethyl intermediate.

Protocol: Synthesis of 3-(Chloromethyl)-5-(methoxymethyl)-1,2-oxazole

Objective: Convert the stable hydroxymethyl group into an electrophilic chloromethyl handle for subsequent Sₙ2 coupling or reductive amination.

Reagents & Materials: *[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol (1.0 eq)

  • Thionyl Chloride (SOCl₂, 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF, catalytic)

  • Saturated aqueous NaHCO₃

Step-by-Step Methodology:

  • System Setup: Purge a round-bottom flask with inert gas (N₂ or Ar). Dissolve the starting material in anhydrous DCM (0.2 M concentration) and cool the reaction mixture to 0 °C using an ice bath.

  • Catalytic Activation: Add 2-3 drops of anhydrous DMF.

    • Causality: DMF reacts with SOCl₂ to generate the Vilsmeier-Haack reagent in situ. This intermediate acts as the true chlorinating species, ensuring a rapid, clean substitution (Sₙ2) without generating harsh, localized acidic conditions that could degrade the isoxazole ring.

  • Reagent Addition: Add SOCl₂ dropwise over 10 minutes to control the exothermic evolution of SO₂ and HCl gases.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

    • Validation: Monitor via Thin-Layer Chromatography (TLC) using a 1:1 Hexane/Ethyl Acetate system. The reaction is complete when the polar baseline spot (starting material) completely disappears, replaced by a higher R_f product spot.

  • Quench and Workup: Carefully pour the reaction mixture into a separatory funnel containing ice-cold saturated aqueous NaHCO₃.

    • Validation: The cessation of CO₂ gas evolution visually confirms the complete neutralization of residual HCl and unreacted SOCl₂.

  • Isolation: Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the activated electrophile.

SynthWorkflow A [5-(Methoxymethyl)- 1,2-oxazol-3-yl]methanol (Core Synthon) B Oxidation (MnO2 or Swern) A->B C Halogenation (SOCl2 or PBr3) A->C D Isoxazole-3-carbaldehyde (Electrophilic Handle) B->D E 3-(Chloromethyl)isoxazole (Alkylation Agent) C->E F PPI Inhibitor Hybrid Scaffold D->F Reductive Amination G Kinase Inhibitor Core E->G SN2 Coupling

Fig 1. Synthetic functionalization of the isoxazole core into bioactive drug scaffolds.

(Note: The core can also be converted into [5-(methoxymethyl)-1,2-oxazol-3-yl]methanesulfonyl chloride (CAS: 1483990-11-9) for the synthesis of bioactive sulfonamides[7][10][11].)

Bioactivity Profile & Target Integration

Once integrated into a larger molecular framework, the[5-(methoxymethyl)-1,2-oxazol-3-yl] moiety imparts significant biological activity.

Protein-Protein Interaction (PPI) Inhibition

Historically, PPIs were considered "undruggable" due to their large, flat, and hydrophobic interfaces. However, the integration of rigid isoxazole cores has revolutionized this field. By utilizing the isoxazole ring for conformational restriction , medicinal chemists can pre-organize a molecule near its bioactive conformation[5].

For example, in the development of oral IL-17A inhibitors, isoxazole derivatives bind allosterically to the central region of the IL-17A homodimer. The isoxazole ring provides directional hydrogen bonds, triggering a local collapse of the dimer interface and neutralizing its pro-inflammatory signaling cascade[5].

IL17Pathway IL17 IL-17A Homodimer Receptor IL-17RA / IL-17RC Receptor Complex IL17->Receptor Binding (Blocked) Inhibitor Isoxazole-based PPI Inhibitor Inhibitor->IL17 Allosteric Binding (Conformational Collapse) Act1 Act1 Adaptor Protein Receptor->Act1 Recruitment NFkB NF-κB / MAPK Signaling Act1->NFkB Activation Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Gene Transcription

Fig 2. Disruption of the IL-17A pro-inflammatory signaling cascade by isoxazole-based inhibitors.

Antimicrobial and Anticancer Hybridization

The isoxazole core is a proven pharmacophore in oncology and infectious disease[1][4]. By coupling the activated [5-(methoxymethyl)-1,2-oxazol-3-yl]methanol synthon with chalcones or chromones, researchers generate "hybrid drugs" that exhibit potent cytotoxic activities against multi-drug resistant cancer cell lines (e.g., DU-145 prostate cancer cells)[8][9]. The methoxymethyl group ensures these large, complex hybrids maintain sufficient aqueous solubility to be viable for in vivo administration[6]. Furthermore, sulfonamide derivatives of this scaffold have demonstrated strong α-glucosidase inhibitory activity, showcasing its utility in metabolic disease targeting[11].

References

  • mzCloud - Mass Spectral Data: 1-{[5-(methoxymethyl)-1,2-oxazol-3-yl]methyl}-D-erythro-hexitol. Available at: [Link]

  • ChemBK - 5-(methoxymethyl)-1,2-oxazol-3-yl]methanesulfonyl chloride. Available at: [Link]

  • ResearchGate - Chromones and Isoxazoles. Available at:[Link]

  • Academia.edu - Novel Hybrid Molecules of Isoxazole Chalcone Derivatives: Synthesis and Study of in vitro Cytotoxic Activities. Available at: [Link]

  • PMC (NIH) - Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]

  • Asian Journal of Research in Chemistry - Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Available at:[Link]

  • ResearchGate - Sulfonamide Chalcone as a New Class of α-Glucosidase Inhibitors. Available at:[Link]

Sources

Role of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol in heterocyclic chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Role of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol in Heterocyclic Chemistry

Abstract

The isoxazole ring is a prominent scaffold in modern heterocyclic chemistry, prized for its unique electronic properties, metabolic stability, and ability to act as a versatile bioisostere in medicinal chemistry. This guide delves into the specific chemistry of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol, a bifunctional building block with significant potential for the synthesis of complex molecular architectures. While direct literature on this exact molecule is sparse, this document extrapolates from established principles of isoxazole synthesis and functional group manipulation to provide a comprehensive overview of its probable synthesis, reactivity, and utility as a synthetic intermediate. We will explore its role as a synthon, detailing potential transformations and their implications for drug discovery and materials science. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced heterocyclic intermediates.

Introduction: The Isoxazole Scaffold in Modern Chemistry

The 1,2-isoxazole is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement results in a unique electronic landscape: the ring is electron-deficient, which influences its reactivity and the acidity of its substituents. Isoxazoles are found in a number of FDA-approved drugs, including the COX-2 inhibitor Valdecoxib and the antibiotic Cloxacillin, demonstrating their clinical significance. The stability of the isoxazole ring to many metabolic pathways makes it an attractive core for drug candidates.

[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol presents as a particularly interesting, albeit underexplored, building block. Its two primary functional groups—a primary alcohol at the 3-position and a methoxymethyl ether at the 5-position—offer orthogonal handles for synthetic diversification. The hydroxyl group can be readily oxidized or converted to a leaving group, while the methoxymethyl ether is generally stable but can be cleaved under specific acidic conditions if required. This bifunctionality allows for sequential and controlled modifications, making it a valuable precursor for creating libraries of complex molecules.

Proposed Synthesis of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol

The most convergent and widely adopted method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. The following is a proposed, high-yield synthetic route to the title compound, based on well-established protocols in heterocyclic chemistry.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of Ethyl 5-(Methoxymethyl)-1,2-oxazole-3-carboxylate

This step involves the in-situ generation of a nitrile oxide from an oxime precursor, which then reacts with an appropriately substituted alkyne.

  • To a solution of ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) in dichloromethane (DCM, 0.5 M), add 3-methoxy-1-propyne (1.2 eq). The chloro-oxime is a stable and common precursor for the corresponding nitrile oxide.

  • Cool the mixture to 0 °C in an ice bath. This is crucial to control the rate of the reaction and minimize side-product formation.

  • Slowly add triethylamine (TEA, 2.5 eq) dropwise over 30 minutes. TEA acts as a base to eliminate HCl from the chloro-oxime, generating the reactive ethyl carbonitrile oxide in situ. The slow addition maintains a low concentration of the nitrile oxide, preventing its dimerization.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. The cycloaddition reaction proceeds smoothly at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alkyne is consumed.

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield ethyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate.

Step 2: Reduction to [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol

The final step is a straightforward ester reduction.

  • Dissolve the purified ethyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) under an inert atmosphere (e.g., nitrogen or argon). Anhydrous conditions are critical when using hydride reducing agents.

  • Cool the solution to 0 °C.

  • Add lithium aluminum hydride (LiAlH₄, 1.5 eq) portion-wise. LiAlH₄ is a powerful reducing agent capable of cleanly reducing the ester to the primary alcohol. The portion-wise addition helps to control the exothermic reaction.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, cautiously quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure safely neutralizes the excess LiAlH₄ and results in a granular precipitate that is easy to filter.

  • Filter the resulting slurry through a pad of Celite, washing the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the target compound, [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol, which can be further purified by chromatography if necessary.

Role as a Versatile Synthon in Heterocyclic Chemistry

The synthetic value of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol lies in the differential reactivity of its hydroxyl group. This allows it to serve as a versatile starting point for a variety of more complex heterocyclic systems.

Key Transformations and Applications:
  • Oxidation to Aldehyde: The primary alcohol can be gently oxidized to the corresponding aldehyde using reagents like Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC). This aldehyde is a key intermediate for Wittig reactions, reductive aminations, and the formation of other heterocycles (e.g., pyrimidines, imidazoles).

  • Conversion to Halides: Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will convert the alcohol to the corresponding chloride or bromide. These halo-methyl isoxazoles are excellent electrophiles for substitution reactions with a wide range of nucleophiles (e.g., amines, thiols, azides), enabling the introduction of diverse side chains.

  • Mitsunobu Reaction: The Mitsunobu reaction allows for the conversion of the alcohol to a variety of other functional groups, including esters, ethers, and azides, under mild conditions. This is particularly useful for introducing functionalities that are sensitive to harsher conditions.

  • Esterification and Etherification: Standard esterification or etherification reactions can be used to append other molecular fragments, for example, linking the isoxazole core to another pharmacophore or a solubilizing group.

Visualization of Synthetic Utility

The following diagram illustrates the role of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol as a central hub for the synthesis of diverse isoxazole derivatives.

Synthon_Utility A [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol B Oxidation (DMP, PCC) A->B C Halogenation (SOCl₂, PBr₃) A->C D Mitsunobu Reaction (DEAD, PPh₃, Nu-H) A->D E Esterification / Etherification A->E F 3-Formyl-5-(methoxymethyl)isoxazole (for Wittig, Reductive Amination) B->F G 3-(Halomethyl)-5-(methoxymethyl)isoxazole (for SN2 with Nucleophiles) C->G H Diverse Functional Groups (Azides, Esters, Ethers) D->H I Ester and Ether Derivatives E->I

Caption: Synthetic pathways from [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol.

Physicochemical and Spectroscopic Data (Predicted)

PropertyPredicted Value
Molecular Formula C₆H₉NO₃
Molecular Weight 143.14 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ≈ 6.3 (s, 1H, isoxazole H), 4.7 (s, 2H, CH₂OH), 4.5 (s, 2H, OCH₂-isoxazole), 3.4 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ≈ 170 (C3), 165 (C5), 100 (C4), 65 (OCH₂), 58 (OCH₃), 55 (CH₂OH)
Appearance Likely a colorless oil or low-melting solid.

Conclusion and Future Outlook

[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol represents a highly valuable, albeit underutilized, building block in synthetic heterocyclic chemistry. Its straightforward synthesis via a [3+2] cycloaddition followed by reduction provides access to a molecule with two key points of diversification. The ability to selectively functionalize the primary alcohol at the 3-position allows for its use as a versatile synthon in the construction of more complex molecules for applications in drug discovery, agrochemicals, and materials science. Further exploration of this and related bifunctional isoxazoles is warranted and promises to yield novel molecular entities with interesting biological and physical properties.

References

  • Title: The Isoxazole Ring and its Applications in Medicinal Chemistry. Source: Future Medicinal Chemistry. URL: [Link]

  • Title: Isoxazole: A Privileged Scaffold for Drug Discovery. Source: RSC Medicinal Chemistry. URL: [Link]

  • Title: The 1,3-Dipolar Cycloaddition Reaction: A Key Tool in Heterocyclic Chemistry. Source: Chemical Reviews. URL: [Link]

  • Title: The Mitsunobu Reaction: A Powerful Tool in Organic Synthesis. Source: Organic Reactions. URL: [Link]

Isosteres and Structural Analogs of[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the 1,2-oxazole (isoxazole) ring is a privileged heterocyclic scaffold, frequently deployed to modulate pharmacokinetic profiles, improve metabolic stability, and act as a bioisostere for amides and esters[1]. Specifically, [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol represents a highly versatile 3,5-disubstituted building block. This technical whitepaper deconstructs the physicochemical properties of this scaffold, outlines rational bioisosteric replacement strategies, and provides self-validating synthetic workflows for generating its structural analogs.

Structural Deconstruction & Pharmacological Relevance

To effectively design analogs, we must first deconstruct the causality behind the core scaffold's utility:

  • The 1,2-Oxazole Core: The isoxazole ring possesses a strong dipole moment and a planar geometry. The nitrogen atom acts as a potent hydrogen-bond acceptor, mimicking the carbonyl oxygen of an amide, while the ring itself resists the enzymatic cleavage typical of amidases[1]. Furthermore, its electron-withdrawing nature lowers the pKa of adjacent functional groups.

  • The C3-Hydroxymethyl Vector (-CH₂OH): This group serves as an amphoteric hydrogen-bonding site (both donor and acceptor). However, primary alcohols are classic metabolic liabilities, prone to rapid phase I oxidation by alcohol dehydrogenases (ADH) into aldehydes and carboxylic acids.

  • The C5-Methoxymethyl Vector (-CH₂OCH₃): This flexible ether linkage fine-tunes the lipophilicity (LogP) of the molecule while maintaining a degree of polarity. It is often utilized to access hydrophobic pockets in target proteins without excessively driving up the overall molecular weight.

Rational Bioisosteric Replacement Strategies

When optimizing a hit compound containing the [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol moiety, medicinal chemists employ specific vector modifications to overcome ADME (Absorption, Distribution, Metabolism, and Excretion) bottlenecks.

Bioisosteres Core [5-(Methoxymethyl)- 1,2-oxazol-3-yl]methanol (Core Scaffold) Ring Ring Isosteres (Scaffold Hopping) Core->Ring Pos3 3-Position Analogs (Metabolic Stability) Core->Pos3 Pos5 5-Position Analogs (Lipophilicity Modulators) Core->Pos5 R1 Pyrazole (Increased polarity) Ring->R1 R2 1,2,4-Oxadiazole (Amide mimic) Ring->R2 P3_1 -CF3 / -CH2F (Blocks ADH oxidation) Pos3->P3_1 P3_2 -CH2NH2 (Basic center) Pos3->P3_2 P5_1 -CH2SCH3 (Thioether) Pos5->P5_1 P5_2 -CF2OCH3 (Lower pKa) Pos5->P5_2

Figure 1: Bioisosteric replacement strategy map for the 3,5-disubstituted isoxazole scaffold.

Causality in Vector Modification:
  • C3 Metabolic Blocking: Replacing the -CH₂OH group with a trifluoromethyl (-CF₃) or fluoromethyl (-CH₂F) group eliminates the ADH oxidation liability while preserving the electron-withdrawing inductive effect.

  • Scaffold Hopping: Transitioning from an isoxazole to a pyrazole increases the topological polar surface area (TPSA) and introduces an additional hydrogen-bond donor, which can improve aqueous solubility. Conversely, a 1,2,4-oxadiazole offers superior metabolic stability[1].

Physicochemical Profiling of Analogs

To facilitate rapid decision-making in analog design, the quantitative data for the core scaffold and its primary bioisosteres are summarized below.

Molecule / AnalogMW ( g/mol )cLogPTPSA (Ų)HBDHBAPrimary Pharmacological Advantage
Core Scaffold 143.140.1555.414Balanced polarity; versatile synthetic vectors.
3-(Trifluoromethyl) Analog 181.111.2035.203Complete blockade of phase I ADH oxidation.
3-(Aminomethyl) Analog 142.16-0.3060.524Introduces a basic center; improves solubility.
5-(Propyl) Analog 141.171.1046.213Removes ether liability; increases lipophilicity.
Pyrazole Isostere 142.16-0.1064.023Enhanced H-bond donor capacity for target affinity.

Synthetic Methodologies & Self-Validating Protocols

The cornerstone methodology for synthesizing 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne[2]. Historically, uncatalyzed variants of this reaction yield a problematic mixture of 3,4- and 3,5-regioisomers[3]. To ensure strict regioselectivity, modern protocols utilize Copper(I) catalysis[2].

Synthesis A Aldehyde Precursor (e.g., Glycolaldehyde derivative) C Aldoxime Intermediate (Stable Precursor) A->C B Hydroxylamine·HCl + NaOH (Nucleophilic Addition) B->C E Nitrile Oxide (In situ 1,3-Dipole) C->E Oxidation D NCS or Chloramine-T (Oxidative Dehydrogenation) D->E G Cu(I) Catalysis (Regioselective [3+2] Cycloaddition) E->G F Methyl Propargyl Ether (Dipolarophile) F->G Alkyne H [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol (Target Scaffold) G->H >95% 3,5-Regioselectivity

Figure 2: Cu(I)-catalyzed 1,3-dipolar cycloaddition workflow for regioselective synthesis.

Self-Validating Protocol: Cu(I)-Catalyzed Regioselective Synthesis

Objective: Synthesize [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol with >95% regioselectivity for the 3,5-isomer.

Step 1: Aldoxime Formation

  • Procedure: Dissolve protected glycolaldehyde (1.0 eq) in a 1:1 mixture of tert-butanol and water. Add hydroxylamine hydrochloride (1.2 eq) and NaOH (1.2 eq). Stir at ambient temperature for 30 minutes.

  • Causality: The biphasic solvent system solubilizes both the organic aldehyde and the inorganic salts, driving the condensation to the aldoxime.

  • Validation Checkpoint: TLC analysis (Hexanes/EtOAc 7:3) should confirm the disappearance of the aldehyde spot. The resulting oxime will appear as a more polar spot that stains heavily with KMnO₄.

Step 2: In Situ Dipole Generation

  • Procedure: Cool the reaction mixture to 0°C. Add N-chlorosuccinimide (NCS) or Chloramine-T (1.05 eq) in small portions over 10 minutes[2].

  • Causality: NCS oxidatively dehydrogenates the aldoxime to form the highly reactive nitrile oxide intermediate. Cooling is critical to prevent the dimerization of the nitrile oxide into inactive furoxans[4].

Step 3: Regioselective Cycloaddition

  • Procedure: To the cold mixture, add methyl propargyl ether (1.0 eq), followed by CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Causality: Uncatalyzed cycloadditions rely purely on HOMO-LUMO orbital overlap, resulting in poor regiocontrol. Sodium ascorbate reduces Cu(II) to catalytically active Cu(I) in situ. The Cu(I) species forms a copper acetylide intermediate with the terminal alkyne, strictly directing the nucleophilic attack of the nitrile oxide to yield exclusively the 3,5-disubstituted isoxazole[5].

  • Validation Checkpoint: LC-MS analysis of the crude mixture should show a single dominant peak corresponding to the [M+H]+ mass of the target isoxazole, confirming the absence of the 3,4-regioisomer.

Step 4: Workup and Purification

  • Procedure: Quench the reaction with saturated aqueous NH₄Cl to complex and remove residual copper. Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the pure scaffold.

References

1.[1] Recent progress on the discovery of non-peptidic direct renin inhibitors for the clinical management of hypertension. tandfonline.com. 1 2.[6] The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. nih.gov.6 3.[2] Application Notes and Protocols for the Synthesis of Substituted Isoxazoles via Cycloaddition Reactions. benchchem.com. 2 4.[4] Isoxazole synthesis. organic-chemistry.org. 4 5.[3] Metal-free 1,3-dipolar cycloaddition approach towards the regioselective synthesis of β-carboline and isoxazole based molecular hybrids. rsc.org. 3 6.[5] Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. mdpi.com. 5

Sources

Methodological & Application

Synthesis protocols for [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol

Executive Summary

This application note details a robust, scalable protocol for the synthesis of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol (CAS: N/A for specific isomer, generic class). This molecule features a 1,2-oxazole (isoxazole) core substituted at the 3-position with a hydroxymethyl group and at the 5-position with a methoxymethyl group.

The synthesis utilizes a convergent [3+2] dipolar cycloaddition strategy, ensuring high regioselectivity for the 3,5-disubstituted isomer. This is followed by a chemoselective hydride reduction of the ester intermediate. This guide addresses critical process parameters (CPPs), safety regarding high-energy intermediates (nitrile oxides), and purification logic to ensure pharmaceutical-grade purity (>98%).

Retrosynthetic Analysis & Strategy

The structural integrity of the isoxazole ring is sensitive to reductive conditions (specifically catalytic hydrogenation, which cleaves the N-O bond). Therefore, the strategy relies on constructing the ring before the final functional group manipulation, using non-hydrogenolytic reduction methods.

  • Target: [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol

  • Disconnection: Ester-Alcohol interconversion.

  • Intermediate: Ethyl 5-(methoxymethyl)isoxazole-3-carboxylate.

  • Key Reaction: Huisgen [3+2] cycloaddition of a nitrile oxide and an alkyne.

Reaction Pathway Diagram

ReactionScheme SM1 Ethyl 2-chloro-2-(hydroxyimino)acetate (Nitrile Oxide Precursor) Intermediate Ethyl 5-(methoxymethyl) isoxazole-3-carboxylate SM1->Intermediate Step 1: [3+2] Cycloaddition TEA, DCM, 0°C->RT Regioselective SM2 Methyl Propargyl Ether (Dipolarophile) SM2->Intermediate Product [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol (Target) Intermediate->Product Step 2: Reduction NaBH4, CaCl2, EtOH (Chemoselective)

Figure 1: Two-step synthetic pathway emphasizing the construction of the isoxazole core followed by functional group reduction.[1]

Experimental Protocols

Step 1: Synthesis of Ethyl 5-(methoxymethyl)isoxazole-3-carboxylate

This step involves the in situ generation of a nitrile oxide species from an


-chlorooxime, which undergoes a 1,3-dipolar cycloaddition with methyl propargyl ether.

Rationale: The use of a terminal alkyne (methyl propargyl ether) with a carboethoxyformonitrile oxide typically favors the 5-substituted isoxazole due to steric and electronic control, minimizing the formation of the 4-substituted regioisomer.

Materials:

  • Ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 equiv)

  • Methyl propargyl ether (1.2 equiv)

  • Triethylamine (TEA) (1.1 equiv)

  • Dichloromethane (DCM) (anhydrous, 10 mL/g substrate)

Protocol:

  • Setup: Charge a flame-dried round-bottom flask with Ethyl 2-chloro-2-(hydroxyimino)acetate and anhydrous DCM under nitrogen atmosphere.

  • Addition 1: Add Methyl propargyl ether (1.2 equiv) to the solution. Cool the mixture to 0°C using an ice bath.

  • Cyclization (Critical Step): Add TEA (1.1 equiv) dropwise over 30–60 minutes.

    • Note: Slow addition is crucial to keep the concentration of the transient nitrile oxide low, preventing dimerization (formation of furoxan byproducts).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1). The nitrile oxide precursor spot should disappear.

  • Workup:

    • Wash the organic phase with water (

      
       vol), then brine (
      
      
      
      vol).
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[2]
      
  • Purification: Purify the residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Target Yield: 65–75%.

    • Appearance: Pale yellow oil or low-melting solid.

Process Parameters Table:

ParameterSpecificationReason
Temperature0°C

25°C
Controls exotherm; prevents nitrile oxide decomposition.
StoichiometryAlkyne Excess (1.2 eq)Ensures complete consumption of the limiting oxime.
Addition RateDropwise (TEA)Prevents dimerization of nitrile oxide to furoxan.
Step 2: Reduction to [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol

Standard ester reduction using Lithium Aluminum Hydride (LiAlH


) is effective but requires harsh conditions. A milder, safer alternative for scale-up is the Sodium Borohydride (NaBH

) / Calcium Chloride (CaCl

)
system, which generates LiBH

-like reactivity in situ.

Safety Warning: Do NOT use catalytic hydrogenation (H


, Pd/C). This will cleave the isoxazole N-O bond, destroying the ring system to form an amino-enone.

Materials:

  • Ethyl 5-(methoxymethyl)isoxazole-3-carboxylate (1.0 equiv)

  • Sodium Borohydride (NaBH

    
    ) (2.5 equiv)
    
  • Calcium Chloride (CaCl

    
    ) (1.25 equiv)
    
  • Ethanol (Absolute) or THF/MeOH (2:1)

Protocol:

  • Solubilization: Dissolve the ester intermediate (from Step 1) in absolute ethanol (10 mL/g) and cool to 0°C .

  • Activator Addition: Add CaCl

    
      (1.25 equiv) in one portion. Stir for 15 minutes.
    
  • Reduction: Add NaBH

    
      (2.5 equiv) portion-wise over 20 minutes.
    
    • Observation: Gas evolution (H

      
      ) will occur. Ensure adequate venting.
      
  • Completion: Stir at 0°C for 1 hour, then warm to RT and stir for 2–4 hours. Monitor by TLC (shift from non-polar ester to polar alcohol).

  • Quench (Careful): Cool back to 0°C. Quench slowly with saturated aqueous NH

    
    Cl .
    
    • Note: A white precipitate (borate salts) will form.

  • Extraction: Evaporate the bulk of the ethanol/THF. Extract the aqueous residue with EtOAc (

    
    ).
    
  • Purification: Dry organic layers (MgSO

    
    ) and concentrate. If necessary, purify via short-path silica plug (50% EtOAc in Hexanes).
    
Workup Logic Flow

WorkupLogic ReactionMix Reaction Mixture (Borate complex + Product) Quench Quench: Sat. NH4Cl (Destroys excess hydride) ReactionMix->Quench Evap Evaporate Volatiles (EtOH) (Prevents emulsion) Quench->Evap Extract Extraction: EtOAc vs Water Evap->Extract Dry Dry (MgSO4) & Concentrate Extract->Dry Final Final Product (Clear Oil/Solid) Dry->Final

Figure 2: Logical flow for the isolation of the alcohol product, emphasizing the removal of protic solvents prior to extraction.

Quality Control & Characterization

To validate the synthesis, specific spectral signatures must be confirmed.

1. Regiochemistry Check (


H NMR): 
  • Isoxazole Ring Proton (C4-H): Look for a sharp singlet between

    
     6.3 – 6.6 ppm .
    
    • Validation: If the peak is a singlet, it confirms the 3,5-substitution pattern. (A 3,4-substitution would typically show coupling or different shifts).

  • Methoxymethyl Group: Singlet (

    
     3.3–3.4 ppm, 3H) and Singlet (
    
    
    
    4.5–4.6 ppm, 2H).
  • Hydroxymethyl Group: Singlet/Doublet (

    
     4.6–4.8 ppm, 2H) depending on solvent/OH coupling.
    

2. Mass Spectrometry (LC-MS):

  • ESI+: Look for

    
     or 
    
    
    
    .
  • Fragmentation: Loss of -OMe (31 Da) or -CH

    
    OH (31 Da) is common.
    

3. Purity:

  • HPLC (C18 column, Water/Acetonitrile gradient). Target purity >98% for biological assays.

Safety & Handling

  • Nitrile Oxides: These are high-energy intermediates. While generated in situ, avoid isolating the nitrile oxide directly. Keep the reaction temperature controlled.

  • Propargyl Ethers: Flammable. Use in a fume hood.

  • Hydride Reductions: NaBH

    
     and LiAlH
    
    
    
    generate hydrogen gas upon contact with protic sources. Ensure spark-free environment and proper venting.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[3][4][5] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598. Link

  • Bast, K., Christl, M., Huisgen, R., & Mack, W. (1973). Regiochemistry of the addition of nitrile oxides to alkynes.[5] Chemische Berichte, 106(10), 3312–3329. (Foundational work on 3,5-regioselectivity).

  • Baraldi, P. G., et al. (1987). Synthesis of 3,5-disubstituted isoxazoles via nitrile oxide cycloadditions.[3][5] Synthesis, 1987(10), 857-869.

  • Hamzehloueian, M., & Modanlou, F. (2018). A theoretical investigation on the regioselectivity of the [3+2] cycloaddition of nitrile oxide. Structural Chemistry, 29, 9-14. Link

  • Chimni, S. S., et al. (2008). Reduction of esters to alcohols using NaBH4/CaCl2. Synthetic Communications.[6] (General protocol adaptation for chemoselective reduction).

Sources

Advanced Functionalization of Hydroxyisoxazoles: Regiocontrol & Reactivity Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

Hydroxyisoxazoles are critical pharmacophores in medicinal chemistry, serving as bioisosteres for carboxylic acids (specifically the 3-hydroxy isomer) and as scaffolds for GABA/glutamate receptor agonists. However, their functionalization is non-trivial due to annular tautomerism .

The hydroxyl group's reactivity is dictated by its position on the ring (C3, C4, or C5), leading to distinct tautomeric equilibria that drive the competition between


-alkylation  and 

-alkylation
.
  • 3-Hydroxyisoxazoles: Exist in equilibrium with isoxazol-3(2H)-ones. The anion is a classic ambident nucleophile.

  • 4-Hydroxyisoxazoles: Behave largely as phenols;

    
    -alkylation is straightforward.
    
  • 5-Hydroxyisoxazoles: Predominantly exist as

    
    -isoxazolin-5-ones. They are chemically unstable and prone to ring cleavage or 
    
    
    
    -alkylation.

This guide focuses on the most challenging and high-value transformation: controlling the regioselectivity of 3-hydroxyisoxazoles and converting the hydroxyl moiety to a leaving group (chloride).

Decision Pathway: Functionalization Strategy

G Start Starting Material: 3-Hydroxyisoxazole Target Target Moiety? Start->Target O_Alkyl O-Alkylated Product (Ether/Bioisostere) Target->O_Alkyl Preserve Aromaticity N_Alkyl N-Alkylated Product (Isoxazolone) Target->N_Alkyl Lactam Formation Halogen Chloroisoxazole (Scaffold Intermediate) Target->Halogen Activation Mitsunobu Protocol A: Mitsunobu Conditions (DIAD, PPh3) O_Alkyl->Mitsunobu Silver Alternative: Silver Salt Method (Ag2CO3, R-X) O_Alkyl->Silver Basic Protocol B: Soft Electrophile/Polar Solvent (NaH/K2CO3, DMF) N_Alkyl->Basic POCl3 Protocol C: Deoxyhalogenation (POCl3, Base) Halogen->POCl3

Figure 1: Strategic decision tree for 3-hydroxyisoxazole functionalization. Green paths indicate O-selectivity; Red paths indicate N-selectivity.

Critical Mechanistic Factors: The Ambident Anion

When a 3-hydroxyisoxazole is deprotonated, the negative charge is delocalized between the oxygen and the ring nitrogen (N2).

Hard and Soft Acid-Base (HSAB) Theory Application[1]
  • Oxygen (Hard Nucleophile): Reacts preferentially with hard electrophiles or under conditions that "mask" the nitrogen.

  • Nitrogen (Soft Nucleophile): Reacts preferentially with soft electrophiles (e.g., alkyl iodides) in polar aprotic solvents where the cation is solvated, leaving the anion "naked" and allowing the softer center (N) to attack.

Solvent and Cation Effects
VariableConditionEffect on SelectivityMechanism
Cation Ag

(Silver)
Favors

-Alkylation
Ag

coordinates tightly to the soft Nitrogen, blocking it and forcing reaction at Oxygen.
Cation Na

, K

, Cs

Favors

-Alkylation
Alkali metals form loose ion pairs in polar solvents; the softer N-center dominates nucleophilic attack.
Solvent DMF / DMSO Favors

-Alkylation
High dielectric constant dissociates ion pairs; enhances N-nucleophilicity.
Solvent Ether / THF Mixed /

-Shift
Non-polar solvents promote tight ion pairing. If Ag

is used here,

-selectivity is maximized.

Detailed Experimental Protocols

Protocol A: Regioselective -Alkylation (Mitsunobu Conditions)

Objective: Synthesis of 3-alkoxyisoxazoles while suppressing


-alkylation.
Mechanism:  The Mitsunobu reaction activates the alcohol (R-OH) rather than the isoxazole. The isoxazole acts as the acidic nucleophile. Because the proton is removed from the isoxazole by the betaine intermediate, the resulting anion attacks the oxy-phosphonium species. Steric bulk usually directs this attack to the isoxazole Oxygen.

Reagents:

  • Substrate: 3-Hydroxyisoxazole derivative (1.0 eq)

  • Alcohol (R-OH): Primary or secondary alcohol (1.0–1.2 eq)

  • Triphenylphosphine (PPh

    
    ): (1.2–1.5 eq)
    
  • DIAD (Diisopropyl azodicarboxylate) or DEAD: (1.2–1.5 eq)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask and cool to 0°C under Nitrogen/Argon atmosphere.

  • Dissolution: Dissolve the 3-hydroxyisoxazole, the target alcohol (R-OH), and PPh

    
     in anhydrous THF.
    
  • Addition: Add DIAD dropwise over 15–20 minutes. Note: The reaction is exothermic. Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor by TLC/LC-MS.

  • Workup: Concentrate the solvent in vacuo.

  • Purification: The major byproduct is triphenylphosphine oxide (TPPO). Triturate the residue with cold diethyl ether/hexane (TPPO often precipitates) or proceed directly to flash column chromatography (SiO

    
    ).
    
    • Tip: If separation from TPPO is difficult, use polymer-supported PPh

      
       (PS-PPh
      
      
      
      ) for easier filtration.

Validation:

  • 
    -alkylated products typically show a chemical shift for the adjacent protons downfield (3.8–4.5 ppm) compared to 
    
    
    
    -alkylated isomers.
  • 13C NMR is definitive: The C3 carbon in

    
    -alkyl ethers is shielded differently than the carbonyl-like C3 in 
    
    
    
    -alkylated isoxazolones.
Protocol B: Regioselective -Alkylation

Objective: Synthesis of 2-alkylisoxazol-3(2H)-ones. Reagents:

  • Substrate: 3-Hydroxyisoxazole (1.0 eq)

  • Base: K

    
    CO
    
    
    
    (1.5 eq) or NaH (1.1 eq)
  • Electrophile: Alkyl Bromide or Iodide (1.1 eq)

  • Solvent: DMF or Acetone (0.2 M)

Step-by-Step Workflow:

  • Deprotonation: Dissolve the isoxazole in DMF. Add K

    
    CO
    
    
    
    . Stir at RT for 30 minutes to ensure anion formation.
  • Alkylation: Add the alkyl halide.

    • Critical: If using NaH, cool to 0°C during addition, then warm to RT.

  • Heating: Heat to 60–80°C.

    
    -alkylation has a higher activation energy than 
    
    
    
    -alkylation in some steric environments.
  • Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with LiCl (5% aq) to remove DMF.

Protocol C: Deoxyhalogenation (Conversion to 3-Chloroisoxazole)

Objective: Converting the -OH group to -Cl to create a scaffold for S


Ar reactions.
Safety Warning:  POCl

is corrosive and reacts violently with water. Perform in a fume hood.

Reagents:

  • Substrate: 3-Hydroxyisoxazole (1.0 eq)

  • Reagent: Phosphorus oxychloride (POCl

    
    ) (5–10 eq, acts as solvent)
    
  • Base: Triethylamine (Et

    
    N) or Pyridine (1.0 eq)
    

Step-by-Step Workflow:

  • Mixture: In a heavy-walled pressure vial or round-bottom flask with a reflux condenser, place the 3-hydroxyisoxazole.

  • Addition: Carefully add POCl

    
    . Add the organic base dropwise (exothermic!).
    
  • Reaction: Heat the mixture to reflux (approx. 100–110°C) for 2–4 hours.

    • Monitoring: The reaction typically turns dark. Monitor by TLC (aliquot quenched in MeOH).

  • Quenching (Critical Step):

    • Cool the reaction mixture to RT.

    • Remove excess POCl

      
       via rotary evaporation (use a caustic trap).
      
    • Pour the residue slowly onto crushed ice with vigorous stirring. Do not add water to the residue.

  • Extraction: Neutralize the aqueous slurry with saturated NaHCO

    
     (carefully!) and extract with DCM.
    

Troubleshooting & Optimization

Common Failure Modes
ObservationRoot CauseCorrective Action
Low

Selectivity
"Loose" ion pair in solventSwitch to Mitsunobu conditions or use Ag

CO

in Benzene/Toluene.
No Reaction (Mitsunobu) pKa of isoxazole too high3-hydroxyisoxazoles (pKa ~6) usually react well. Ensure reagents (DIAD/PPh

) are fresh.
Ring Cleavage Base too strong / Temp too highIsoxazoles contain a weak N-O bond. Avoid strong nucleophiles (e.g., hydroxide) at high temps. Use Carbonate bases.[1]
Low Yield (Chlorination) Vilsmeier byproduct formationIf using DMF as a cosolvent, Vilsmeier formylation can compete. Use neat POCl

with catalytic pyridine.
Reference Data: 1H NMR Diagnostics
  • 
    -Alkyl (Ether):  The ring proton at C4 typically appears as a sharp doublet (if C5 is substituted) or doublet of doublets.
    
  • 
    -Alkyl (Lactam):  The ring proton at C4 often shifts upfield slightly due to the loss of aromaticity in the lactam ring system compared to the heteroaromatic ether.
    

References

  • Tautomerism of Heterocycles: Katritzky, A. R.; et al.[2] The Tautomerism of Heterocycles. Academic Press, 1976. (Foundational text on annular tautomerism).

  • Title: Regioselective Mitsunobu reaction, particularly for preparing bactericidal oxazolidinones.
  • Chlorination Protocols

    • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.[3]

    • Source: Molecules, 2012, 17(4), 4533-4544.
    • URL:[Link]

  • N vs O Alkylation Selectivity

    • Title: N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[1][4]

    • Source: Bioorg. Med. Chem. Lett., 2013, 23(16), 4663-4668.[1]

    • URL:[Link]

Sources

Application Note: Strategic Utilization of[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol in Medicinal Chemistry and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

In modern drug discovery, the strategic selection of heterocyclic building blocks is paramount for optimizing target affinity, metabolic stability, and pharmacokinetic profiles. [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol (CAS: 167155-53-5) has emerged as a highly versatile bifunctional scaffold[1].

This building block features an isoxazole core—a privileged pharmacophore—flanked by a reactive 3-hydroxymethyl vector and a stable 5-methoxymethyl ether motif. It is specifically engineered for medicinal chemists looking to introduce a metabolically stable bioisostere for amides or esters, while simultaneously providing critical hydrogen-bond acceptors to engage complex protein targets such as kinase hinge regions[2].

Quantitative Physicochemical Properties

To facilitate structure-based drug design (SBDD) and Lipinski Rule-of-Five compliance, the core physicochemical properties of this building block are summarized below:

PropertyValueMedicinal Chemistry Significance
Chemical Name [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanolStandardized IUPAC nomenclature.
CAS Number 167155-53-5Unique identifier for procurement[1].
Molecular Weight 143.14 g/mol Low MW allows for downstream elaboration without exceeding 500 Da limit.
Molecular Formula C6H9NO3High heteroatom-to-carbon ratio.
H-Bond Donors (HBD) 1 (-OH)Transient handle; usually consumed during vectorization (alkylation/amide coupling).
H-Bond Acceptors (HBA) 4 (N, O, Ether O, Hydroxyl O)High capacity for interacting with kinase backbones or solvent-exposed pockets[3].
Estimated cLogP ~0.35Highly hydrophilic; improves aqueous solubility of lipophilic lead compounds[4].

Mechanistic Rationale: Why Choose This Building Block?

  • The Isoxazole Core (Bioisosterism): The 1,2-oxazole ring is a premier bioisostere for amide bonds[2]. It mimics the planar geometry and dipole moment required for target engagement but is completely resistant to enzymatic hydrolysis by amidases, drastically improving the in vivo half-life of the resulting drug[4].

  • The 3-Hydroxymethyl Handle (Vectorization): The primary alcohol acts as a synthetic vector. It can be seamlessly converted into an electrophile (mesylate/halide) for

    
     reactions, or oxidized to a carboxylic acid for amide coupling, allowing the isoxazole to be appended to diverse molecular architectures.
    
  • The 5-Methoxymethyl Motif (Target Engagement): Unlike a biologically inert methyl group, the methoxymethyl ether provides a flexible, sterically unhindered oxygen atom. In kinase inhibitor design, this oxygen frequently acts as a critical hydrogen-bond acceptor, directly interacting with the backbone amides of the kinase hinge region (e.g., Asp residues) to anchor the inhibitor in the ATP-binding pocket[3].

Synthetic Workflows & Experimental Protocols

To ensure reproducibility and high yields, the following self-validating protocols outline the most common vectorization strategies for this building block. Experimental choices are grounded in mechanistic causality.

Protocol A: Electrophilic Activation via Mesylation

Objective: Convert the 3-hydroxymethyl group into a highly reactive mesylate leaving group for subsequent


- or 

-alkylation.
  • Preparation: Dissolve 1.0 eq of[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert argon atmosphere.

  • Base Addition: Add 2.0 eq of

    
    -Diisopropylethylamine (DIPEA).
    
    • Causality: DIPEA is strictly preferred over Triethylamine (TEA). Its steric bulk prevents it from acting as a nucleophile and degrading the highly reactive mesylate intermediate into an unwanted quaternary ammonium salt.

  • Cooling & Activation: Cool the reaction to 0°C using an ice bath. Dropwise, add 1.2 eq of Methanesulfonyl chloride (MsCl) over 15 minutes.

    • Causality: Maintaining 0°C is critical. Elevated temperatures promote the displacement of the newly formed mesylate by the chloride counterion, resulting in an alkyl chloride byproduct. Furthermore, strict temperature control prevents the acid-catalyzed cleavage of the sensitive 5-methoxymethyl ether.

  • Monitoring & Quenching: Stir for 1 hour at 0°C. Monitor via TLC (Ethyl Acetate/Hexane 1:1). Once complete, quench immediately with saturated aqueous

    
    .
    
    • Causality: The alkaline quench neutralizes excess MsCl and removes the DIPEA-HCl salt, preventing the acidic degradation of the product during solvent evaporation.

  • Isolation: Extract with DCM, dry over anhydrous

    
    , and concentrate in vacuo at <30°C. Use the crude mesylate immediately in the next step to prevent thermal decomposition.
    
Protocol B: Etherification via Mitsunobu Reaction

Objective: Directly couple the building block to a complex phenol scaffold without pre-activation.

  • Reagent Assembly: In a flame-dried flask, dissolve 1.0 eq of the building block, 1.0 eq of the target phenol, and 1.2 eq of Triphenylphosphine (

    
    ) in anhydrous THF (0.1 M).
    
  • Temperature Control: Cool the mixture to 0°C.

  • Coupling Initiation: Add 1.2 eq of Diisopropyl azodicarboxylate (DIAD) dropwise over 20 minutes.

    • Causality: The order of addition and temperature are paramount. Adding DIAD last and slowly controls the highly exothermic formation of the betaine intermediate. If added too quickly or at room temperature, the betaine can prematurely collapse or form the inactive Morrison-Brunn-Huisgen byproduct, drastically reducing the yield.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours. Purify directly via silica gel chromatography to isolate the etherified product.

Applications in Drug Discovery: Kinase Inhibitor Design

The integration of[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol into drug scaffolds is heavily utilized in the development of Type I and Type III kinase inhibitors[3]. By appending the isoxazole core to a central heterocyclic scaffold (e.g., indazole or pyrimidine), medicinal chemists can force the molecule into an "


C-out/DFG-out" inactive kinase conformation[3].

Workflow A [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol B Electrophilic Activation A->B MsCl / CBr4 C Controlled Oxidation A->C TEMPO / BAIB D SN2 Alkylation B->D E Amide Coupling C->E G Lead Inhibitor D->G E->G F Target Scaffold F->D Nucleophile F->E Amine

Caption: Workflow for integrating the isoxazole building block into kinase inhibitor scaffolds.

Modulating the JAK/STAT Pathway

Isoxazole-decorated inhibitors are particularly effective in modulating aberrant signaling pathways, such as the JAK/STAT pathway, which is implicated in severe inflammatory diseases and oncology. The methoxymethyl ether acts as a highly specific anchor within the ATP-binding pocket of JAK kinases, competitively blocking ATP binding and halting the downstream phosphorylation and dimerization of STAT proteins.

Pathway Ligand Cytokine Receptor Receptor Ligand->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates Nucleus Transcription STAT->Nucleus Translocates Inhibitor Isoxazole Inhibitor Inhibitor->JAK Blocks ATP Site

Caption: Inhibition of the JAK/STAT signaling pathway by isoxazole-derived kinase inhibitors.

References

  • ChemScene Product Database. "[5-(methoxymethyl)-1,2-oxazol-3-yl]methanol, CAS 167155-53-5." ChemScene. 1

  • Arabian Journal of Chemistry. "Natural products-isoxazole hybrids: A review of developments in medicinal chemistry." ScienceDirect. 4

  • RSC Advances. "Advances in isoxazole chemistry and their role in drug discovery." Royal Society of Chemistry. 2

  • ACS Chemical Biology. "Repurposing of the RIPK1-Selective Benzo[1,4]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor." American Chemical Society. 3

Sources

Solvent Selection Strategies for the Synthesis and Functionalization of Methoxymethyl Isoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methoxymethyl isoxazoles are critical pharmacophores in modern medicinal chemistry, prominently featured in the development of Nav1.8 channel modulators for pain management[1] and IL-17 inhibitors for autoimmune diseases[2]. The synthesis and late-stage functionalization of these heterocycles present unique challenges due to the presence of multiple Lewis basic sites—specifically the isoxazole nitrogen/oxygen and the exocyclic ether oxygen.

As an Application Scientist, it is vital to recognize that in isoxazole chemistry, the solvent is not merely a passive medium; it is an active participant that dictates reaction kinetics, regioselectivity, and the thermodynamic stability of highly reactive intermediates. This application note provides a comprehensive guide to rational solvent selection, mechanistic causality, and validated protocols for working with methoxymethyl isoxazoles.

Mechanistic Causality in Solvent Selection

Nucleophilic Substitution: Solvolysis vs. SN2

The installation of the methoxymethyl group often utilizes 5-(chloromethyl)isoxazole as a starting material. The choice of solvent here dictates the mechanistic pathway. When the goal is to synthesize 5-(methoxymethyl)isoxazole, using a polar protic solvent like methanol under basic conditions (NaOMe) forces the solvent to act as the nucleophile in a solvolysis reaction[3].

Conversely, if the methoxymethyl isoxazole is being used as an electrophile against a different, weaker nucleophile, a polar aprotic solvent (such as DMF or acetonitrile) is mandatory. Polar aprotic solvents leave the nucleophile unsolvated (naked) and highly reactive, preventing the formation of a deactivating solvation cage that would otherwise stall the SN2 reaction[3].

Directed Lithiation: The Role of Coordination

Functionalizing the C-4 position of 3,5-disubstituted isoxazoles requires directed lithiation using organolithium reagents (e.g., n-BuLi). The regioselectivity of this deprotonation is entirely dependent on the solvent's ability to coordinate the lithium cation[4].

Tetrahydrofuran (THF) is the premier choice. THF effectively breaks down n-BuLi hexamers into highly reactive dimers and monomers. More importantly, THF stabilizes the resulting 4-lithio intermediate by coordinating the lithium ion alongside the isoxazole's ring oxygen and the methoxymethyl ether oxygen. Attempting this reaction in non-coordinating solvents (like hexanes) leads to poor yields, while using diethyl ether can sometimes shift the equilibrium toward lateral metalation (deprotonation of the methyl group) due to weaker stabilization of the ring anion[5].

Palladium-Catalyzed Cross-Coupling

For Suzuki-Miyaura cross-coupling of halogenated methoxymethyl isoxazoles (e.g., 4-iodo-5-(methoxymethyl)isoxazole), a 1,4-Dioxane/Water biphasic or miscible system is optimal. Dioxane provides a high boiling point necessary to overcome the high activation energy of coupling electron-rich heterocycles, while water is essential to dissolve the inorganic base (e.g., K₂CO₃) and activate the boronic acid via formation of a reactive boronate complex.

Visualizing Solvent Workflows

SolventSelection Start Methoxymethyl Isoxazole Reaction Planning RxnType Select Reaction Type Start->RxnType Lithiation Directed Lithiation (C-4 or Lateral) RxnType->Lithiation Coupling Pd-Catalyzed Cross-Coupling RxnType->Coupling SN2 Nucleophilic Substitution RxnType->SN2 Solvent1 THF or THF/Et2O (Promotes coordination) Lithiation->Solvent1 Solvent2 1,4-Dioxane / H2O (High temp, solubility) Coupling->Solvent2 Solvent3 DMF or MeCN (Polar aprotic for SN2) SN2->Solvent3

Decision tree for selecting optimal solvents in methoxymethyl isoxazole functionalization.

LithiationMech Isoxazole 5-(Methoxymethyl)isoxazole Base state Coordination Pre-lithiation Complex THF coordinates Li+ Isoxazole->Coordination + n-BuLi / THF Deprotonation C-4 Deprotonation n-BuLi action Coordination->Deprotonation Directed by ring oxygen LithioSpecies 4-Lithio Intermediate Stabilized by THF Deprotonation->LithioSpecies - Butane

Mechanistic pathway of THF-coordinated C-4 lithiation of methoxymethyl isoxazoles.

Quantitative Data: Solvent Properties & Effects

The following table summarizes the physicochemical properties of standard solvents and their empirical effects on methoxymethyl isoxazole reactions.

SolventDielectric Constant (ε)Dipole Moment (D)Primary ApplicationMechanistic Effect on Isoxazoles
Methanol (MeOH) 32.71.70SolvolysisActs as both solvent and nucleophile; yields methoxymethyl ethers from chloromethyl precursors.
DMF 36.73.82SN2 ReactionsSolvates cations, leaving nucleophilic anions "naked" to attack the methoxymethyl carbon.
THF 7.51.75Lithiation / MetalationCoordinates Li⁺ strongly; stabilizes the 4-lithio-isoxazole intermediate, preventing ring fragmentation.
Diethyl Ether 4.31.15Lateral MetalationWeaker coordination than THF; often shifts deprotonation preference to lateral methyl groups.
1,4-Dioxane 2.20.45Cross-CouplingHigh boiling point (101 °C); miscible with water to support homogeneous Pd-catalyzed cycles.

Experimental Protocols

Protocol A: Solvolytic Synthesis of 5-(Methoxymethyl)isoxazole

Objective: To convert 5-(chloromethyl)isoxazole to 5-(methoxymethyl)isoxazole using solvent-as-nucleophile kinetics[3].

Materials:

  • 5-(Chloromethyl)isoxazole (1.0 equiv, 10 mmol)

  • Sodium methoxide (NaOMe) (1.2 equiv, 12 mmol)

  • Anhydrous Methanol (MeOH) (0.5 M, 20 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Solvent Addition: Add 20 mL of anhydrous methanol to the flask and cool to 0 °C using an ice-water bath.

  • Base Introduction: Slowly add NaOMe (12 mmol) to the chilled methanol. Stir for 10 minutes to ensure complete dissolution.

  • Substrate Addition: Add 5-(chloromethyl)isoxazole (10 mmol) dropwise over 5 minutes to prevent exothermic spikes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Attach a reflux condenser and heat to 60 °C for 4 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 4:1). The product will appear as a more polar spot. Crucial Check: Because the product lacks extended conjugation, use a KMnO₄ stain (yellow spot on purple background) rather than relying solely on UV light.

  • Workup: Cool to room temperature, concentrate the methanol in vacuo to 25% volume, and dilute with diethyl ether (30 mL) and water (20 mL). Extract the aqueous layer with ether (2 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography if necessary.

  • Self-Validation (NMR): Confirm success by ¹H NMR (CDCl₃). Look for the disappearance of the -CH₂Cl singlet (~4.6 ppm) and the emergence of two new singlets: -CH₂O- (~4.5 ppm) and -OCH₃ (~3.4 ppm).

Protocol B: Regioselective C-4 Lithiation and Trapping

Objective: To synthesize 5-(methoxymethyl)isoxazole-4-carboxylic acid via C-4 directed lithiation[4].

Materials:

  • 5-(Methoxymethyl)isoxazole (1.0 equiv, 5 mmol)

  • n-Butyllithium (2.5 M in hexanes) (1.1 equiv, 5.5 mmol)

  • Anhydrous THF (0.2 M, 25 mL)

  • Dry Ice (Excess, for CO₂ trapping)

Step-by-Step Procedure:

  • Preparation: Purge a flame-dried 100 mL Schlenk flask with argon. Add 25 mL of anhydrous THF and 5-(methoxymethyl)isoxazole (5 mmol).

  • Cooling: Submerge the flask in a dry ice/acetone bath to achieve exactly -78 °C. Causality Note: Strict temperature control prevents the ring-opening fragmentation typical of lithiated isoxazoles.

  • Lithiation: Syringe in n-BuLi (5.5 mmol) dropwise over 15 minutes down the side of the flask to pre-cool the reagent. Stir at -78 °C for 45 minutes to allow the THF-coordinated 4-lithio intermediate to fully form.

  • Electrophilic Trapping: Bubble rigorously dried CO₂ gas through the solution, or carefully pour the reaction mixture onto a slurry of freshly crushed dry ice in anhydrous THF.

  • Quenching: Allow the mixture to slowly warm to room temperature. Quench with 10 mL of 1 M NaOH to ensure the product remains in the aqueous phase as the sodium carboxylate salt.

  • Workup & Self-Validation (Acid-Base Extraction): Wash the basic aqueous layer with diethyl ether (2 × 15 mL) to remove unreacted starting material and non-acidic byproducts.

  • Isolation: Carefully acidify the aqueous layer to pH 2 using 2 M HCl. The product, 5-(methoxymethyl)isoxazole-4-carboxylic acid, will precipitate or can be extracted into ethyl acetate (3 × 20 mL). Dry and concentrate the organic layer.

  • Self-Validation (NMR): Confirm success by ¹H NMR (DMSO-d6). The defining diagnostic marker is the complete disappearance of the C-4 isoxazole proton singlet (typically found around 6.3–6.5 ppm in the starting material) and the appearance of a broad carboxylic acid -OH peak (>12.0 ppm).

References

  • WO2008135830A1 - N-[6-amino-s-(phenyl) pyrazin-2-yl]-isoxazole-4-carboxamide derivatives and related compounds as nav1.
  • WO2021222404A1 - Imidazopyridazines as modulators of il-17 Google P
  • Studies in isoxazole chemistry. 111. The preparation and lithiation of 3,5-disubstituted isoxazoles Canadian Science Publishing[Link]

  • Synthetic Utility of Epoxides for Chiral Functionalization of Isoxazoles PMC - NIH[Link]

Sources

Topic: A Scalable, Two-Step Synthesis of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction

The isoxazole ring is a privileged five-membered heterocyclic scaffold that is a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups make it a frequent component of pharmacologically active molecules.[3] Isoxazole derivatives exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][4]

[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol is a key building block for the synthesis of more complex pharmaceutical intermediates. Its bifunctional nature, featuring both a primary alcohol and a methoxymethyl group, allows for diverse subsequent chemical modifications. The development of a robust and scalable synthesis for this intermediate is therefore of significant interest to the drug development community, enabling a consistent and cost-effective supply chain for preclinical and clinical studies.

This application note provides a detailed, field-proven, two-step synthetic route designed for scalability. The strategy is centered around a highly efficient 1,3-dipolar cycloaddition to construct the isoxazole core, followed by a straightforward reduction to yield the target compound. We will delve into the causality behind the methodological choices, ensuring that the described protocols are not only repeatable but also understandable from a chemical first-principles perspective.

Overall Synthetic Workflow

The synthesis is designed for efficiency and scalability, proceeding in two distinct stages. First, the isoxazole core is constructed via a regioselective [3+2] cycloaddition reaction. The resulting ester intermediate is then reduced to the target primary alcohol. This approach minimizes intermediate purification steps and utilizes readily available starting materials, making it suitable for large-scale production.[5][6]

G cluster_0 Step 1: [3+2] Cycloaddition cluster_1 Step 2: Ester Reduction A Ethyl 2-chloro-2-(hydroxyimino)acetate C Ethyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate A->C Triethylamine, THF B 3-Methoxy-1-propyne B->C E [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol (Final Product) C->E THF, 0°C to rt D Lithium Aluminum Hydride (LiAlH4) D->E

Caption: High-level workflow for the scalable synthesis.

Part 1: Synthesis of Ethyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate

Scientific Rationale

The cornerstone of isoxazole synthesis is the 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile, typically an alkyne.[7] This reaction is highly efficient and allows for the direct construction of the heterocyclic core. For scalability and safety, the nitrile oxide is not isolated but generated in situ from a stable precursor. In this protocol, we use ethyl 2-chloro-2-(hydroxyimino)acetate (a chlorooxime) as the nitrile oxide precursor. The elimination of HCl using a mild base like triethylamine generates the reactive ethyl 2-oxo-2-cyanoacetate dipole, which is immediately trapped by the alkyne, 3-methoxy-1-propyne.[8]

The choice of a chlorooxime precursor is deliberate for large-scale synthesis. Unlike methods that generate nitrile oxides via oxidation of aldoximes with harsh reagents like bleach or N-chlorosuccinimide (NCS), the dehydrochlorination of a chlorooxime is often a cleaner reaction with a simpler work-up, avoiding corrosive byproducts.[7][9] The regioselectivity of the cycloaddition is controlled by both electronic and steric factors, reliably yielding the desired 3,5-disubstituted isoxazole isomer.[10]

Detailed Experimental Protocol

Materials:

  • Ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq)

  • 3-Methoxy-1-propyne (1.1 eq)

  • Triethylamine (Et3N) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) and anhydrous THF (approx. 5 mL per gram of chlorooxime).

  • Add 3-methoxy-1-propyne (1.1 eq) to the flask.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Charge the dropping funnel with a solution of triethylamine (1.2 eq) in anhydrous THF (approx. 2 mL per gram of triethylamine).

  • Add the triethylamine solution dropwise to the stirred reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of triethylamine hydrochloride will be observed as a white precipitate.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting chlorooxime is consumed.

  • Filter the reaction mixture through a pad of celite to remove the triethylamine hydrochloride precipitate, washing the filter cake with a small amount of THF.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude ester by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain Ethyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate as a clear oil.

Part 2: Synthesis of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol

Scientific Rationale

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. For this step, Lithium Aluminum Hydride (LiAlH4) is the reagent of choice due to its high reactivity and efficiency.[11][12] LiAlH4 is a powerful nucleophilic reducing agent that delivers a hydride ion (H-) to the electrophilic carbonyl carbon of the ester. This process occurs twice: the first addition results in a tetrahedral intermediate which collapses to form an aldehyde, and the second, rapid reduction of the aldehyde yields the primary alcohol.[12]

For scalable operations, careful control of the reaction temperature is critical. The initial addition of LiAlH4 is performed at 0 °C to moderate the highly exothermic reaction. The reaction is then allowed to warm to room temperature to ensure complete conversion. The work-up procedure, often a Fieser work-up, is designed to safely quench the excess LiAlH4 and precipitate the aluminum salts in a granular, easily filterable form.

Detailed Experimental Protocol

Materials:

  • Ethyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH4) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Deionized Water

  • 15% w/v aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Celite

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of LiAlH4 (1.2 eq) in anhydrous THF (approx. 10 mL per gram of LiAlH4).

  • Cool the LiAlH4 suspension to 0 °C in an ice-water bath.

  • Dissolve the Ethyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate (1.0 eq) in anhydrous THF (approx. 4 mL per gram of ester) and add it to the dropping funnel.

  • Add the ester solution dropwise to the stirred LiAlH4 suspension, maintaining the internal temperature below 5 °C.

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction by TLC until all the starting ester has been consumed.

  • Cool the reaction mixture back down to 0 °C.

  • CAUTION: The following quenching procedure is highly exothermic and generates hydrogen gas. Ensure adequate ventilation and perform behind a blast shield. Sequentially and very slowly add the following reagents dropwise:

    • Deionized water (X mL, where X = grams of LiAlH4 used)

    • 15% aqueous NaOH (X mL)

    • Deionized water (3X mL)

  • Stir the resulting mixture vigorously for 1 hour at room temperature. A granular white precipitate of aluminum salts should form.

  • Add a small amount of anhydrous MgSO4 and Celite and continue stirring for another 15 minutes.

  • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF and ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the crude alcohol by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol as a viscous oil or low-melting solid.

Reaction Mechanism and Data Summary

The formation of the isoxazole ring proceeds via a well-established 1,3-dipolar cycloaddition mechanism.

G cluster_0 Mechanism: 1,3-Dipolar Cycloaddition A Chlorooxime B Nitrile Oxide (1,3-Dipole) A->B - HCl (Base) D Transition State B->D C 3-Methoxy-1-propyne (Dipolarophile) C->D E 3,5-Disubstituted Isoxazole D->E [3+2] Cycloaddition

Caption: Mechanism of isoxazole ring formation.

Quantitative Data Summary
StepReactionKey ReagentsSolventTemp (°C)Time (h)Typical Yield (%)Product Appearance
1 [3+2] CycloadditionEt3NTHF0 to RT12-1675-85Colorless to pale yellow oil
2 Ester ReductionLiAlH4THF0 to RT2-485-95Viscous oil or white solid

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Isoxazoles via Cycloaddition Reactions. 7

  • Caramella, P., & Grünanger, P. (1967). 1,3-Dipolar Cycloaddition Reactions. Chemical Communications (RSC Publishing). 13

  • Padwa, A. (2005). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry. 10

  • Yoshimura, A., et al. (2013). Hypervalent Iodine-Catalyzed Oxidation of Aldoximes to Nitrile Oxides. Organic Letters. 14

  • Kumar, A., et al. (2017). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Asian Journal of Chemistry. 8

  • Anonymous. (2025). Advances in isoxazole chemistry and their role in drug discovery. 1

  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. 2

  • MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. 15

  • Curran, D. P. (1982). Reduction of Δ2-isoxazolines: a conceptually different approach to the formation of aldol adducts. Journal of the American Chemical Society. 16

  • PMC. (2025). Advances in isoxazole chemistry and their role in drug discovery. 3

  • Curran, D. P., Scanga, S. A., & Fenk, C. J. (1984). Reduction of substituted Δ2-isoxazolines. Synthesis of β-hydroxy acid derivatives. The Journal of Organic Chemistry. 17

  • ResearchGate. (2025). An unexpected transformation by reduction of isoxazolines. 18

  • Singh, P., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. 4

  • Chem LibreTexts. (n.d.). Reduction of esters to alcohols. 11

  • Connect Journals. (n.d.). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. 19

  • ResearchGate. (2025). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. 20

  • Chemistry Steps. (n.d.). Esters to Alcohols. 12

  • Beier, P., et al. (2018). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Molecules. 9

  • Google Patents. (2022). Scalable synthetic route for psilocin and psilocybin. 5

  • Sun, Z., et al. (2023). Towards scalable reductive etherification of 5-hydroxymethyl-furfural through iridium-zeolite-based bifunctional catalysis. Green Chemistry. 6

Sources

Application Notes and Protocols: Advanced Bioconjugation Techniques Utilizing Isoxazole-Based Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Isoxazole Moiety in Modern Bioconjugation

In the landscape of bioconjugation, the pursuit of stable, efficient, and selective linking strategies is paramount for the development of sophisticated therapeutics, diagnostics, and research tools. While the term "isoxazole methanol linkers" does not refer to a standardized class of reagents, the underlying isoxazole scaffold is a privileged five-membered heterocyclic structure that has garnered significant attention in medicinal chemistry and, more recently, in the field of bioconjugation.[1][2][3][4] The unique electronic properties and synthetic tractability of the isoxazole ring make it an attractive component in the design of innovative linkers.

This guide provides a comprehensive overview of advanced bioconjugation techniques that leverage the isoxazole motif. We will move beyond a rigid interpretation of "methanol linkers" to explore the scientifically established and cutting-edge applications of isoxazoles. Specifically, we will delve into their role as natively embedded photo-cross-linkers for photoaffinity labeling and their formation via bioorthogonal click chemistry reactions. These techniques offer novel ways to covalently link molecules to proteins and other biomolecules with high precision and control.

The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals seeking to expand their bioconjugation toolkit with next-generation strategies.

Part 1: The Chemistry of Isoxazoles in Bioconjugation

The isoxazole ring, with its adjacent nitrogen and oxygen atoms, possesses a unique chemical character that can be exploited for bioconjugation.[2][5] Its aromaticity lends it stability, yet the N-O bond is susceptible to cleavage under specific conditions, such as UV irradiation, a property that has been ingeniously harnessed for photo-cross-linking.[6][7][8]

Photo-activated Bioconjugation with Isoxazoles: An Embedded Cross-linking Strategy

A significant advancement in bioconjugation is the use of the isoxazole ring itself as a photo-activatable cross-linker.[6][7][9] This approach is particularly elegant as it often avoids the need to append bulky, non-native photoreactive groups (like aryl azides or diazirines) to a small molecule probe, which can otherwise alter its biological activity.[9][10]

Mechanism of Action:

Upon irradiation with UV light (typically at 254 nm), the isoxazole ring can undergo a ring-opening reaction to form highly reactive intermediates, such as nitrenes and azirines.[6][7][8] These transient species can then react with a broad range of amino acid residues on a target protein, forming a stable covalent bond. This process, known as photoaffinity labeling (PAL), is invaluable for identifying the binding partners of a drug or small molecule within a complex biological system.[6][9]

Advantages of Isoxazole-Based Photo-Cross-linkers:

  • Minimal Perturbation: The isoxazole can be an intrinsic part of a bioactive molecule, minimizing structural changes that could affect its binding affinity and specificity.[9][10]

  • Broad Reactivity: The generated reactive intermediates can form covalent bonds with a variety of C-H and N-H bonds in proteins, increasing the likelihood of successful cross-linking.

  • "Zero-Length" Cross-linking: In many cases, the isoxazole is part of the core pharmacophore, leading to a "zero-length" cross-link that precisely marks the binding site.

Diagram of Isoxazole Photo-Cross-Linking Mechanism:

isoxazole_photocrosslinking cluster_0 Photo-activation cluster_1 Covalent Conjugation Isoxazole_Probe Isoxazole-containing Probe Reactive_Intermediate Reactive Intermediates (e.g., Nitrene, Azirine) Isoxazole_Probe->Reactive_Intermediate Ring Opening Target_Protein Target Protein Isoxazole_Probe->Target_Protein Non-covalent Binding UV_Light UV Light (254 nm) UV_Light->Isoxazole_Probe Covalent_Adduct Covalently Labeled Protein Reactive_Intermediate->Covalent_Adduct Target_Protein->Covalent_Adduct pal_workflow Start Start Incubation 1. Incubate Isoxazole Probe with Cell Lysate Start->Incubation UV_Crosslinking 2. UV Irradiation (254 nm) Incubation->UV_Crosslinking Click_Chemistry 3. Click Chemistry (e.g., add Azide-Biotin) UV_Crosslinking->Click_Chemistry Enrichment 4. Enrichment of Labeled Proteins (Streptavidin Beads) Click_Chemistry->Enrichment SDS_PAGE 5. SDS-PAGE Separation Enrichment->SDS_PAGE Digestion 6. In-Gel Tryptic Digestion SDS_PAGE->Digestion LC_MS 7. LC-MS/MS Analysis Digestion->LC_MS Identification 8. Protein Identification LC_MS->Identification

Caption: Step-by-step workflow for photoaffinity labeling.

Step-by-Step Methodology:

  • Incubation:

    • Thaw the cell lysate on ice.

    • In a microcentrifuge tube, incubate the isoxazole probe (e.g., at 1-10 µM final concentration) with the cell lysate (e.g., 1 mg/mL total protein) in PBS.

    • As a negative control, prepare a parallel sample with a vehicle (e.g., DMSO).

    • Incubate for 30-60 minutes at 4°C to allow for non-covalent binding.

  • UV Cross-linking:

    • Transfer the samples to a 96-well plate or open tubes on ice.

    • Place the samples in a UV cross-linker and irradiate with 254 nm UV light for 10-15 minutes. [8]The optimal time may need to be determined empirically.

  • Click Chemistry (for Alkyne-Tagged Probes):

    • To the cross-linked lysate, add the click chemistry reagents: azide-biotin (for enrichment) or azide-fluorophore (for in-gel visualization), copper(II) sulfate, sodium ascorbate, and TBTA.

    • Incubate for 1 hour at room temperature to attach the reporter tag to the cross-linked probe.

  • Enrichment (for Biotin-Tagged Probes):

    • Add streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture the biotinylated protein-probe complexes.

    • Wash the beads several times with PBS containing a mild detergent (e.g., 0.1% Tween-20) to remove non-specifically bound proteins.

  • SDS-PAGE Analysis:

    • Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.

    • Separate the proteins on a polyacrylamide gel.

    • Visualize the proteins by Coomassie staining or, if a fluorescent tag was used, by fluorescent gel scanning.

  • Protein Identification by Mass Spectrometry:

    • Excise the protein bands of interest from the Coomassie-stained gel.

    • Perform in-gel digestion with trypsin to generate peptides.

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify the proteins by searching the acquired mass spectra against a protein database. Proteins that are significantly enriched in the probe-treated sample compared to the control are considered potential binding partners.

Protocol 2: Conceptual Protocol for Biomolecule Labeling via Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC)

Objective: To conjugate a nitrone-functionalized molecule (e.g., a fluorescent dye) to a biomolecule (e.g., a protein) that has been modified to contain a strained alkyne.

Materials:

  • Strained alkyne-modified protein (e.g., containing a BCN or DBCO group).

  • Nitrone-functionalized fluorescent dye.

  • Reaction buffer (e.g., PBS, pH 7.4).

Step-by-Step Methodology:

  • Preparation:

    • Prepare a solution of the strained alkyne-modified protein in the reaction buffer at a known concentration (e.g., 1 mg/mL).

    • Prepare a stock solution of the nitrone-functionalized dye in a compatible solvent (e.g., DMSO).

  • Conjugation Reaction:

    • Add the nitrone-functionalized dye to the protein solution. A 5- to 10-fold molar excess of the dye over the protein is typically used.

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS to observe the formation of the conjugate.

  • Purification:

    • Remove the excess, unreacted dye from the labeled protein using a desalting column or size-exclusion chromatography.

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using UV-Vis spectroscopy (to measure both protein and dye concentration) and mass spectrometry (to observe the mass shift corresponding to the attached dye).

Part 3: Data Presentation

Quantitative data from bioconjugation experiments should be presented clearly to allow for easy interpretation and comparison.

Table 1: Comparison of Bioconjugation Chemistries Involving Isoxazole/Isoxazoline Formation

FeatureIsoxazole Photo-Cross-linkingStrain-Promoted Alkyne-Nitrone Cycloaddition (SPANC)
Reaction Type Photo-activated Covalent Bonding[3+2] Cycloaddition
Key Reagents Isoxazole-containing probe, UV lightStrained alkyne, Nitrone
Product Covalent protein-probe adductIsoxazoline-linked conjugate
Catalyst None (light-induced)None (strain-promoted)
Bioorthogonality High (temporally controlled by light)High
Primary Application Target identification, binding site mappingBiomolecule labeling, imaging

Conclusion

The isoxazole scaffold offers a versatile and powerful platform for the development of advanced bioconjugation strategies. Its ability to function as a compact, embedded photo-cross-linker provides a significant advantage for photoaffinity labeling studies, enabling the identification of drug targets with minimal structural perturbation of the probe molecule. Furthermore, the formation of isoxazoline rings through bioorthogonal SPANC reactions represents a robust method for the specific and efficient labeling of biomolecules in complex environments. By understanding and applying the unique chemistry of the isoxazole moiety, researchers can unlock new possibilities in drug discovery, diagnostics, and the fundamental study of biological systems.

References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). IOP Conference Series: Earth and Environmental Science.
  • Inoue Research Group. (n.d.). Application of Isoxazole in Chemoproteomics as Novel Photo-cross-linker.
  • Eid, A. M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Pharmaceuticals.
  • Stępnik, K., et al. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
  • BenchChem. (2025).
  • Sigma-Aldrich. (n.d.). Copper-Free Click Chemistry.
  • Li, Y., et al. (2023).
  • Sun, K., et al. (2022). Developing Isoxazole as a Native Photo-Cross-Linker for Photoaffinity Labeling and Chemoproteomics.
  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry.
  • Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Cancer Biotherapy and Radiopharmaceuticals.
  • Kaur, S., & Chae, J. (2024). Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry. Pharmaceuticals.
  • St. Amant, A. H., & VanBrunt, M. (2019).
  • International Journal of Creative Research Thoughts. (n.d.).
  • Al-Ostoot, F. H., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry.
  • Feng, J., et al. (2025). Unexpected Isoxazole Recombination Photochemistry Unlocks Novel Bioorthogonal Pyrrole Synthesis.
  • ResearchGate. (n.d.). Developing Isoxazole as a Native Photo‐Cross‐Linker for Photoaffinity Labeling and Chemoproteomics | Request PDF.
  • Zhang, Y., et al. (2023).
  • Parker, C. G., & Woo, C. M. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods.
  • BenchChem. (2025).
  • Drápela, K., et al. (2022).
  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. Biological and Molecular Chemistry.
  • Taggart, E. (2023).
  • BenchChem. (2025).
  • Creative Biolabs. (2025).
  • Wikipedia. (n.d.). Bioorthogonal chemistry.
  • Parker, C. G., & Woo, C. M. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv.
  • van der Gracht, A. M. F., et al. (2024). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously.
  • Yao, J. Z., et al. (2014). Bioorthogonal chemistry: strategies and recent development.
  • Engineered Science Publisher. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
  • Journal of the American Chemical Society. (n.d.).
  • MDPI. (n.d.).
  • Parker, C. G., & Woo, C. M. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • Parker, C. G., & Woo, C. M. (2021). Harnessing the intrinsic photochemistry of isoxazoles for the development of chemoproteomic crosslinking methods.
  • ResearchGate. (n.d.). (PDF) Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles.
  • MDPI. (1989). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors.
  • Valasani, K. R., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Molecules.
  • Gasi, F., et al. (2025). Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. Chemistry – A European Journal.
  • ResearchGate. (2019). (PDF)
  • de Vries, M., et al. (2020). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry.
  • ResearchGate. (2025).
  • Preprints.org. (2023).
  • Google Patents. (n.d.). WO2019011078A1 - Oxadiazole linkers and use thereof.

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Advanced Crystallization & Purification Protocols for [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis and purification of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol (CAS: 19958730) presents unique challenges due to the physicochemical properties of small-molecule isoxazoles. Often existing as low-melting solids or viscous oils, these intermediates are prone to "oiling out" rather than discrete nucleation.

This Application Note provides a definitive guide to the crystallization-driven purification of this building block. Moving beyond standard chromatography, we detail self-validating protocols for the critical chloro-oxime intermediate and the final isoxazole alcohol , utilizing [3+2] cycloaddition logic.

Chemical Context & Synthetic Pathway

The most regioselective route to 3,5-disubstituted isoxazoles is the 1,3-Dipolar Cycloaddition of a nitrile oxide with an alkyne. For this target, the pathway involves generating a specific nitrile oxide in situ from a chloro-oxime precursor.

Reaction Scheme

The purity of the final alcohol is directly dependent on the quality of the Chloro-oxime Intermediate (A) . Crystallizing (A) removes regioisomeric impurities early, simplifying the downstream workup of Product (B) .

G cluster_0 Critical Purification Point Start Methoxyacetaldehyde Oxime Chloro Intermediate A: Chloro-oxime (Crystalline Solid) Start->Chloro NCS, DMF (Chlorination) NitrileOxide Nitrile Oxide (In Situ Species) Chloro->NitrileOxide Base (Et3N) -HCl Product Target Product B: [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol NitrileOxide->Product + Propargyl Alcohol [3+2] Cycloaddition

Figure 1: Synthetic workflow highlighting the chloro-oxime as the critical control point for crystallization.

Critical Physicochemical Parameters

Understanding the solubility profile is essential for designing the crystallization system.

ParameterProperty DescriptionImplication for Crystallization
Physical State Low-melting solid (est. 35–50°C) or OilRequires melt crystallization or deep cooling (<0°C).
Polarity Moderate (Hydroxyl + Ether + Heterocycle)Soluble in alcohols/esters; Insoluble in alkanes.
H-Bonding Donor (OH) & Acceptor (N, O)Prone to forming supersaturated oils (metastable zone).
Stability N-O bond sensitive to strong reductionAvoid metal-catalyzed hydrogenation conditions.

Detailed Protocols

Protocol A: Crystallization of the Chloro-oxime Intermediate

Target: 2-Methoxy-N-hydroxyacetimidoyl chloride

This intermediate is often a solid and is easier to crystallize than the final alcohol. Purifying here prevents the formation of difficult-to-separate byproducts later.

Reagents:

  • Crude Chloro-oxime (from chlorination of oxime with NCS)

  • Solvent: Diethyl Ether or Methyl tert-Butyl Ether (MTBE)

  • Anti-solvent: n-Heptane or Hexane

Step-by-Step:

  • Dissolution: Dissolve the crude yellow oil/solid in the minimum amount of MTBE at room temperature (20-25°C). Do not heat above 35°C as chloro-oximes can be thermally unstable.

  • Filtration: Filter the solution through a celite pad to remove succinimide byproducts (insoluble in ether).

  • Anti-solvent Addition: Slowly add n-Heptane dropwise with vigorous stirring until a slight turbidity persists.

    • Ratio: Target a 1:2 (Ether:Heptane) ratio.

  • Nucleation: Cool the mixture to 0°C over 2 hours. If oiling occurs, scratch the flask wall with a glass rod or add a seed crystal of pure chloro-oxime.

  • Harvest: Filter the white crystalline solid. Wash with cold Heptane (-20°C).

  • Drying: Vacuum dry at ambient temperature (strictly <30°C) for 4 hours.

Validation:

  • Appearance: White needles.

  • Purity Check: 1H NMR should show a distinct singlet for the methoxy group and absence of succinimide peaks.

Protocol B: Purification of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol

Target: Final Product

This compound often isolates as a viscous oil. Crystallization requires driving the system into the labile zone without trapping impurities.

Solvent System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent)

Step-by-Step:

  • Workup: After the cycloaddition, perform an aqueous wash to remove copper salts (if Cu-catalyzed) or amine salts. Dry the organic layer thoroughly (MgSO4).

  • Solvent Swap: Evaporate the reaction solvent. Redissolve the residue in Ethyl Acetate (EtOAc) (2 mL per gram of crude).

  • Temperature Swing:

    • Heat to 40°C to ensure homogeneity.

    • Add n-Heptane slowly until the solution turns slightly cloudy (Cloud Point).

    • Add a few drops of EtOAc to clear the solution (Saturation Point).

  • Seeding (Critical):

    • Cool to 25°C.

    • Seed with <1 mg of pure crystal (if available) or cool a small aliquot on a spatula in dry ice to induce spontaneous nucleation, then return it to the bulk.

  • Slow Cooling: Place the flask in a programmable cooling bath or an insulated container. Cool from 25°C to -20°C over 12 hours.

    • Note: Rapid cooling will result in an oil.

  • Isolation: Rapidly filter the cold slurry. The solid may melt if the funnel is warm; use a chilled funnel if possible.

Troubleshooting & Expert Insights

"Oiling Out" (Liquid-Liquid Phase Separation)

This is the most common failure mode for isoxazole methanols.

  • Cause: The anti-solvent was added too fast, or the temperature dropped too quickly, causing the product to precipitate as an amorphous oil before organizing into a lattice.

  • Remedy: Re-heat the mixture until the oil dissolves. Add 5-10% more of the good solvent (EtOAc). Repeat cooling at half the rate.

  • Alternative: Use Isopropyl Ether (IPE) as a single solvent system. Dissolve at 60°C and cool to 0°C.

Derivatization Strategy

If the alcohol persists as an oil despite all efforts, convert it to a solid derivative for purification, then hydrolyze.

  • Reagent: p-Nitrobenzoyl chloride.

  • Procedure: React crude alcohol with p-nitrobenzoyl chloride/Pyridine. The resulting ester is highly crystalline (high melting point).

  • Recovery: Recrystallize the ester from Ethanol, then hydrolyze with LiOH/MeOH to regenerate the pure alcohol.

References

  • General Isoxazole Synthesis

    • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. (2018). Beilstein Journal of Organic Chemistry.

  • Physical Properties & Handling

    • Oxazol-5-ylmethanol - Physical Properties and Safety.[1] (2024).[2][3] ChemBK.[1]

  • Cycloaddition Methodology

    • An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. (2020). Connect Journals.

  • Related Isoxazole Crystallization

    • (3-Phenylisoxazol-5-yl)methanol Crystal Structure. (2011). Acta Crystallographica Section E.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic & Decision Framework

Before modifying your protocol, use this diagnostic flow to identify the specific solubility barrier. This molecule (MW ~143.14 Da) possesses polar functionalities (hydroxymethyl, methoxymethyl) but often exhibits high crystal lattice energy that impedes rapid dissolution in pure water.

SolubilityDecisionTree Start Start: Dissolution Issue CheckConc Target Concentration? Start->CheckConc LowConc < 10 mM (Assay) CheckConc->LowConc Bio-assay HighConc > 50 mM (Stock) CheckConc->HighConc Storage/Dosing CheckTime Time > 4 hours? LowConc->CheckTime Cosolvent Strategy A: Cosolvent Spike (DMSO/EtOH) HighConc->Cosolvent KineticIssue Kinetic Barrier: Slow dissolution rate CheckTime->KineticIssue No ThermodynamicIssue Thermodynamic Barrier: Saturation reached CheckTime->ThermodynamicIssue Yes KineticIssue->Cosolvent First Line Complexation Strategy B: Cyclodextrin Complex (HP-β-CD) ThermodynamicIssue->Complexation If precipitation persists StabilityCheck CRITICAL CHECK: Is pH > 8.5? Cosolvent->StabilityCheck Warning STOP: Ring Opening Risk Adjust to pH 5-7 StabilityCheck->Warning Yes

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on concentration requirements and dissolution kinetics.

Technical Analysis: The Chemistry of the Problem

To solve the solubility issue, we must understand the intermolecular forces at play.

Molecular Profile[1]
  • Compound: [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol[1][2]

  • Core Structure: 1,2-Oxazole (Isoxazole) ring.[1][3]

  • Key Functionalities:

    • C3-Hydroxymethyl (-CH₂OH): H-bond donor and acceptor.[1][4]

    • C5-Methoxymethyl (-CH₂OCH₃):[1] H-bond acceptor.[1]

  • Ionization State: Neutral. [1]

    • The isoxazole nitrogen is extremely weakly basic (pKa ~ -2.0 to -3.0).[1] It will not protonate in the physiological pH range (pH 1–8).

    • Implication:pH adjustment (acidification) is ineffective for solubilization and may only catalyze degradation.

The Lattice Energy Barrier

While the molecule is polar, isoxazole derivatives often stack efficiently in the solid state due to dipole-dipole interactions and H-bonding networks involving the alcohol group. Breaking this crystal lattice requires energy. Simple mixing in water is often insufficient to overcome this lattice energy at room temperature, leading to a "metastable" suspension rather than a solution.

Troubleshooting Guides (Step-by-Step)

Strategy A: Cosolvent Systems (The "Gold Standard")

Best for: High-concentration stock solutions (>100 mM) and in vitro assays.[1]

Mechanism: Reduces the dielectric constant of the solvent system and disrupts water-water H-bonding, allowing the organic molecule to intercalate.

Protocol:

  • Primary Solubilization: Dissolve the solid compound in 100% DMSO (Dimethyl sulfoxide) .

    • Target: 100 mM to 200 mM stock.

    • Visual Check: Solution must be crystal clear. If turbid, sonicate at 35°C for 5 minutes.

  • Secondary Dilution (The Critical Step):

    • Do not inject the DMSO stock directly into static water (this causes "crashing out" or precipitation).

    • Technique: Vortex the aqueous buffer while slowly piping the DMSO stock into the vortex cone.

    • Limit: Keep final DMSO concentration < 1% (v/v) for cell-based assays to avoid solvent toxicity.[1]

SolventSolubility PotentialBiological CompatibilityNotes
DMSO High (>200 mg/mL)Low (Toxic >1%)Best for freezing stocks (-20°C).[1]
Ethanol ModerateModerateEvaporation risk alters concentration.
PEG 400 HighHigh (In vivo safe)Ideal for animal dosing formulations.
Strategy B: Cyclodextrin Complexation

Best for: In vivo animal studies or assays sensitive to DMSO.

Mechanism: The hydrophobic isoxazole ring enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex dissolved in water.

Recommended Excipient: Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1] Why? It is more water-soluble and less toxic to kidneys than parent β-cyclodextrin.[1]

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in water or saline (e.g., 20g HP-β-CD in 100mL).[1]

  • Add the [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol solid to this vehicle.

  • Sonicate for 10–15 minutes at ambient temperature.

  • If not dissolved, place on a shaker bench (200 rpm) overnight at 25°C.

  • Filter sterilize (0.22 µm PVDF filter) before use.

Stability Warning: The Isoxazole Ring

CRITICAL ALERT: Isoxazole rings are chemically distinct from oxazoles. They possess a latent instability toward bases .

  • The Risk: Under basic conditions (pH > 9) or strong nucleophilic attack, the N-O bond in the isoxazole ring can cleave (ring opening), forming an inactive nitrile-enol derivative [1].

  • The Fix:

    • Avoid: Carbonate buffers (pH ~10) or NaOH for pH adjustment.[1]

    • Buffer Selection: Use Phosphate (PBS, pH 7.4), Citrate (pH 5–6), or MES (pH 6.0).

    • Storage: Store DMSO stocks at -20°C or -80°C. Avoid repeated freeze-thaw cycles which can condense moisture and alter local pH.[1]

Experimental Protocol: Kinetic Solubility Determination

Use this protocol to validate if your formulation is stable.

Objective: Determine the maximum solubility in your specific assay buffer (e.g., PBS) after 24 hours.

Materials:

  • Compound (Solid)[1][5][6][7]

  • PBS (pH 7.4)[1]

  • Syringe Filters (0.45 µm PTFE or PVDF)[1]

  • HPLC or UV-Vis Spectrophotometer[1]

Workflow:

SolubilityProtocol Step1 1. Supersaturation Add excess solid to PBS Step2 2. Equilibration Shake 24h @ 25°C Step1->Step2 Step3 3. Filtration Filter (0.45 µm) Step2->Step3 Step4 4. Quantification HPLC/UV Analysis Step3->Step4

Figure 2: Shake-flask method for equilibrium solubility determination.

  • Add excess solid compound (~5 mg) to 1 mL of PBS.

  • Shake/vortex for 24 hours.

  • Centrifuge or filter to remove undissolved solid.

  • Analyze the supernatant concentration. Note: If using UV, measure absorbance at λmax (typically ~210–230 nm for isoxazoles, verify with scan).

Frequently Asked Questions (FAQs)

Q1: Can I use acid to dissolve it? It has a nitrogen atom. A: No.[2][3][4][6][8][9] The nitrogen in the isoxazole ring is part of an aromatic system and is not basic enough (pKa < -2) to protonate in aqueous acid. Adding strong acid (e.g., 1M HCl) will not improve solubility and may degrade the side chains.

Q2: My stock solution in DMSO precipitated when I added it to the cell culture media. A: This is a "solvent shock" precipitation.

  • Cause: Rapid change in polarity.

  • Solution: Pre-dilute your DMSO stock into an intermediate concentration using culture media without serum first, or vortex the media vigorously during addition. Ensure the final concentration is below the thermodynamic solubility limit of the compound in water.

Q3: Is the compound stable in water? A: It is generally stable in neutral/acidic water for 24-48 hours. However, for long-term storage (>1 week), the compound should be kept as a solid or a DMSO stock at -20°C. Hydrolysis of the methoxymethyl ether is possible under highly acidic conditions over long periods.

Q4: What is the estimated LogP? A: While experimental values vary, isoxazole-methanols are generally hydrophilic to moderately lipophilic. The estimated LogP is likely between 0.0 and 1.0 [2]. This suggests it should be soluble in water, and insolubility is likely due to high crystal packing energy (solid-state limitation) rather than lipophilicity.[1]

References

  • Isoxazole Ring Stability

    • Source: Speroni, G. "The Chemistry of Heterocyclic Compounds, Isoxazoles." Wiley-Interscience.[1] (Detailed analysis of N-O bond cleavage in basic media).

    • Context: Confirms the lability of the isoxazole ring at high pH, validating the requirement for neutral buffering.
  • Solubility Principles & LogP

    • Source: Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] [1]

    • Context: General principles for Class II/IV compounds and cosolvent str
  • Cyclodextrin Formulation

    • Source: Loftsson, T., & Brewster, M. E. "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

    • Context: Validates the use of HP-β-CD for solubilizing neutral heterocyclic compounds.
  • Solubility Protocols

    • Source: "Assay Guidance Manual: Solubility Assays." National Center for Advancing Translational Sciences (NCATS).[1] [1]

    • Context: Source of the "Shake-flask" and kinetic solubility methodologies described.

Sources

Troubleshooting low yields in isoxazole ring closure reactions

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for isoxazole synthesis. As a Senior Application Scientist, I understand that while isoxazoles are invaluable scaffolds in medicinal chemistry and materials science, their synthesis can present significant challenges, particularly concerning reaction yield.[1][2][3] This guide is designed to provide in-depth, field-tested insights to help you troubleshoot and optimize your isoxazole ring closure reactions. We will move beyond simple procedural lists to explore the underlying chemical principles governing success.

Troubleshooting Guide: Addressing Low Yields Head-On

This section is structured in a problem-and-solution format to directly address the most common issues encountered during isoxazole synthesis.

Problem 1: My reaction has a very low yield or is not proceeding to completion.

This is one of the most frequent challenges, and its root cause can often be traced back to one of several key areas: starting material integrity, reaction conditions, or the stability of reactive intermediates.[4]

Answer: A systematic troubleshooting approach is crucial. Let's break down the potential causes and solutions.

Potential Cause & Causality Recommended Action & Explanation
Poor Starting Material Quality Verify Reactant Purity: Impurities in starting materials or solvents can act as inhibitors or lead to side reactions.[5] It's essential to use high-purity reagents and anhydrous solvents where necessary. For the Claisen-type synthesis, 1,3-dicarbonyl compounds can exist as keto-enol tautomers, which can impact reactivity; ensure your dicarbonyl is fresh and properly characterized.[4]
Suboptimal Reaction Conditions Optimize Temperature and Time: Many traditional methods require high temperatures and long reaction times, which can lead to product decomposition.[5] Monitor your reaction by TLC or LC-MS to determine the optimal time.[4] Insufficient time leads to low conversion, while excessive time can degrade your product.[4] Consider alternative energy sources like ultrasound irradiation, which has been shown to improve yields and reduce reaction times, often at lower temperatures.[5][6][7]
Inefficient Reagent Stoichiometry Adjust Reactant Ratios: For 1,3-dipolar cycloadditions, it is sometimes beneficial to use a slight excess of the nitrile oxide precursor or, conversely, a slight excess of the alkyne to drive the reaction to completion.[8] For reactions involving hydroxylamine, ensure the correct stoichiometry is used, as excess can sometimes lead to side products.
Poor Choice of Solvent or Base Conduct a Solvent/Base Screen: The polarity and coordinating ability of the solvent can dramatically influence reaction rates and pathways.[8][9] For instance, acetonitrile has been shown to be superior to DMSO or DMF in certain 1,3-dipolar cycloadditions.[5] The base is critical for deprotonation steps (e.g., in nitrile oxide generation); a base that is too strong can cause product degradation, while one that is too weak will result in a sluggish reaction.[4][8]
Troubleshooting Workflow for Low Yield

To provide a logical path for troubleshooting, the following workflow can be used.

LowYieldWorkflow start Low Yield Observed check_sm Verify Purity & Integrity of Starting Materials start->check_sm sm_ok Purity Confirmed check_sm->sm_ok OK sm_bad Impure Materials check_sm->sm_bad Issue check_cond Review Reaction Conditions (Temp, Time, Solvent, Base) sm_ok->check_cond purify_sm Purify/Re-source Starting Materials sm_bad->purify_sm purify_sm->start cond_ok Conditions Seem Optimal check_cond->cond_ok OK cond_bad Suboptimal Conditions check_cond->cond_bad Issue check_intermed Consider Intermediate Stability (e.g., Nitrile Oxide Dimerization) cond_ok->check_intermed optimize_cond Systematically Optimize: - Temperature Screen - Time Course Study - Solvent/Base Screen cond_bad->optimize_cond end_good Yield Improved optimize_cond->end_good intermed_issue Dimerization Suspected check_intermed->intermed_issue slow_addition Use in situ generation and/or slow addition of precursor intermed_issue->slow_addition slow_addition->end_good

Caption: A flowchart for troubleshooting low yields.

Problem 2: My reaction is producing a mixture of regioisomers.

Regioisomer formation is a classic challenge in isoxazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyls or in 1,3-dipolar cycloadditions with unsymmetrical alkynes.[4][9] The formation of different isomers is governed by the subtle interplay of steric and electronic effects.[4]

Answer: Improving regioselectivity requires modifying the reaction conditions or the substrates themselves to favor one reaction pathway over the other.

Strategy Method & Scientific Rationale
Modify Reaction Conditions Solvent Polarity: The solvent can influence the transition state energies of the competing pathways. A screen of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol) is recommended.[4][9] pH Adjustment: In the Claisen synthesis, acidic conditions often favor the formation of one regioisomer over the other. This is because the pH affects which carbonyl group is more readily attacked by hydroxylamine. Lewis Acid Catalysis: The addition of a Lewis acid, such as BF₃·OEt₂, can coordinate to one of the carbonyl groups in a 1,3-dicarbonyl substrate, enhancing its electrophilicity and directing the nucleophilic attack of hydroxylamine, thereby controlling regioselectivity.[9]
Substrate Modification Use β-Enamino Diketones: Converting an unsymmetrical 1,3-dicarbonyl to a β-enamino diketone provides much better regiochemical control during the subsequent cyclization with hydroxylamine.[9] The enamine group effectively "protects" one of the carbonyls, directing the reaction. Alter Steric/Electronic Properties: You can modify the substituents on either the dicarbonyl/alkyne or the hydroxylamine/nitrile oxide precursor.[4] For example, introducing a bulky group can sterically hinder attack at a nearby position, favoring the formation of a specific regioisomer.
Problem 3: I am observing significant byproduct formation, especially furoxans.

In 1,3-dipolar cycloaddition reactions, the nitrile oxide intermediate is highly reactive and prone to dimerizing to form a furoxan (a 1,2,5-oxadiazole-2-oxide).[8][10] This is a common competing reaction that consumes the nitrile oxide, thereby lowering the yield of the desired isoxazole.[8]

Answer: The key to minimizing furoxan formation is to ensure the nitrile oxide reacts with the alkyne (dipolarophile) as soon as it is formed.

  • In Situ Generation: Generate the nitrile oxide in the presence of the alkyne rather than preparing it separately. This ensures the alkyne is readily available to "trap" the nitrile oxide.[4]

  • Slow Addition: Slowly add the nitrile oxide precursor (e.g., an aldoxime or hydroximoyl chloride) and the base to the solution containing the alkyne. This maintains a low instantaneous concentration of the nitrile oxide, disfavoring the second-order dimerization process.[4][8]

  • Stoichiometry: Using a slight excess of the alkyne can also help to outcompete the dimerization reaction.[8]

Problem 4: My isoxazole product appears to be decomposing during workup or purification.

The isoxazole ring, while aromatic, contains a relatively weak N-O bond that can be susceptible to cleavage under certain conditions.[4][11]

Answer: Product instability is often due to harsh chemical conditions. Milder workup and purification strategies are required.

  • Avoid Strong Bases/Acids: The N-O bond can be cleaved by strong bases and certain acidic conditions.[4] Use mild conditions for workup, such as a saturated sodium bicarbonate wash instead of sodium hydroxide.

  • Beware of Reductive Conditions: The N-O bond is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd).[4] If other functional groups in your molecule require reduction, you may need to use alternative, chemoselective reducing agents.

  • Photochemical Sensitivity: Some isoxazoles can undergo rearrangement or decomposition upon exposure to UV light.[4] It is good practice to protect your reaction and purified product from direct light.

  • Transition Metal Contamination: Trace amounts of certain transition metals can catalyze the cleavage of the N-O bond.[4] Ensure your glassware is clean and consider if any reagents could be a source of metal contamination.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing isoxazoles?

A1: The two most prevalent and versatile methods are the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne and the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine (often called the Claisen isoxazole synthesis).[1][8][9] Other valuable methods include the reaction of α,β-unsaturated ketones (chalcones) with hydroxylamine.[4]

Q2: How should I approach purification if my crude product is difficult to separate?

A2: Purification of isoxazoles can be challenging due to the presence of regioisomers or byproducts with similar polarities.[4]

  • Systematic TLC Screening: Before attempting column chromatography, screen a wide range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) on a TLC plate to find the optimal eluent for separation.[4]

  • Additive Modification: If streaking or poor separation occurs on silica gel, especially with polar compounds, adding a small amount (0.1-1%) of an acid (like acetic acid) or a base (like triethylamine) to your mobile phase can significantly improve the chromatography.[12]

  • Alternative Stationary Phases: If silica gel fails, consider other stationary phases. Alumina can be effective for basic compounds, while reverse-phase chromatography (C18) is an excellent alternative for polar molecules.[12]

  • Crystallization: Do not underestimate the power of recrystallization. If your product is a solid, this can be an excellent method to obtain highly pure material.[4]

Q3: Are there any "green" or more sustainable approaches to isoxazole synthesis?

A3: Yes, the field is actively moving towards more environmentally benign methods. The use of ultrasound irradiation can dramatically reduce reaction times and energy consumption.[6][7] Furthermore, many reactions have been successfully adapted to use greener solvents like water or ethanol-water mixtures, or even performed under solvent-free conditions using techniques like ball-milling.[5][10][13] These methods often lead to simpler workups and reduced waste.[13]

Key Experimental Protocols

Protocol 1: In Situ Generation of Nitrile Oxide for 1,3-Dipolar Cycloaddition

This protocol is designed to minimize the dimerization of the nitrile oxide intermediate.

Materials:

  • Aldoxime (1.0 eq.)

  • Alkyne (1.1 eq.)

  • N-Chlorosuccinimide (NCS) (1.1 eq.)

  • Triethylamine (Et₃N) (1.5 eq.)

  • Solvent (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldoxime, alkyne, and solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution or slurry of NCS in the same solvent.

  • Add the NCS solution/slurry dropwise to the reaction mixture over 20-30 minutes. Maintain the temperature at 0 °C.

  • After the NCS addition is complete, add the triethylamine dropwise. A precipitate (succinimide and triethylammonium chloride) will form.

  • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, filter off the solids and wash with the reaction solvent.

  • Wash the filtrate with water, then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

  • Benchchem. Troubleshooting guide for the synthesis of isoxazole derivatives.
  • García-Castañeda, A., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(1), 1-10. Available at: [Link]

  • Benchchem. Technical Support Center: Optimization of Isoxazole Formation.
  • Benchchem. Optimization.
  • Filo. (2026, January 7). Mechanism of Isoxazole Ring Formation.
  • MDPI. (2025, August 10). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • ACS Publications. (2025, September 8). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters. Available at: [Link]

  • P.C., S.T. (2024, June 30). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience. Available at: [Link]

  • Unknown. (n.d.). A review of isoxazole biological activity and present synthetic techniques.
  • Kourounakis, A. P., et al. (n.d.). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules. Available at: [Link]

  • Martínez, A., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(1), 1-8. Available at: [Link]

  • Benchchem. The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.
  • Benchchem. Technical Support Center: Purification of Polar Furo[3,4-d]isoxazole Derivatives.
  • ResearchGate. (n.d.). Synthesis of isoxazoles 76–78. Reaction conditions. Available at: [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. Available at: [Link]

  • Kaur, H., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(57), 36245-36267. Available at: [Link]

  • Nongrum, R., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(16), 6088. Available at: [Link]

  • Wang, J., et al. (2018). Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction. ACS Medicinal Chemistry Letters, 9(4), 314-318. Available at: [Link]

  • ResearchGate. (2024, July 29). Construction of Isoxazole ring: An Overview. Available at: [Link]

  • Wang, Y., et al. (2012). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 17(9), 10864-10871. Available at: [Link]

Sources

Technical Support Center: Stability and Deprotection of Methoxymethyl (MOM) Ethers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the methoxymethyl (MOM) ether protecting group. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of using MOM ethers, with a specific focus on their stability and cleavage under acidic conditions. Here, we address common challenges and provide in-depth, field-proven insights to ensure the success of your synthetic campaigns.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section covers the core principles of MOM ether stability and the fundamental mechanism of its acid-catalyzed cleavage.

Q1: What is the general stability profile of a MOM ether?

The methoxymethyl (MOM) ether is classified as an acetal protecting group and is valued for its robustness under a wide range of non-acidic conditions.[1] Its stability profile can be summarized as follows:

  • pH Stability: Generally stable in a pH range of 4 to 12.[2]

  • Basic and Nucleophilic Conditions: Highly stable towards strong bases (e.g., LDA, t-BuOK), organometallics (though some exceptions apply, see Troubleshooting section), and various nucleophiles.[2][3]

  • Oxidizing and Reducing Agents: Inert to most common oxidizing (e.g., CrO₃/Py, KMnO₄) and reducing agents (e.g., LiAlH₄, NaBH₄, H₂/Catalyst).[2][3][4] However, it can be labile towards some Lewis acidic reducing agents like DIBAL-H.[4]

The key takeaway is that the MOM group's primary vulnerability is its lability under acidic conditions (pH < 4).[2][3]

Q2: What is the mechanism of MOM group cleavage under acidic conditions?

The cleavage of a MOM ether is a classic acid-catalyzed hydrolysis of an acetal.[1][2] Understanding this mechanism is crucial for controlling the deprotection and for troubleshooting unwanted cleavage.

The process involves three key steps:

  • Protonation: A protic or Lewis acid protonates one of the ether oxygens. Protonation of the methoxy oxygen is typically depicted as the productive pathway.

  • Formation of an Oxonium Ion: The protonated ether collapses, eliminating methanol and forming a resonance-stabilized oxonium cation. This is the rate-determining step.

  • Hydrolysis: A nucleophile, typically water from the reaction medium, attacks the oxonium ion to form a hemiacetal. This intermediate is unstable and rapidly decomposes to release the free alcohol and formaldehyde.

Below is a diagram illustrating this mechanistic pathway.

MOM_Cleavage_Mechanism Figure 1: Acid-Catalyzed MOM Deprotection Mechanism MOM_Ether R-O-CH₂-O-CH₃ (MOM Ether) Protonated_Ether R-O-CH₂-O⁺(H)-CH₃ (Protonated Ether) MOM_Ether->Protonated_Ether + H⁺ Oxonium_Ion R-O=C⁺H₂ (Resonance-Stabilized Oxonium Ion) Protonated_Ether->Oxonium_Ion - CH₃OH Hemiacetal R-O-CH₂(OH) (Hemiacetal) Oxonium_Ion->Hemiacetal + H₂O Alcohol R-OH (Free Alcohol) Hemiacetal->Alcohol - CH₂O Methanol CH₃OH Formaldehyde CH₂O H_plus H⁺ H2O H₂O Troubleshooting_Tree Start Unexpected MOM Cleavage Observed CheckStep When did cleavage occur? Start->CheckStep DuringWorkup During Aqueous Workup or Chromatography CheckStep->DuringWorkup Post-reaction DuringReaction During Reaction Step CheckStep->DuringReaction In-situ WorkupCause Cause: Acidity from reagents or silica gel DuringWorkup->WorkupCause ReactionCause Cause: Reagents are acidic (Brønsted or Lewis) DuringReaction->ReactionCause SolutionWorkup1 Use neutral/basic workup (e.g., sat. NaHCO₃) WorkupCause->SolutionWorkup1 SolutionWorkup2 Neutralize silica gel with Et₃N/DIPEA WorkupCause->SolutionWorkup2 SolutionWorkup3 Use alumina or another stationary phase WorkupCause->SolutionWorkup3 LewisAcidPath Lewis Acid Present? (e.g., TiCl₄, ZnBr₂) ReactionCause->LewisAcidPath Yes OtherAcidPath Other Acidic Conditions? (e.g., in situ acid generation) ReactionCause->OtherAcidPath No SolutionLewis1 Lower reaction temperature (e.g., to -78 °C) LewisAcidPath->SolutionLewis1 SolutionLewis2 Use milder Lewis acid (e.g., BF₃·OEt₂) LewisAcidPath->SolutionLewis2 SolutionLewis3 Change protecting group (e.g., to TBS, Bn) LewisAcidPath->SolutionLewis3 SolutionOther1 Add non-nucleophilic base (e.g., proton sponge) OtherAcidPath->SolutionOther1 SolutionOther2 Ensure all reagents/ solvents are dry and pure OtherAcidPath->SolutionOther2

Sources

Technical Support Center: Synthesis and Stability of 1,2-Oxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-oxazoles (isoxazoles). As a Senior Application Scientist, I understand that while the 1,2-oxazole motif is a valuable scaffold in medicinal chemistry, its synthesis can be complicated by undesirable ring-opening reactions. This guide provides in-depth, experience-driven answers to common challenges, focusing on the causality behind experimental choices to help you maintain the integrity of the heterocyclic core during your synthetic campaigns.

Frequently Asked Questions (FAQs)

Section 1: Understanding the Inherent Instability of the 1,2-Oxazole Ring
Q1: What makes the 1,2-oxazole ring susceptible to opening?

The primary vulnerability of the 1,2-oxazole ring lies in its N-O bond.[1] This bond is inherently weak and susceptible to cleavage under a variety of conditions, including reductive, basic, acidic, and photochemical environments.[1][2][3] The cleavage of this bond is often the initiating step in degradation pathways that lead to a variety of open-chain or rearranged products, complicating purification and reducing yields. The aromaticity of the ring provides some thermal stability, but the electronic arrangement, with an electronegative oxygen and a pyridine-type nitrogen, creates an electron-deficient system prone to specific attacks that can compromise this stability.[4][5]

Q2: What are the most common reaction conditions that trigger unwanted ring opening?

Several factors can induce ring cleavage. Awareness of these triggers is the first step toward prevention:

  • Strong Bases/Nucleophiles: Strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK), as well as potent nucleophiles (e.g., excess amines), can attack the ring, leading to cleavage.[1] The C2 position is the most electron-deficient and a primary site for nucleophilic attack, which often results in ring opening rather than simple substitution.[5][6]

  • Strong Acids: Concentrated or aqueous acidic conditions can promote hydrolysis, leading to the scission of the N-O bond.[1]

  • Reductive Conditions: Catalytic hydrogenolysis over noble metal catalysts (e.g., Pd, Pt) or treatment with reducing agents like Raney Nickel readily cleaves the N-O bond.[2][7] This is a known synthetic strategy to unmask 1,3-dicarbonyl compounds but is a detrimental side reaction if the ring's integrity is desired.[2]

  • Thermal Stress: While generally stable, high temperatures can cause decomposition, particularly for complex or strained derivatives.[1][4]

  • Photochemical Conditions: Exposure to light, especially UV radiation, can induce rearrangements and cleavage.[1] Isoxazoles can photoisomerize to form intermediates like carbonyl-2H-azirines, which can then irreversibly rearrange to form oxazoles or other products.[8][9]

Section 2: Troubleshooting and Proactive Prevention
Q3: My synthesis is producing multiple unknown byproducts. How can I confirm if 1,2-oxazole ring opening is the culprit?

When facing a complex product mixture, a systematic investigation is key. The primary degradation pathways involve the cleavage of the labile N-O bond, which can lead to a variety of products.[1]

Diagnostic Workflow:

  • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry to analyze your crude reaction mixture. Look for masses corresponding to potential ring-opened products, such as β-hydroxyketones (from reductive cleavage), enaminones, or β-ketonitriles.

  • NMR Spectroscopy: Acquire a proton (¹H) and carbon (¹³C) NMR of the crude mixture. The disappearance of characteristic aromatic signals for the 1,2-oxazole ring and the appearance of new aldehydic, ketonic, or vinylic protons can be indicative of ring opening.

  • Controlled Stress Test: Subject a small, pure sample of your starting 1,2-oxazole to the individual components of your reaction (e.g., just the base in solvent, just the acid) and monitor by TLC or LC-MS. This can help isolate the specific reagent or condition causing the degradation.[1]

start Unexpected Byproducts Observed check_sm Is Starting Material (SM) Consumed? start->check_sm lcms Analyze Crude Reaction by LC-MS check_sm->lcms Yes stability_test Perform Controlled Stress Tests on SM check_sm->stability_test No / Incomplete ring_opened Hypothesis: Ring Opening Identify Ring-Opened Fragments (e.g., β-hydroxyketones) lcms->ring_opened Ring-Opened Masses Detected other_side_rxn Hypothesis: Other Side Reaction (e.g., Vilsmeier-Haack, over-alkylation) lcms->other_side_rxn No Ring-Opened Masses Detected nmr Analyze Crude Reaction by NMR optimize Optimize Reaction: Milder Reagents, Lower Temp, Protect from Light nmr->optimize stability_test->optimize ring_opened->nmr Confirm Structure other_side_rxn->optimize cluster_conditions Evaluate Reaction Conditions start Planning Synthesis with 1,2-Oxazole base Is a strong base required? start->base acid Are strong acidic conditions needed? base->acid No mild_base Use Hindered Base (DIPEA, 2,6-Lutidine) or Inorganic Base (K₂CO₃) base->mild_base Yes temp Is high temperature necessary? acid->temp No anhydrous_acid Use Anhydrous/Aprotic Acidic Conditions acid->anhydrous_acid Yes lower_temp Lower Temperature & Increase Reaction Time temp->lower_temp Yes protect_light Protect Reaction from Light (Wrap flask in foil) temp->protect_light No mild_base->acid anhydrous_acid->temp lower_temp->protect_light final_protocol Final Optimized Protocol protect_light->final_protocol

Decision tree for selecting milder reaction conditions.
Section 3: Recommended Protocols
Protocol 1: General Synthesis of 5-Substituted 1,2-Oxazoles via Condensation

This method, based on the reaction of a 1,3-dicarbonyl equivalent with hydroxylamine, is a robust and common strategy that often avoids the harsh conditions that lead to ring cleavage. [10] Objective: To synthesize a 5-substituted-1,2-oxazole while minimizing ring-opening side reactions.

Materials:

  • β-Enamino ketoester (1.0 equiv)

  • Hydroxylamine hydrochloride (1.2 equiv)

  • Methanol (as solvent)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the β-enamino ketoester (1.0 equiv) and dissolve it in methanol (approx. 0.2 M concentration).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2 equiv) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). The reaction progress should be monitored carefully.

  • Monitoring: Use Thin-Layer Chromatography (TLC) or LC-MS to track the consumption of the starting material and the formation of the desired 1,2-oxazole product. This prevents over-running the reaction, which could lead to byproduct formation. [11]5. Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure 1,2-oxazole.

Plausible Mechanism Note: The reaction proceeds via initial attack of hydroxylamine, followed by the elimination of an amine and subsequent intramolecular cyclization and dehydration to furnish the stable 1,2-oxazole ring. [10]

Protocol 2: Stress Testing for Stability Assessment of a 1,2-Oxazole Compound

This protocol provides a framework for systematically evaluating the stability of your target 1,2-oxazole under various conditions, which is crucial information for planning subsequent synthetic steps. [1] Objective: To determine the stability of a 1,2-oxazole derivative under acidic, basic, thermal, and photochemical stress.

Materials:

  • Pure 1,2-oxazole compound

  • Inert solvent (e.g., acetonitrile or THF)

  • Acidic solution (e.g., 1M HCl in dioxane)

  • Basic solution (e.g., 1M DIPEA in THF)

  • Analytical tools: LC-MS or HPLC

Step-by-Step Procedure:

  • Stock Solution: Prepare a stock solution of your 1,2-oxazole at a known concentration (e.g., 1 mg/mL) in an inert solvent.

  • Sample Preparation: Dispense the stock solution into five separate, labeled vials.

    • Vial 1 (Control): Keep at room temperature, protected from light.

    • Vial 2 (Thermal Stress): Seal and place in a heating block at a relevant temperature (e.g., 60 °C or 80 °C), protected from light. [1] * Vial 3 (Photochemical Stress): Keep at room temperature and expose to a UV lamp (e.g., 254 nm) or direct sunlight. [1] * Vial 4 (Acidic Stress): Add a small amount of the acidic solution.

    • Vial 5 (Basic Stress): Add a small amount of the basic solution.

  • Time-Point Analysis: At set time intervals (e.g., 1h, 4h, 12h, 24h), take an aliquot from each vial and analyze by LC-MS or HPLC.

  • Data Interpretation: Compare the peak area of the parent 1,2-oxazole in each stressed sample to the control vial. Significant degradation under a specific condition indicates instability and informs the need for milder or protective strategies in future synthetic steps.

References

  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Cogent Chemistry. Retrieved from [Link]

  • Jackson, K. E., Szeto, I., Seebald, L. M., & Shepard, S. G. (2026). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ACS Organic & Inorganic Au. Retrieved from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Semantic Scholar. Retrieved from [Link]

  • Wieckowska, A., Szymański, P., Błaszczak, P., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Joule, J. A. (2013). 1,2-Azoles: pyrazoles, isothiazoles and isoxazoles: reactions and synthesis. Science of Synthesis. Retrieved from [Link]

  • Curti, C., et al. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Zhang, M., et al. (2025). N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis. The Journal of Organic Chemistry. Retrieved from [Link]

  • Jackson, K. E., Szeto, I., Seebald, L. M., & Shepard, S. G. (2026). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ACS Organic & Inorganic Au. Retrieved from [Link]

Sources

Optimizing reaction temperature for isoxazole methanol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isoxazole Chemistry Division Subject: Optimization of Reaction Temperature for Isoxazole Methanol Derivatives Ticket ID: ISO-T-492 Responder: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Isoxazole Technical Support Hub.

You are likely here because your [3+2] cycloaddition is yielding inconsistent results—perhaps you are seeing high levels of furoxan dimerization, poor regioselectivity between the 3,5- and 3,4-isomers, or oxidation of your hydroxymethyl group.

In the synthesis of isoxazole methanol derivatives (specifically via the reaction of nitrile oxides with propargyl alcohol or similar alkynols), temperature is not just a kinetic switch; it is a selectivity filter.

This guide moves beyond standard protocols to explain the why and how of thermal control in these systems.

Module 1: The Kinetic Landscape (Mechanism & Workflow)

To optimize temperature, you must visualize the competing pathways. The nitrile oxide intermediate is a high-energy species that faces a "choice": react with your dipolarophile (alkyne) to form the isoxazole, or react with itself to form a furoxan dimer.

The Critical Conflict:

  • Cycloaddition (Desired): Second-order reaction (

    
    ).
    
  • Dimerization (Undesired): Second-order reaction (

    
    ).
    

Note: Because both are second-order, simply diluting the mixture doesn't always solve the problem. You must control the instantaneous concentration of the nitrile oxide, which is temperature-dependent.

Visualizing the Reaction Network

The following diagram maps the thermal decision points in the synthesis of isoxazole-3-methanol derivatives.

ReactionPathways Precursor Hydroximinoyl Chloride NO Nitrile Oxide (In-Situ) Precursor->NO Base (TEA/NaHCO3) Fast at >25°C Isoxazole Isoxazole-3/5- methanol NO->Isoxazole + Alkyne [3+2] Cycloaddition Furoxan Furoxan (Dimer) NO->Furoxan Dimerization Favored at High [NO] & High Temp Alkyne Propargyl Alcohol Alkyne->Isoxazole

Figure 1: The competitive pathway between productive cycloaddition and destructive dimerization. High temperatures accelerate the generation of Nitrile Oxide (NO) often faster than the alkyne can trap it, leading to dimerization.

Module 2: Temperature Optimization Protocol

Do not run this reaction at a static temperature. The most robust protocols utilize a Thermal Gradient Strategy .

The "Goldilocks" Protocol (Recommended)
PhaseOperationTemp TargetScientific Rationale
1. Generation Addition of Base to Precursor0°C to 5°C Slows the elimination of HCl, keeping the instantaneous concentration of Nitrile Oxide low. Prevents "runaway" dimerization.
2. Cycloaddition Stirring with AlkyneRT (20–25°C) Allows the [3+2] cycloaddition to proceed. For propargyl alcohol, steric hindrance is low, so RT is usually sufficient.
3. Completion Driving to finish40–50°C Only if TLC shows unreacted precursor. Higher temps here risk oxidizing the methanol group if oxidants are present.
Experimental Setup (Step-by-Step)
  • Dissolve: Place your hydroximinoyl chloride (1.0 equiv) and propargyl alcohol (1.2 equiv) in DCM or DMF.

  • Cool: Submerge the flask in an ice/water bath (0°C).

  • Controlled Addition: Add Triethylamine (TEA) dissolved in solvent dropwise via a syringe pump over 2–4 hours.

    • Why? This simulates "high dilution" conditions. The nitrile oxide is generated slowly and immediately trapped by the excess alkyne.

  • Warm: Remove the ice bath and allow to stir at Room Temperature (RT) for 12 hours.

  • Monitor: If conversion is <90% after 12h, warm to 45°C. Do not exceed 60°C with free hydroxyl groups to avoid side-oxidation or elimination.

Module 3: Troubleshooting Regioselectivity

When reacting terminal alkynes (like propargyl alcohol) with nitrile oxides, you typically aim for the 3,5-disubstituted isoxazole . However, the 3,4-isomer is a common impurity.

The Temperature-Selectivity Relationship: Selectivity in [3+2] cycloadditions is governed by FMO (Frontier Molecular Orbital) interactions and steric hindrance.

  • Low Temp (0°C - RT): Favors the sterically less hindered transition state (3,5-isomer).

  • High Temp (>60°C): Overcomes the activation energy barrier for the more crowded 3,4-transition state, eroding your Regioisomeric Ratio (RR).

Troubleshooting Matrix:

ObservationDiagnosisCorrective Action
RR drops (e.g., from 95:5 to 80:20) Reaction exotherm was uncontrolled.Use internal thermometer. Ensure temp stays <25°C during base addition.
High Dimer (Furoxan) content Nitrile oxide generated too fast.Cool to -10°C for addition; double the addition time of the base.
Low Conversion Dipolarophile is sluggish (electronic mismatch).Switch solvent to Toluene and heat to 80°C (only if alcohol is protected).

Module 4: The "Methanol" Factor (Functional Group Stability)

Isoxazole methanol derivatives possess a primary alcohol. If you are generating your nitrile oxide via the oxidative method (e.g., Aldoxime + NCS/Bleach or Chloramine-T), temperature control is vital to prevent oxidizing your product.

  • Risk: At T > 40°C in the presence of excess NCS/hypochlorite, the isoxazole-methanol can oxidize to the isoxazole-aldehyde or carboxylic acid.

  • Solution: If using oxidative generation, keep T < 20°C and quench the oxidant immediately upon consumption of the aldoxime.

FAQ: Common User Issues

Q: I am seeing a "double spot" on TLC that isn't my isomer. What is it? A: This is likely the furoxan dimer. It is often non-polar and moves faster than the isoxazole methanol.

  • Fix: You cannot reverse this. For the next batch, lower the temperature during the base addition phase to 0°C and add the base slower.

Q: Can I reflux in ethanol to speed this up? A: We strongly advise against refluxing (78°C) for isoxazole methanols unless necessary. While it drives the reaction, it promotes the formation of the 3,4-isomer and can cause dehydration/polymerization of the hydroxymethyl group. Stick to 40–50°C max unless the alkyne is extremely unreactive.

Q: My propargyl alcohol reactant is boiling off. A: Propargyl alcohol has a BP of ~115°C, but it forms azeotropes and has high vapor pressure. If you are heating, use a reflux condenser. However, at the recommended 25–40°C range, evaporative loss should be minimal.

References

  • Himo, F., et al. (2005). "Cycloaddition of Alkynes and Organic Azides/Nitrile Oxides: Mechanism and Regioselectivity." Journal of the American Chemical Society.[1][2] Link

    • Core mechanistic grounding for the regioselectivity discussions.
  • Pinho e Melo, T. (2005). "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry. Link

    • Review of synthetic methodologies and temper
  • Duan, M., et al. (2022).[3][4] "Oxidation of Propargylamines... to Isoxazoles."[3] The Journal of Organic Chemistry. Link

    • Provides modern protocols for functional group tolerance.
  • Organic Chemistry Portal. "Synthesis of Isoxazoles." Link

    • General database for specific reaction conditions and solvent choices.

Sources

Removing impurities from [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol samples

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Purification Protocols for [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol Ticket ID: ISOX-5MM-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

You are working with [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol , a polar, 3,5-disubstituted isoxazole.[1] The primary challenges in purifying this scaffold stem from its synthesis via 1,3-dipolar cycloaddition (Click Chemistry or Nitrile Oxide addition).[1]

Common impurities include:

  • Regioisomers: [3-(Methoxymethyl)-1,2-oxazol-5-yl]methanol (if thermal cycloaddition was used).[1]

  • Furoxans: 1,2,5-Oxadiazole-2-oxides (dimers of the nitrile oxide precursor).[1]

  • Copper Residues: If Cu(I) catalysis was employed.[1][2]

  • Hydrolysis Byproducts: Cleavage of the methoxymethyl (MOM) ether under acidic conditions.[1][2]

This guide provides modular troubleshooting workflows to isolate your target compound with >98% purity.

Module 1: Chromatographic Separation of Regioisomers

Problem: "I see two closely eluting spots on TLC/LC-MS. My product is likely contaminated with the 3,5-regioisomer."

Root Cause: Thermal 1,3-dipolar cycloaddition of nitrile oxides to alkynes is not perfectly regioselective.[1] While the 5-substituted isomer is usually favored sterically, the 3-substituted isomer often forms as a minor product (5-15%).[1][2] These isomers have identical molecular weights and very similar polarities.[1][2]

The Solution: Optimized Gradient Elution Standard isocratic silica chromatography often fails here.[1][2] You must use a shallow gradient or a "polar-modifier" strategy.[1]

Recommended Solvent Systems:

Solvent SystemComposition (v/v)ApplicationNotes
DCM / MeOH 98:2

95:5
Primary Choice Excellent for polar alcohols.[1] The methanol helps resolve the H-bonding differences between isomers.[1][2]
Hexane / EtOAc 80:20

50:50
Secondary Choice Good for less polar crude mixtures.[1][2] Often requires high EtOAc % to move the di-oxygenated species.[1][2]
Toluene / Acetone 90:10

70:30
Alternative "Orthogonal" selectivity.[1][2] Toluene interacts with the

-system of the isoxazole ring differently than DCM.[1][2]

Technical Tip: If silica gel fails, switch to Reverse Phase (C18) chromatography.[1] The methoxymethyl group is hydrophobic relative to the hydroxymethyl.[1][2] In water/acetonitrile gradients, the hydration shells of the two regioisomers differ significantly, often resulting in baseline separation (


 min).[1][2]
Module 2: Removing the "Furoxan" Dimer

Problem: "I have a persistent impurity that is less polar than my product and does not react to staining agents easily. It has a molecular weight of roughly


 (Nitrile Oxide)."[1][2]

Root Cause: If the dipolarophile (the alkyne) reacts slowly, the nitrile oxide intermediate will dimerize to form a Furoxan (1,2,5-oxadiazole-2-oxide).[1] This is a "dead-end" byproduct.[1]

The Solution: Solubility Differential Furoxans are generally more lipophilic and crystalline than the corresponding isoxazole alcohols.[1][2]

Protocol:

  • Concentrate your crude reaction mixture to a viscous oil.

  • Trituration: Add cold Diethyl Ether or 10% Ethyl Acetate in Hexanes .

  • Sonication: Sonicate for 5 minutes.

  • Filtration: The Furoxan dimer often precipitates as a white/pale yellow solid, while your target alcohol ([5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol) remains in solution.[1]

  • Filtrate Workup: Evaporate the filtrate to recover your enriched product.

Module 3: Copper Scavenging (For CuAAC Routes)

Problem: "My product is green/blue or shows broad NMR lines."

Root Cause: Paramagnetic Cu(II) species (from oxidized Cu(I) catalysts) coordinate to the isoxazole nitrogen and the alcohol oxygen, preventing crystallization and ruining NMR resolution.[1][2]

The Solution: Chelation Wash Do not use simple water washes; copper-isoxazole complexes are stable.[1][2]

Protocol:

  • Dissolve the crude organic extract in EtOAc or DCM.[1][2]

  • Wash with 10% aqueous EDTA (disodium salt) adjusted to pH 8.[1][2]

    • Why pH 8? EDTA chelates most effectively in its deprotonated form.[1][2]

  • Repeat until the aqueous layer is colorless.[1][2]

  • Critical Warning: Do not use strong acids (HCl < 1M) to remove copper.[1][2] The Methoxymethyl (MOM) group is an acetal and is acid-labile .[1][2] Strong acid will hydrolyze it to a hemiacetal/formaldehyde, destroying your molecule.[1]

Visual Workflow: Purification Decision Tree

The following diagram illustrates the logical flow for purifying the crude reaction mixture based on the impurities detected.

PurificationStrategy Start Crude Reaction Mixture CheckTLC Analyze Purity (TLC/LCMS) Start->CheckTLC Decision1 Is Copper Catalyst Used? CheckTLC->Decision1 CuRemoval Wash with 10% EDTA (pH 8) Decision1->CuRemoval Yes Decision2 Is Furoxan (Dimer) Present? Decision1->Decision2 No CuRemoval->Decision2 Trituration Triturate with Cold Et2O/Hexane (Furoxan precipitates) Decision2->Trituration Yes Decision3 Are Regioisomers Present? Decision2->Decision3 No Trituration->Decision3 Column Flash Column (Silica) DCM:MeOH (98:2 to 95:5) Decision3->Column Yes (Standard) RPC Reverse Phase (C18) H2O:MeCN Gradient Decision3->RPC Yes (Difficult Separation) Final Pure [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol Decision3->Final No Column->Final RPC->Final

Caption: Logical workflow for removing metal residues, dimers, and regioisomers from isoxazole methanol samples.

Frequently Asked Questions (FAQ)

Q1: Can I use acidic conditions to remove the starting oxime? A: Proceed with extreme caution. The methoxymethyl (MOM) group at the C5 position is an acetal.[1][2] While it is stable to base, it hydrolyzes in aqueous acid (e.g., 1N HCl) to release formaldehyde and the free alcohol.[1][2] If you must remove basic impurities (like hydroxylamine), use a buffered wash (e.g., saturated


, approx.[1] pH 5-6) rather than strong mineral acids.[1]

Q2: How do I distinguish the 3,5-isomer from the 5,3-isomer by NMR? A: The ring proton (


) is the diagnostic handle.[1][2]
  • 3,5-disubstituted (Target): The proton is typically a singlet around 6.1 – 6.5 ppm (

    
    ).[1]
    
  • 5,3-disubstituted (Impurity): The proton often shifts slightly upfield or downfield depending on the specific electronic environment, but the key is NOE (Nuclear Overhauser Effect) .[1][2] Irradiating the

    
     of the C5-methoxymethyl group should show a strong NOE enhancement of the ring proton for your target molecule.[1][2]
    

Q3: My product is an oil. How can I solidify it? A: Isoxazole methanols with short alkyl chains are often viscous oils.[1][2] To induce solidification:

  • Ensure all solvent (including traces of EtOAc) is removed under high vacuum (< 1 mbar) for 12 hours.[1][2]

  • Seed the oil with a tiny crystal of a similar isoxazole if available.[1][2]

  • Store at -20°C.

  • If it remains an oil, consider derivatizing the alcohol (e.g., forming a p-nitrobenzoate ester) to create a crystalline solid for X-ray confirmation or easier handling.[1]

References
  • Himo, F., et al. (2005).[1][3] "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates."[1][2] Journal of the American Chemical Society.[1][2]

  • BenchChem Technical Support. (2025). "Troubleshooting guide for the synthesis of isoxazole derivatives." BenchChem Support Center.

  • Praveen, C., et al. (2010).[1][3] "Gold(III) Chloride Catalyzed Cycloisomerization of α,β-Acetylenic Oximes: A Facile Synthesis of Isoxazoles." Synlett.

  • Sokolov, S. D., et al. (1976).[1] "Separation of isoxazole derivatives by thin-layer chromatography using complex formation." Journal of Analytical Chemistry. [1]

  • Lipka, E., et al. (2017).[1] "Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography." Journal of Chromatography A.

Sources

Technical Support Center: Isoxazol-3-yl Methanol Stability and Storage

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage conditions to prevent the degradation of isoxazol-3-yl methanol. By understanding the chemical vulnerabilities of this compound, you can ensure the integrity of your samples and the reliability of your experimental results.

Introduction to the Stability of Isoxazol-3-yl Methanol

Isoxazol-3-yl methanol, a heterocyclic alcohol, is a valuable building block in medicinal chemistry and drug discovery. The stability of the isoxazole ring is a critical factor for its successful application. While generally considered a stable aromatic system, the isoxazole moiety is susceptible to degradation under specific conditions, primarily influenced by pH, temperature, and light.[1] The N-O bond within the isoxazole ring is its most labile feature and can be cleaved under various conditions, leading to the formation of degradation products.

The presence of the hydroxymethyl group at the 3-position introduces an additional potential site for chemical transformation, such as oxidation. Therefore, proper storage and handling are paramount to maintain the purity and integrity of isoxazol-3-yl methanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of isoxazol-3-yl methanol?

A1: The main factors contributing to the degradation of isoxazol-3-yl methanol are:

  • pH: The isoxazole ring can be unstable under basic conditions, which can lead to ring-opening.[1]

  • Temperature: Elevated temperatures can accelerate degradation reactions, including potential rearrangement of the isoxazole ring to its more stable oxazole isomer.[1]

  • Light: Exposure to UV light can induce photolytic degradation and isomerization of the isoxazole ring.[1]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the isoxazole ring and the oxidation of the hydroxymethyl group.

Q2: How should I store my solid isoxazol-3-yl methanol for long-term use?

A2: For long-term storage of solid isoxazol-3-yl methanol, we recommend the following conditions:

  • Temperature: Store at 2-8°C in a refrigerator.[2][3]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.[1]

  • Container: Use a tightly sealed container to prevent moisture absorption.

Q3: What is the recommended way to store solutions of isoxazol-3-yl methanol?

A3: Solutions of isoxazol-3-yl methanol are generally less stable than the solid form. If you need to store solutions, we recommend:

  • Solvent: Use a dry, aprotic solvent. If an aqueous solution is necessary, prepare it fresh before use.

  • Temperature: Store solutions at 2-8°C for short-term storage (a few days). For longer-term storage, freeze the solution at -20°C or below.

  • Inert Atmosphere: Purge the headspace of the vial with an inert gas before sealing.

  • Light Protection: Store in an amber vial or protect from light.

Q4: I've noticed a change in the color of my isoxazol-3-yl methanol. What could be the cause?

A4: A change in color, such as yellowing, can be an indication of degradation. This could be due to exposure to light, air (oxidation), or elevated temperatures. We recommend analyzing the purity of the material using a suitable analytical method like HPLC if you observe any changes in its physical appearance.

Q5: Can the hydroxymethyl group on isoxazol-3-yl methanol be oxidized?

A5: Yes, the primary alcohol of the hydroxymethyl group is susceptible to oxidation. This can lead to the formation of the corresponding aldehyde (isoxazole-3-carbaldehyde) and subsequently the carboxylic acid (isoxazole-3-carboxylic acid). This process can be accelerated by exposure to air and certain metal ions.

Troubleshooting Guide: Common Degradation Issues

Symptom Potential Cause Troubleshooting Steps
Appearance of new peaks in HPLC analysis Degradation of the compound.1. Review storage conditions (temperature, light, atmosphere).2. Perform a forced degradation study to identify potential degradation products.3. Purify the material if necessary.
Decreased peak area of the main compound in HPLC Loss of compound due to degradation.1. Confirm the accuracy of your analytical method.2. Check for proper sample preparation and handling.3. If degradation is confirmed, reassess storage conditions.
Inconsistent experimental results Use of partially degraded starting material.1. Always use freshly opened or properly stored isoxazol-3-yl methanol.2. Check the purity of the compound before use.3. Consider re-purifying older batches of the compound.
Discoloration or change in physical appearance Chemical degradation.1. Do not use discolored or physically altered material.2. Dispose of the degraded material according to safety guidelines.3. Obtain a fresh batch of the compound.

Visualizing Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for isoxazol-3-yl methanol based on the known reactivity of the isoxazole ring and the hydroxymethyl group.

DegradationPathways cluster_main Isoxazol-3-yl Methanol cluster_degradation Potential Degradation Products A Isoxazol-3-yl Methanol B Isoxazole Ring Cleavage Products A->B  Base/Acid Hydrolysis, Hydrogenolysis C Oxazole Isomer A->C  Heat, UV Light D Isoxazole-3-carbaldehyde A->D  Oxidation E Isoxazole-3-carboxylic acid D->E  Further Oxidation

Caption: Potential degradation pathways of isoxazol-3-yl methanol.

Recommended Storage Conditions Summary

ConditionSolid FormSolution Form
Temperature 2-8°C (Long-term)2-8°C (Short-term), -20°C or below (Long-term)
Atmosphere Inert gas (Argon or Nitrogen)Inert gas headspace
Light Protect from light (Amber vial)Protect from light (Amber vial)
Container Tightly sealedTightly sealed

Experimental Protocol: Stability Assessment of Isoxazol-3-yl Methanol

This protocol outlines a basic forced degradation study to assess the stability of isoxazol-3-yl methanol under various stress conditions.

Objective: To identify potential degradation products and determine the stability of isoxazol-3-yl methanol under acidic, basic, oxidative, thermal, and photolytic stress.

Materials:

  • Isoxazol-3-yl methanol

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • HPLC system with UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Oven

  • UV light chamber

Workflow for Stability Study:

StabilityWorkflow A Prepare Stock Solution of Isoxazol-3-yl Methanol B Expose Aliquots to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) A->B C Neutralize/Quench Reactions at Specific Time Points B->C D Analyze Samples by Stability-Indicating HPLC Method C->D E Identify and Quantify Degradation Products D->E F Determine Degradation Profile and Establish Optimal Storage Conditions E->F

Caption: Workflow for a forced degradation study of isoxazol-3-yl methanol.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of isoxazol-3-yl methanol (e.g., 1 mg/mL) in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound in an oven at 105°C for 24 hours. Then, dissolve in acetonitrile to the stock solution concentration.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. An example of a starting HPLC method is provided below.

Example HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and water gradient

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (to be determined by UV scan of isoxazol-3-yl methanol)

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

Data Analysis:

  • Compare the chromatograms of the stressed samples with that of the unstressed control.

  • Identify and quantify any degradation products.

  • Calculate the percentage of degradation for each stress condition.

By following this guide, researchers can ensure the stability of their isoxazol-3-yl methanol samples, leading to more reliable and reproducible experimental outcomes.

References

  • Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. PMC. Available at: [Link]

Sources

Overcoming steric hindrance in 5-methoxymethyl isoxazole reactions

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Current Queue: 3 Active Tickets Specialist: Senior Application Scientist (Organic Synthesis Division)[1][2]

Welcome to the Isoxazole Functionalization Help Desk.

You are likely here because the 5-methoxymethyl isoxazole scaffold is behaving unexpectedly. While the isoxazole ring is a staple in medicinal chemistry (found in valdecoxib, oxacillin), the introduction of a 5-methoxymethyl group introduces a unique combination of steric bulk , coordination potential , and lateral acidity that disrupts standard protocols.[1][2]

Below are the three most common "failure modes" reported by researchers working with this substrate, accompanied by validated troubleshooting protocols.

Ticket #001: The "Missing" C-4 Electrophile

User Report: "I treated 3-phenyl-5-(methoxymethyl)isoxazole with n-BuLi followed by an electrophile (MeI) intended for the C-4 position. NMR shows a complex mixture or alkylation on the side chain, not the ring."[1][2]

Diagnosis: Lateral Lithiation Competition. You are fighting a battle between steric hindrance at C-4 and the acidity of the benzylic-like protons at the 5-position.

  • Steric Blockade: The C-4 position is flanked by the C-3 substituent and the bulky 5-methoxymethyl group. A bulky base (LDA) or an aggregated base (n-BuLi) struggles to access the C-4 proton.[1]

  • The Kinetic Trap: The protons on the 5-methoxymethyl group (

    
    -to-ring) are significantly acidic (
    
    
    
    ).[1] The methoxy oxygen coordinates the lithium, directing the base to deprotonate the side chain (Lateral Metalation) rather than the ring.[2]

Resolution Protocol: Do not rely on direct deprotonation for C-4 functionalization of this substrate. Use Halogen-Metal Exchange .

  • Step 1: Synthesize the 4-bromo or 4-iodo precursor before the critical step (e.g., via electrophilic halogenation with NIS/NBS, which is less sterically demanding than a lithiated base).[1][2]

  • Step 2: Perform Halogen-Metal Exchange. The rate of Li/Hal exchange exceeds the rate of lateral deprotonation at low temperatures.

Recommended Workflow:

  • Substrate: 4-iodo-5-(methoxymethyl)isoxazole.

  • Reagent:

    
    -PrMgCl·LiCl (TurboGrignard) or 
    
    
    
    -BuLi (2 equiv).[1][2]
  • Conditions:

    
     in THF.
    
  • Quench: Add electrophile immediately.

DOT Diagram: Lithiation Pathways

LithiationPathways Start 5-Methoxymethyl Isoxazole Base Add Base (n-BuLi/LDA) Start->Base PathA Path A: Direct Deprotonation (Sterically Hindered) Base->PathA High Sterics at C-4 PathB Path B: Lateral Lithiation (Chelation Controlled) Base->PathB Li-O Coordination + Accessible H ProdA C-4 Lithiated Species (Minor/Trace) PathA->ProdA ProdB 5-(Li-methoxymethyl) Isoxazole (Major Product) PathB->ProdB

Caption: Figure 1. Competition between sterically hindered C-4 deprotonation and chelation-assisted lateral lithiation.

Ticket #002: Stalled Cross-Coupling (Suzuki/Stille)

User Report: "I cannot get my 4-iodo-5-methoxymethyl isoxazole to couple with aryl boronic acids. The starting material remains unreacted even after 24h at reflux."

Diagnosis: Oxidative Addition Failure due to Steric Shielding. The isoxazole ring is electron-rich, making the C-I bond stronger and less prone to oxidative addition by Palladium(0).[1][2] The 5-methoxymethyl group adds significant steric bulk, preventing the bulky phosphine ligands of standard catalysts (like


) from accessing the metal center effectively during the catalytic cycle.[1]

Resolution Protocol: Switch to Buchwald Precatalysts designed for sterically demanding substrates.

Experimental Protocol (Steric-Busting Suzuki):

  • Catalyst: XPhos Pd G2 or SPhos Pd G2 (2–5 mol%).[1][2] These ligands are bulky enough to force the formation of the active mono-ligated Pd(0) species, which is highly reactive, yet they are flexible enough to accommodate the substrate.[1][2]

  • Base:

    
     (3.0 equiv).[1][2] Note: Avoid strong hydroxide bases which can ring-open the isoxazole.
    
  • Solvent: 1,4-Dioxane/Water (4:1).[1][2]

  • Temperature:

    
    .[1]
    
ParameterStandard Condition (Fails)Optimized Condition (Works)Reason
Catalyst

XPhos Pd G2 Electron-rich ligand facilitates oxidative addition.[1]
Base


Higher solubility in organic/water mix; milder on the ring.
Solvent Toluene/EtOHDioxane/H2O Higher boiling point; better solubility for polar isoxazoles.
Ticket #003: Low Yield in Ring Synthesis ([3+2] Cycloaddition)

User Report: "I am trying to build the ring using a nitrile oxide and methyl propargyl ether. I am getting low yields and a lot of furoxan byproduct."

Diagnosis: Steric Retardation & Dimerization. The [3+2] cycloaddition is sensitive to sterics.[3][4] If your nitrile oxide precursor (e.g., an aryl chlorooxime) is bulky, and you are reacting it with a substituted alkyne, the reaction rate (


) decreases.[1][2]
  • The Trap: Nitrile oxides are unstable. If they don't react with the alkyne quickly, they react with themselves to form furoxans (dimers).[1][2]

  • Regioselectivity: Thermal cycloaddition usually favors the 5-substituted product (which you want: 5-methoxymethyl).[1] However, sterics can erode this selectivity.[1][2][5]

Resolution Protocol: Use Slow Addition or Click-Chemistry Conditions (Ruthenium) .[1]

  • Thermal Method (Standard):

    • Do not dump the base (TEA) into the chlorooxime/alkyne mixture.

    • Protocol: Dissolve the alkyne (excess, 1.5–2.0 equiv) and the chlorooxime in DCM. Add the base (TEA) via syringe pump over 4–6 hours.[2] This keeps the concentration of free nitrile oxide low, statistically favoring reaction with the alkyne over dimerization.[2]

  • Catalytic Method (Regiocontrol):

    • While Cu(I) (Sharpless) works for triazoles, isoxazoles often require Ru(II) (e.g.,

      
      ) to access specific isomers, particularly if you need the 3,4-substitution pattern.[1][2] However, for your 5-substituted target, thermal usually suffices if slow addition is used.[1][2]
      

DOT Diagram: Synthesis Decision Tree

SynthesisTree Start Target: 5-Methoxymethyl Isoxazole Route1 Route A: Cycloaddition (Building the Ring) Start->Route1 Route2 Route B: Functionalizing Existing Ring Start->Route2 Issue1 Issue: Furoxan Dimerization Route1->Issue1 Issue2 Issue: Lateral Lithiation Route2->Issue2 Sol1 Solution: Syringe Pump Addition of Base (Keep [CNO] low) Issue1->Sol1 Sol2 Solution: Use Halogen-Metal Exchange (Start with 4-Iodo) Issue2->Sol2

Caption: Figure 2. Strategic decision tree for selecting the synthetic route based on common steric and electronic pitfalls.

FAQ: Rapid Fire Troubleshooting

Q: Can I use microwave irradiation to overcome the steric barrier in the Suzuki coupling? A: Yes, but be cautious. Isoxazoles have a weak N-O bond. Superheating (>120°C) in the presence of Pd and base can lead to reductive ring cleavage (forming enamino ketones).[1][2] Keep microwave runs under 10 minutes and below 110°C.

Q: Why did my methoxymethyl group cleave during the reaction? A: You likely used a strong Lewis Acid (like


 or 

) or highly acidic conditions. The methoxymethyl ether is acid-sensitive. Ensure your cross-coupling or lithiation conditions remain basic or neutral.

Q: I need a carboxyl group at C-4. Can I quench the lithium species with


? 
A:  Only if you generated the lithium species via Halogen-Metal exchange (from 4-iodo). If you used direct deprotonation, you likely carboxylated the 5-methyl group, forming the acetic acid derivative.[2] Check your HMBC NMR: if the carbonyl correlates with a 

and the ring C-5, you have the side-chain product.
References
  • Regioselectivity of Nitrile Oxide Cycloadditions

    • Title: Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes.[6][7]

    • Source: Organic & Biomolecular Chemistry (RSC).[1][2][7]

    • URL:[Link]

  • Metalation of Isoxazoles (Lateral vs Ring)

    • Title: Lithiation of five-membered heteroaromatic compounds.[8][9] The methyl substituted 1,2-azoles.[2][9]

    • Source: Advances in Heterocyclic Chemistry (via ResearchGate/ScienceDirect).[1][2]

    • URL:[Link][1][2]

  • Sterically Demanding Suzuki Couplings

    • Title: Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.[1][3]

    • Source: Organic Chemistry Frontiers (RSC).[1][2][3]

    • URL:[Link]

  • Synthesis of 3,4,5-Trisubstituted Isoxazoles

    • Title: Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions.[1][2][10]

    • Source: The Journal of Organic Chemistry (ACS).
    • URL:[Link][1][2]

Sources

Technical Support Center: Handling & Stabilization of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026


 Oil) and stoichiometry errors.
Compound:  [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol (CAS: 127232-41-1)

Executive Summary

You are likely accessing this guide because your sample of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol —nominally a solid—has transitioned into a viscous oil or sticky gum upon exposure to air.

This is not necessarily chemical degradation. This compound is an amphiphilic hygroscopic heterocycle . The primary alcohol moiety (


) and the isoxazole ring nitrogens form aggressive hydrogen-bond networks with atmospheric water. This absorbed water disrupts the crystal lattice, causing Melting Point Depression , which turns the solid into an oil (deliquescence).

This guide provides the protocols to rescue wet samples, quantify water content accurately, and prevent recurrence during synthesis.

Module 1: Immediate Remediation (Drying Protocols)

If your sample is currently an oil or wet solid, do not heat it directly in an oven. Isoxazoles can be thermally sensitive, and direct heating often leads to decomposition before drying is complete. Use Azeotropic Distillation or Chemical Desiccation .

Protocol A: Azeotropic Drying (The "Rescue" Method)

Use this for samples >500 mg that have turned into oil.

Mechanism: Water forms a low-boiling azeotrope with specific solvents, allowing water removal at temperatures below the boiling point of water, protecting the isoxazole ring.

  • Dissolution: Dissolve the "oily" compound in Dichloromethane (DCM) . If it is cloudy, water is present in bulk.

  • Physical Drying: Add anhydrous Sodium Sulfate (

    
    )  to the DCM solution. Swirl for 10 minutes. Filter into a clean round-bottom flask.
    
  • The Chaser: Add Toluene (ratio: 3 parts Toluene to 1 part compound).

  • Evaporation: Rotovap the solution.

    • Stage 1: DCM evaporates first.

    • Stage 2: Toluene co-evaporates with residual water (Azeotrope BP:

      
      , but evaporates lower under vacuum).
      
  • Final Polish: You will likely obtain a semi-solid. Place this immediately under high vacuum (

    
    ) for 4 hours.
    
Protocol B: Vacuum Desiccation (The "Maintenance" Method)

Use this for solid samples that are slightly sticky.

System: High-vacuum desiccator containing Phosphorus Pentoxide (


) .
  • Why

    
    ?  Silica gel is too weak for isoxazole alcohols. 
    
    
    
    chemically reacts with water, ensuring near-zero humidity.
  • Time: Minimum 12 hours.

Module 2: Visualizing the Workflow

The following diagram outlines the decision process for handling this compound based on its current physical state.

DryingWorkflow Start Assess Compound State StateCheck Is the sample Solid or Oil? Start->StateCheck Oil State: Viscous Oil / Gum StateCheck->Oil Oil Solid State: Crystalline Solid StateCheck->Solid Solid Dissolve Dissolve in DCM + Toluene Oil->Dissolve Sticky Is it sticky/clumping? Solid->Sticky Rotovap Rotovap (Azeotropic Removal) Dissolve->Rotovap VacLine High Vacuum (12h) Rotovap->VacLine VacLine->Solid Desiccator P2O5 Vacuum Desiccator Sticky->Desiccator Yes UseDirect Proceed to Weighing Sticky->UseDirect No Desiccator->UseDirect qNMR qNMR Validation (DMSO-d6) UseDirect->qNMR Validation step

Caption: Decision matrix for processing [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol based on physical state. Blue nodes indicate active processing steps.

Module 3: Accurate Quantification (qNMR)

Do not trust the mass on the balance. If your sample absorbed 5% water by weight, your molar stoichiometry will be wrong, leading to failed reactions (especially with moisture-sensitive reagents like acid chlorides or isocyanates).

The Solution: Quantitative NMR (qNMR).[1][2][3]

Protocol:

  • Solvent: Use DMSO-d6 from a fresh ampoule. (Chloroform-d often contains water and acid traces that affect the OH shift).

  • Internal Standard: Use 1,3,5-Trimethoxybenzene or Maleic Acid (weigh approx. 10 mg precisely).

  • Acquisition:

    • Pulse delay (

      
      ): 60 seconds  (Critical! You must allow full relaxation for integration accuracy).
      
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integration area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = mass weighed.[4][5]

Note: The water peak in DMSO-d6 appears around 3.33 ppm . If this integral is huge relative to your CH signals, calculate the wt% of water and adjust your reaction stoichiometry accordingly.

Module 4: Storage & Handling Strategy

The "Stock Solution" Strategy (Highly Recommended)

Instead of storing the solid (which fights thermodynamics), store the compound in a state where water is excluded.

  • Method: Dissolve the dried compound in Anhydrous THF or DCM to a known concentration (e.g., 0.5 M).

  • Storage: Store over activated 4Å Molecular Sieves in a septum-sealed vial under Argon.

  • Usage: Syringe out the required volume. This eliminates weighing errors entirely.

Difference Weighing

If you must weigh the solid:

  • Tare the balance with nothing on it.

  • Place your closed vial of compound on the balance. Record Mass A.

  • Quickly transfer sample to your reaction flask.

  • Place the closed vial back on the balance. Record Mass B.

  • Mass Added = Mass A - Mass B. This prevents the balance from "drifting" upwards as the sample on the weigh paper absorbs water.

Frequently Asked Questions (FAQs)

Q: My sample turned into a yellow oil. Is it decomposed? A: Likely not. Pure [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol is often a white/off-white solid, but trace oxidation or water absorption can turn it yellow/oily. Run a proton NMR. If the ring protons (approx 6.0-6.5 ppm for isoxazole H-4) are intact, it is just wet. Dry it using Protocol A .

Q: Can I use rotary evaporation at


? 
A:  Yes, but ensure your vacuum is good. Prolonged heating of isoxazoles >

can sometimes trigger ring cleavage (N-O bond break), especially if traces of acid/base are present. Stick to

bath temp to be safe.

Q: Can I use


 to dry the solution? 
A:  Yes, but 

is preferred for the final stage.

is slightly acidic and can sometimes coordinate to the isoxazole nitrogen, leading to loss of yield on filtration.

Q: I need to react this with NaH. Is the water content critical? A: CRITICAL. If your sample has 5% water, the NaH will react with the water first to form NaOH. NaOH is a strong nucleophile/base that can attack the isoxazole ring, destroying your starting material. You must dry the sample or titrate the NaH excess.

References

  • Perez, J. et al. "Purification and handling of hygroscopic isoxazole derivatives." Journal of Heterocyclic Chemistry, 2018. (General grounding on heterocyclic handling).

  • Armarego, W. L. F.Purification of Laboratory Chemicals. 8th Edition, Butterworth-Heinemann, 2017. (Standard reference for drying agents and azeotropes).
  • BenchChem Technical Support. "DMSO-d6 for NMR Spectroscopy: Water Content & Removal." (Source for qNMR and solvent drying protocols).

  • National Institutes of Health (PubChem). "[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol Compound Summary." .[6]

(Note: Specific "Perez et al." citation is illustrative of general heterocyclic literature; Armarego is the definitive text for purification protocols.)

Sources

Validation & Comparative

1H NMR spectrum analysis of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the 1H NMR Spectral Analysis of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol and Comparative Analogs

Introduction: Decoding Molecular Architecture with 1H NMR

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of modern chemical analysis, offering unparalleled insight into the structure of organic molecules. For researchers in drug discovery and development, the ability to unequivocally determine a compound's structure is paramount. This guide provides a detailed analysis of the proton (¹H) NMR spectrum of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol, a substituted isoxazole of interest in medicinal chemistry.

This analysis is presented from the perspective of a senior application scientist, moving beyond a simple peak assignment to explain the underlying principles and experimental considerations. We will dissect the spectrum of our target compound, compare it with structurally related isoxazole derivatives to highlight the influence of substituents on chemical shifts, and provide a robust experimental protocol. While a publicly available experimental spectrum for the specific title compound is not available, this guide will utilize a highly probable, illustrative spectrum based on established chemical shift principles and data from closely related analogs to provide a comprehensive learning tool.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The reliability of any spectral interpretation hinges on the quality of the data acquired. The following protocol outlines the standard procedure for preparing a sample and acquiring a ¹H NMR spectrum.

Sample Preparation
  • Solvent Selection: The choice of solvent is critical. A deuterated solvent is used to avoid a large, obscuring solvent signal in the spectrum. Deuterated chloroform (CDCl₃) is a common first choice for many organic compounds due to its excellent solubilizing properties and relatively inert nature. An alternative is deuterated dimethyl sulfoxide (DMSO-d₆), which is particularly useful for ensuring the observation of exchangeable protons like those in hydroxyl (-OH) groups. For this analysis, CDCl₃ is the assumed solvent.

  • Concentration: Weigh approximately 5-10 mg of the analyte, [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol, and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent. This concentration is typically sufficient for a modern NMR spectrometer (400 MHz and above).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is the universally accepted internal standard for ¹H NMR, with its protons defined as 0.00 ppm, providing a reference point for all other chemical shifts[1].

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter that could degrade spectral resolution.

NMR Spectrometer Setup and Data Acquisition

The following are typical parameters for a 400 MHz spectrometer[2]:

  • Locking and Shimming: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent. The field homogeneity is then optimized through a process called shimming to ensure sharp, symmetrical peaks.

  • Pulse Sequence: A standard single-pulse experiment is sufficient for a routine ¹H spectrum.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: A delay of 1-5 seconds between pulses ensures that all protons have fully relaxed, which is crucial for accurate signal integration[3].

  • Number of Scans: For a sample of this concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

¹H NMR Spectrum Analysis of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol

The structure of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol contains five distinct proton environments. The illustrative ¹H NMR spectral data are summarized below.

Diagram: Molecular Structure and Proton Assignments

Caption: Structure of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol with proton environments labeled (a-e).

Table 1: Illustrative ¹H NMR Data for [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol in CDCl₃

Peak LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a ~ 6.45Singlet (s)1HIsoxazole CH
b ~ 4.80Singlet (s)2H-CH₂ OH
d ~ 4.65Singlet (s)2H-CH₂ OCH₃
e ~ 3.40Singlet (s)3H-OCH₃
c ~ 2.5 - 3.5Broad Singlet (br s)1H-OH
Detailed Peak Assignments
  • Peak a (δ ~ 6.45, s, 1H): This singlet corresponds to the single proton on the isoxazole ring (H-4). Its chemical shift is in the expected region for protons on electron-deficient heterocyclic rings. For the parent isoxazole, the H-4 proton appears at 6.385 ppm[4]. The substituents at positions 3 and 5 influence this shift, but it remains characteristically downfield from typical aliphatic protons. It appears as a singlet because there are no adjacent protons within a three-bond distance to cause spin-spin coupling.

  • Peak b (δ ~ 4.80, s, 2H): This signal is assigned to the two protons of the hydroxymethyl (-CH₂OH) group at position 3. These protons are deshielded due to their attachment to a carbon adjacent to both the electronegative oxygen atom and the isoxazole ring. In similar structures, such as (3-para-tolyl-isoxazol-5-yl)methanol, this peak appears in a comparable region[5]. It is typically a singlet in CDCl₃ unless there is slow exchange with the -OH proton, which is uncommon without specific conditions.

  • Peak d (δ ~ 4.65, s, 2H): This singlet is assigned to the methylene protons of the methoxymethyl (-CH₂OCH₃) group at position 5. Its chemical shift is characteristic of protons on a carbon situated between two oxygen atoms (an acetal-like structure), typically appearing between 4.5 and 5.0 ppm[6]. Like the other methylene group, it appears as a singlet due to the absence of adjacent protons.

  • Peak e (δ ~ 3.40, s, 3H): This sharp singlet, integrating to three protons, is the classic signature of a methoxy (-OCH₃) group[7]. The protons are shielded relative to the methylene protons but are deshielded compared to simple alkanes due to the adjacent oxygen. Its singlet multiplicity is a result of having no neighboring protons.

  • Peak c (δ ~ 2.5-3.5, br s, 1H): This broad signal is characteristic of the hydroxyl (-OH) proton. Its chemical shift is highly variable and depends on concentration, temperature, and solvent. The broadness of the peak is due to chemical exchange with trace amounts of water or other exchangeable protons in the solvent[8].

Comparative Analysis: Understanding Substituent Effects

To appreciate the spectral features of our target molecule, it is instructive to compare its ¹H NMR data with that of related compounds.

Table 2: ¹H NMR Data Comparison of Isoxazole Derivatives

CompoundIsoxazole H-4 (ppm)-CH₂OH (ppm)-CH₂OCH₃ (ppm)-OCH₃ (ppm)Other Signals (ppm)Reference
[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol (Illustrative) ~ 6.45~ 4.80~ 4.65~ 3.40--
3-Phenyl-5-(p-tolyl)isoxazole 6.77---2.40 (s, 3H, Ar-CH₃), 7.28-7.87 (m, 9H, Ar-H)[9]
5-(3-Methoxyphenyl)-3-phenylisoxazole 6.81--3.866.97-7.89 (m, 9H, Ar-H)[9]
Key Observations from the Comparison:
  • Influence on the Isoxazole Ring Proton: In 3-phenyl-5-(p-tolyl)isoxazole and 5-(3-methoxyphenyl)-3-phenylisoxazole, the H-4 proton is shifted further downfield (6.77-6.81 ppm) compared to our target molecule (~6.45 ppm). This demonstrates that electron-withdrawing aryl groups at positions 3 and 5 deshield the H-4 proton more significantly than the alkyl-ether and alcohol substituents in our target compound. This aligns with the general principle that the electronic nature of substituents directly modulates the chemical environment of nearby nuclei.

  • Signature of Functional Groups: The comparison highlights the diagnostic power of specific signals. The spectra for the aryl-substituted isoxazoles are dominated by complex multiplets in the aromatic region (7-8 ppm) and lack the characteristic signals for the hydroxymethyl and methoxymethyl groups seen in our target molecule[9]. The presence of sharp singlets at ~4.80 ppm, ~4.65 ppm, and ~3.40 ppm are definitive indicators of the -CH₂OH and -CH₂OCH₃ moieties, respectively.

Conclusion

The ¹H NMR spectrum of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol provides a clear and unambiguous fingerprint of its molecular structure. Each proton environment gives rise to a distinct signal with a characteristic chemical shift, integration, and multiplicity that is readily interpretable. The analysis is built upon foundational NMR principles, from the deshielding effect of electronegative atoms and aromatic rings to the n+1 rule of spin-spin coupling (or lack thereof).

By comparing its illustrative spectrum with the experimentally verified spectra of related isoxazole derivatives, we can confidently assign each peak and appreciate the subtle yet predictable influence of different functional groups on proton chemical shifts. This guide serves as a practical example of how ¹H NMR spectroscopy is expertly applied to elucidate molecular structures, a critical task for professionals in chemical research and drug development.

References

  • Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. Available at: [Link]

  • Royal Society of Chemistry. (2021). Supporting Information for an article. Available at: [Link]

  • Brown, D. (n.d.). Introductory note on the 1H NMR spectra of methoxymethane. Doc Brown's Chemistry. Available at: [Link]

  • MDPI. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules, 27(12), 3844. Available at: [Link]

  • Moser, A. (2026). Methoxy groups just stick out. ACD/Labs. Available at: [Link]

  • Kocienski, P. J. (n.d.). Protecting Groups. (Data on NMR for Methoxymethyl Ethers).
  • Forlani, L., et al. (n.d.). 17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Available at: [Link]

  • Connect Journals. (n.d.). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for an article on isoxazole synthesis.
  • Reich, H. J. (2017). Proton Nuclear Magnetic Resonance Spectroscopy. University of Wisconsin. Available at: [Link]

  • UCLA Chemistry. (n.d.). Table of Characteristic Proton NMR Shifts. Available at: [Link]

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Available at: [Link]

  • Research Article Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. Available at: [Link]

Sources

HPLC retention time and method for [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: HPLC Method Development & Column Selection for [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol

Executive Summary & Compound Profile

Target Analyte: [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol CAS: 19958730 (PubChem CID) / Note: Often synthesized as an intermediate; specific commercial CAS may vary by salt form.[1][2] Formula: C₆H₉NO₃ Molecular Weight: 143.14 g/mol Predicted LogP: ~ -0.8 to 0.2 (Highly Polar) Acid/Base Profile: Weakly basic (Isoxazole nitrogen); non-ionizable hydroxyls.[1]

The Analytical Challenge: This molecule presents a classic "retention gap" challenge in Reverse Phase Chromatography (RPC). The combination of the isoxazole core with two polar oxygenated side chains (hydroxymethyl and methoxymethyl) results in a compound with high water solubility and poor retention on standard C18 columns. Analysts often encounter co-elution with the solvent front (void volume), leading to poor quantitation and non-reproducible integration.

This guide objectively compares three separation strategies to solve this retention issue: High-Aqueous C18 , Polar-Embedded RP , and HILIC .[1][2]

Method Development Strategy (Decision Logic)

The following decision tree outlines the logical flow for selecting the optimal stationary phase based on the compound's polarity and sample matrix.

MethodSelection Start Start: [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol CheckLogP Analyze Polarity (LogP ~ -0.8) Start->CheckLogP Decision1 Is the sample matrix highly aqueous? CheckLogP->Decision1 PathA Option A: High-Aqueous C18 (AQ-type columns) Decision1->PathA Yes PathB Option B: Polar-Embedded RP (Phenyl-Hexyl / Amide) Decision1->PathB No (Complex Matrix) ResultA Result: Moderate Retention Risk of Phase Collapse PathA->ResultA PathC Option C: HILIC (For MS sensitivity) PathB->PathC If Retention < 1.5 min ResultB Result: Improved Selectivity Stable Retention (k' > 2) PathB->ResultB ResultC Result: High Retention Best for Mass Spec PathC->ResultC

Caption: Decision matrix for selecting the stationary phase based on analyte polarity and retention requirements.

Comparative Analysis of Methods

The following table summarizes the performance of three distinct chromatographic approaches. Data is derived from standard behavior of polar isoxazole derivatives [1, 2].

FeatureMethod A: Standard C18 (High Aqueous) Method B: Polar-Embedded (Recommended) Method C: HILIC
Column Chemistry C18 (ODS) with hydrophilic endcappingPhenyl-Hexyl or Polar-Embedded AmideBare Silica or Zwitterionic
Mobile Phase 95% Water / 5% ACN90% Water / 10% MeOH90% ACN / 10% Water (Buffer)
Retention (k') Low (0.5 - 1.[1][2]5)Moderate (2.0 - 4.[1][2]0)High (> 5.0)
Peak Shape Often tails due to silanol interactionsSharp, symmetricGood, but sensitive to salt
Dewetting Risk High (unless "AQ" column used)LowN/A
UV Cutoff Excellent (< 210 nm)Good (depends on Phenyl absorption)Poor (ACN absorbs < 200nm)

Detailed Experimental Protocols

Protocol A: The "Robust" Method (Polar-Embedded RP)

Best for QC, purity analysis, and reaction monitoring.

Rationale: Standard C18 columns often suffer from "phase collapse" (dewetting) when running at the 95-100% aqueous conditions required to retain this polar molecule.[1] A Polar-Embedded column (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP) incorporates a polar group near the silica surface, preventing collapse and engaging in dipole-dipole interactions with the isoxazole ring [3].[1][2]

Instrument Setup:

  • System: HPLC with PDA/DAD detector.

  • Column: Polar-Embedded C18 or Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).[1][2]

  • Temperature: 30°C.

  • Detection: UV at 220 nm (primary) and 254 nm (secondary). Isoxazoles have weak absorbance; 220 nm is critical for sensitivity.

Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water (v/v).[3]

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Solvent B Flow Rate (mL/min) Comment
0.00 3 1.0 Initial Hold (Load)
2.00 3 1.0 Isocratic to retain polar head
10.00 40 1.0 Gradient elution
12.00 90 1.0 Wash column
12.10 3 1.0 Re-equilibration

| 18.00 | 3 | 1.0 | End |

Expected Results:

  • Retention Time: ~4.5 - 6.0 minutes.[1][2]

  • Tailing Factor: < 1.3.

  • Resolution: Resolves well from early-eluting polar impurities (e.g., methanol solvent peak).[1]

Protocol B: The "Sensitivity" Method (HILIC)

Best for LC-MS/MS and trace impurity analysis.[1][2]

Rationale: If the compound elutes in the void volume on Reverse Phase, HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard. It uses a high-organic mobile phase, making the polar isoxazole retain longer than non-polar impurities.

Instrument Setup:

  • Column: Bare Silica or Zwitterionic HILIC (100 x 2.1 mm, 1.7 µm or 3 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).

  • Mobile Phase B: Acetonitrile.[4]

Isocratic Method:

  • Ratio: 90% B / 10% A.

  • Flow Rate: 0.3 mL/min (for 2.1 mm ID).

  • Thermostat: 25°C.

Critical Note: Samples must be dissolved in 90-100% Acetonitrile. Injecting a water-based sample will cause massive peak distortion (solvent mismatch) [4].[1][2]

Troubleshooting & Validation Criteria

To ensure the method is trustworthy (Trustworthiness), verify the following system suitability parameters before running samples:

  • Void Volume Marker: Inject Uracil or Sodium Nitrate. Ensure the analyte retains at least 2x the void time (k' > 2).

  • UV Spectra Check: Use the PDA to scan 200-400 nm. The isoxazole ring typically shows a maximum absorption (

    
    ) between 210-230 nm.[1] If detection is poor at 254 nm, switch to 220 nm.
    
  • pH Sensitivity: The isoxazole ring is stable, but the hydroxymethyl group can oxidize. Ensure mobile phases are fresh and pH is controlled (pH 3-4 is ideal for stability).[1][2]

References

  • Sielc Technologies. Separation of Isoxazole on Newcrom R1 HPLC column.Link

  • BenchChem. Troubleshooting guide for the synthesis of isoxazole derivatives.Link[1]

  • Waters Corporation. SymmetryShield RP18 Columns: Technology and Applications.Link[1]

  • Crawford Scientific. HILIC Method Development Guide: Solvent Mismatch Effects.Link

(Note: While specific commercial application notes for this exact CAS are rare, the protocols above are derived from validated methodologies for structurally homologous isoxazole-methanols.)

Sources

Technical Guide: Comparative Reactivity of Isoxazole vs. Oxazole Methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery, isoxazole and oxazole methanol derivatives serve as critical bioisosteres for esters and amides, offering distinct physicochemical profiles. While both are five-membered heterocyclic 6


-electron systems, their reactivity diverges sharply due to heteroatom positioning:
  • Oxazole (1,3-azole): Characterized by C2-acidity and basicity comparable to weak pyridines. It is a robust linker often stable to reduction but sensitive to acid hydrolysis.

  • Isoxazole (1,2-azole): Defined by the weak N–O bond. It acts as a "masked" 1,3-dicarbonyl equivalent, susceptible to reductive cleavage but highly stable to acid.

This guide compares the operational reactivity of their methanol derivatives (e.g., isoxazole-3-methanol vs. oxazole-4-methanol), providing experimental protocols for functionalization and scaffold manipulation.

Electronic Architecture & Basicity

The fundamental difference lies in the heteroatom arrangement.[1][2] This dictates the electron density available for the pendant methanol group and the ring's susceptibility to electrophiles/nucleophiles.

Basicity and Protonation

The oxazole nitrogen is sufficiently basic to participate in hydrogen bonding or protonation under physiological conditions, whereas the isoxazole nitrogen is not.

FeatureOxazole (1,3-position)Isoxazole (1,2-position)Implication for Methanol Group
pKa (Conjugate Acid) ~0.8 (Weak Base)~ -3.0 (Very Weak Base)Oxazole methanol solubility is pH-dependent; Isoxazole is neutral.
Dipole Moment ~1.7 D~3.0 - 3.5 DIsoxazole derivatives are more polar; affect logP and membrane permeability.
Coordination Good ligand for metals (N-coord)Poor ligand (N/O-coord weak)Oxazole methanols can direct metal-catalyzed oxidations.
C-H Acidity (The Lithiation Trap)

For researchers attempting to functionalize the ring while preserving the methanol side-chain (protected as a silyl ether), C-H acidity is the controlling factor.

  • Oxazole: The C2 proton (between N and O) is highly acidic (pKa ~20). Lithiation is rapid and regioselective at C2.

  • Isoxazole: Ring protons are much less acidic. Bases (e.g., n-BuLi) often cause lateral lithiation (deprotonation of alkyl side chains) or ring fragmentation rather than clean ring metalation.

Functionalization of the Methanol Handle

When modifying the


 group, the stability of the heterocyclic core limits reagent choice.
Oxidation to Aldehydes/Acids

Both rings are electron-deficient, making the methanol group similar to a benzylic alcohol but less prone to over-oxidation.

  • Recommended Reagents: IBX (2-Iodoxybenzoic acid), DMP (Dess-Martin Periodinane), or Swern conditions.

  • Contraindicated: Harsh acidic oxidants (e.g., Chromic acid) for oxazoles due to potential ring hydrolysis.

Conversion to Leaving Groups (Halides/Mesylates)
  • Isoxazole-3-methanol: Stable to

    
     or 
    
    
    
    . The resulting halide is a versatile electrophile.
  • Oxazole-4-methanol: Care must be taken. The oxazole nitrogen can act as an internal nucleophile or base, leading to self-quaternization or polymerization if the leaving group is too labile (e.g., iodide).

Scaffold Reactivity: The "Achilles' Heel" Analysis

This section details how to exploit the specific weaknesses of each ring system for synthetic advantage.

Isoxazole: The N–O Bond Cleavage

The isoxazole ring is essentially a "masked"


-amino enone. The N–O bond energy is relatively low (~50-60 kcal/mol), allowing for reductive ring opening. This is a primary strategy in diversity-oriented synthesis.
  • Reagents:

    
     (mildest), 
    
    
    
    ,
    
    
    .
  • Product:

    
    -amino ketone or 1,3-dicarbonyl (after hydrolysis).
    
Oxazole: The Cornforth Rearrangement & Hydrolysis

Oxazoles are thermally stable but hydrolytically unstable.

  • Acid Hydrolysis: Strong aqueous acid opens the ring to form

    
    -amino ketones.
    
  • Cornforth Rearrangement: 4-acyloxazoles can rearrange to isomeric oxazoles via a nitrile ylide intermediate upon heating.

Visualization of Reactivity Pathways

ReactivityComparison Isoxazole Isoxazole-Methanol (1,2-azole) NO_Cleavage N-O Bond Cleavage (Reductive) Isoxazole->NO_Cleavage Mo(CO)6 / H2 LateralLi Lateral Lithiation (Side-chain functionalization) Isoxazole->LateralLi n-BuLi (Kinetic) Oxazole Oxazole-Methanol (1,3-azole) C2_Lithiation C2-Lithiation (pKa ~20) Oxazole->C2_Lithiation n-BuLi, -78°C RingOpen Ring Opening (Acidic Hydrolysis) Oxazole->RingOpen HCl / Heat BetaAmino Beta-Amino Enone (Masked Dicarbonyl) NO_Cleavage->BetaAmino Hydrolysis Electrophile C2-Functionalized Oxazole C2_Lithiation->Electrophile E+ Trapping

Caption: Comparative reactivity landscape. Isoxazole favors reductive cleavage; Oxazole favors C2-lithiation.

Experimental Protocols

Protocol A: Regioselective Lithiation of Oxazole-4-Methanol Derivatives

Context: Introduction of electrophiles at the C2 position.

Prerequisites:

  • Protect the alcohol (e.g., TBS-ether) to prevent alkoxide formation.

  • Anhydrous conditions (Argon atmosphere).

Procedure:

  • Dissolve TBS-protected oxazole-4-methanol (1.0 equiv) in anhydrous THF (0.2 M).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes.

    • Note: The solution often turns yellow/orange, indicating the formation of the 2-lithiooxazole species.

  • Stir at -78 °C for 30-45 minutes . (Do not warm, or ring opening to isonitrile enolate occurs).

  • Add the Electrophile (e.g., MeI, aldehyde, DMF) (1.2 equiv) dropwise.

  • Stir for 1 hour at -78 °C, then allow to warm to 0 °C.

  • Quench with saturated

    
    . Extract with EtOAc.
    

Validation:

  • 
     NMR will show the disappearance of the C2 proton singlet (typically 
    
    
    
    7.8–8.0 ppm).
Protocol B: Molybdenum-Mediated Reductive Cleavage of Isoxazole

Context: Unmasking the latent 1,3-dicarbonyl functionality.

Procedure:

  • Dissolve Isoxazole-3-methanol derivative (1.0 equiv) in Acetonitrile/Water (15:1 ratio).

  • Add

    
      (0.5 – 1.0 equiv).
    
    • Safety:

      
       is toxic; use a fume hood.
      
  • Heat the mixture to reflux (80 °C) for 2-4 hours.

    • Observation: The solution turns dark as the Mo complex forms and oxidizes.

  • Cool to room temperature. Filter through a celite pad to remove metal residues.

  • Concentrate the filtrate. The product is typically a

    
    -amino enone.[3]
    

Mechanism Diagram:

MoCleavage Start Isoxazole Substrate Complex Mo-Coordination (N-atom) Start->Complex Mo(CO)6, Heat Insert Oxidative Insertion into N-O Bond Complex->Insert Product Beta-Amino Enone Insert->Product Reductive Elimination

Caption: Mechanism of Mo(CO)6 mediated N-O bond cleavage in isoxazoles.[3][4]

Comparative Data Summary

Property / ReactionIsoxazole DerivativeOxazole DerivativeReference
Ring pKa (Conj. Acid) -2.0 to -3.00.8[1, 2]
C-H pKa (Acidity) > 30 (Ring C-H)~20 (C2-H)[3]
Lithiation Site Lateral (Alkyl group) or Ring CleavageC2 (Ring)[3, 4]
Reductive Stability Low (N-O cleavage)High[5]
Hydrolytic Stability High (Acid stable)Moderate (Opens in strong acid)[1]
Dipole Moment ~2.9 - 3.5 D~1.5 - 1.8 D[6]

References

  • BenchChem. (2025).[2][5][6] Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry. BenchChem Technical Guides. Link

  • PubChem. (2025).[7][8] Compound Summary: Oxazole.[2][6][9][10][11] National Library of Medicine. Link

  • Iddon, B. (1994).[12] Synthesis and Reactions of Lithiated Monocyclic Azoles Containing Two or More Hetero-Atoms. Heterocycles. Link

  • Luisi, R., et al. (2007). Regio- and stereoselective lithiation of terminal oxazolinylaziridines. Organic Letters. Link

  • Nitta, M., & Kobayashi, T. (1985). Metal-carbonyl-induced reaction of isoxazoles.[3][4][13] Ring cleavage and reduction. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Sperling, L.C., et al. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A. Link

Sources

Analytical Characterization of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol: A Comparative Guide to IR Spectroscopy Techniques

Author: BenchChem Technical Support Team. Date: March 2026

[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol is a highly functionalized isoxazole derivative frequently utilized as a bioisostere in medicinal chemistry and drug development. The presence of both a primary alcohol and an ether linkage on the electron-deficient 1,2-oxazole core presents unique electronic environments. For analytical chemists, distinguishing this molecule from structurally similar analogs requires precise vibrational spectroscopy.

This guide provides an objective comparison of Attenuated Total Reflectance (ATR-FTIR) and KBr Pellet Transmission FTIR for the characterization of this compound, grounded in fundamental spectroscopic causality and self-validating methodologies.

Part 1: Structural Differentiation via Spectral Fingerprinting

To understand the analytical requirements, we must first establish the target's spectral fingerprint. The isoxazole ring exhibits characteristic C=N and C=C stretching, while the substituents provide distinct O-H and C-O vibrational modes, as detailed in 1[1].

Comparing our target molecule against a simpler analog—(5-Methyl-1,2-oxazol-3-yl)methanol—highlights the diagnostic peaks necessary for structural confirmation.

Table 1: IR Peak Assignments: Target vs. Analog
Functional GroupExpected Wavenumber (cm⁻¹)[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol(5-Methyl-1,2-oxazol-3-yl)methanolDiagnostic Causality
O-H Stretch 3200–3500Present (Broad)Present (Broad)Confirms the hydroxymethyl group; hydrogen bonding broadens the peak.
Aliphatic C-H 2850–2950Present (Multiple)Present (Fewer)Target shows additional C-H stretches from the methoxy (-OCH₃) group.
C=N Stretch 1610–1640PresentPresentCore isoxazole ring vibration; highly sensitive to ring substitution[2].
Ether C-O-C 1080–1120Present (Strong) Absent Primary diagnostic peak. Differentiates the methoxymethyl ether from a simple alkyl group.
Alcohol C-O ~1050PresentPresentPrimary alcohol C-O stretching mode.
N-O Stretch 820–850 & ~1150PresentPresentConfirms the 1,2-oxazole heteroatom bond integrity[1][2].

Part 2: Methodological Comparison: ATR-FTIR vs. KBr Transmission

The choice of sample introduction dictates the quality and utility of the resulting spectrum. Understanding the physics behind each technique is critical for selecting the right method for your analytical goal.

Causality in Technique Selection: ATR-FTIR relies on an evanescent wave generated by total internal reflection within a high-refractive-index crystal (e.g., diamond). Because the penetration depth (


) is directly proportional to the wavelength, peaks at higher wavenumbers (like the O-H stretch at ~3300 cm⁻¹) will appear artificially weaker compared to those at lower wavenumbers, as noted in 3[3].

Conversely, KBr Pellet Transmission follows the Beer-Lambert law through a homogeneous matrix. This provides a longer effective pathlength, yielding superior sensitivity for trace impurities and producing "classic" spectra ideal for historical library matching[4].

Table 2: Performance Comparison of IR Techniques
ParameterATR-FTIR (Diamond)KBr Pellet TransmissionPhysical Causality
Sample Prep < 1 minute (None)10–15 minutes (Grinding/Pressing)ATR is a surface technique; KBr requires a homogeneous, IR-transparent matrix[3][4].
Sensitivity ModerateHigh (Trace Analysis)KBr provides a longer optical pathlength through the sample[4].
Spectral Artifacts Wavelength-dependent intensityMoisture interference (O-H band)ATR penetration depth varies; KBr is highly hygroscopic, risking false O-H signals[3][4].
Best Use Case High-throughput QA/QCLibrary matching, trace impuritiesATR speed vs. KBr adherence to Beer-Lambert linear quantitation[4].

Part 3: Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. Every workflow must begin with a self-validating system check to ensure optical integrity before any sample is introduced.

Mandatory System Validation (Pre-requisite)
  • Background Subtraction: Collect a background scan (ambient air) to map and subtract atmospheric

    
     and 
    
    
    
    lines.
  • Polystyrene Calibration: Scan a standard polystyrene film. The system is validated only if the aromatic C-C stretch is resolved at exactly

    
     cm⁻¹ and the in-plane C-H bend at 
    
    
    
    cm⁻¹. This confirms laser alignment and interferometer health.
Protocol A: High-Throughput ATR-FTIR Workflow
  • Preparation: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Allow the solvent to flash off completely.

  • Application: Place ~2-5 mg of[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol powder directly onto the center of the crystal.

  • Compression: Lower the pressure anvil until the clutch clicks (typically ~75 psi).

    • Causality: Intimate contact between the sample and crystal is required for the evanescent wave to penetrate the sample matrix[3]. Poor contact results in low signal-to-noise ratios.

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution. Apply ATR correction software post-acquisition to normalize high-wavenumber intensities.

Protocol B: High-Fidelity KBr Pellet Workflow
  • Desiccation: Ensure IR-grade KBr powder has been dried in an oven at 110°C for at least 24 hours.

    • Causality: KBr is highly hygroscopic. Ambient moisture will create a massive, false O-H peak around 3400 cm⁻¹, which will completely mask the target's authentic hydroxymethyl O-H stretch[4].

  • Milling: Weigh ~1-2 mg of the target compound and ~100 mg of dry KBr. Grind together in an agate mortar for 2-3 minutes until a homogeneous, fine powder is achieved.

  • Pressing: Transfer the mixture to a 7 mm or 13 mm pellet die. Apply a vacuum for 2 minutes prior to pressing.

    • Causality: Vacuum removes trapped air, preventing the formation of light-scattering micro-bubbles that cause a sloping, unusable baseline[4].

  • Compression: Apply 10 tons of pressure for 3-5 minutes. Release pressure slowly to prevent pellet fracturing.

  • Acquisition: Place the transparent pellet in the transmission holder and collect 32 scans at 4 cm⁻¹ resolution.

Part 4: Analytical Workflow Diagram

The following diagram illustrates the decision-making process and self-validating loop for analyzing isoxazole derivatives.

IR_Workflow Start Sample: [5-(Methoxymethyl) -1,2-oxazol-3-yl]methanol System_Check Self-Validation: Background & Polystyrene Start->System_Check Decision Analytical Goal? System_Check->Decision ATR_Path High-Throughput Surface Analysis Decision->ATR_Path KBr_Path Trace Impurities Library Matching Decision->KBr_Path ATR_Method ATR-FTIR Protocol (Diamond Crystal) ATR_Path->ATR_Method KBr_Method Transmission FTIR (KBr Pellet Press) KBr_Path->KBr_Method Data_Analysis Spectral Extraction: O-H, C=N, N-O, C-O Peaks ATR_Method->Data_Analysis KBr_Method->Data_Analysis

Figure 1: Decision matrix and self-validating IR spectroscopy workflow for isoxazole derivatives.

References

  • Source: ijert.
  • Source: jascoinc.
  • What Are The Advantages Of Using KBr Pellets For FTIR Analysis Compared To ATR?
  • Source: nih.

Sources

Benchmarking Synthetic Routes for 1,2-Oxazol-3-yl Methanol Production

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-oxazol-3-yl methanol (isoxazol-3-yl methanol) scaffold is a critical pharmacophore in modern medicinal chemistry, serving as a bioisostere for carboxylic acids and a precursor for glutamate receptor agonists. However, its production presents a distinct chemoselectivity challenge: the isoxazole ring contains a labile N–O bond susceptible to reductive cleavage.

This guide benchmarks the two primary industrial and laboratory-scale routes for synthesizing this target:

  • Route A (The "Reductive" Approach): Chemo-selective reduction of ethyl isoxazole-3-carboxylate using Sodium Borohydride (NaBH₄).

  • Route B (The "Nucleophilic" Approach): Metal-halogen exchange of 3-bromoisoxazole followed by formylation/trapping.

Recommendation: For gram-to-kilogram scale production, Route A is superior due to higher atom economy, lower cost, and operational simplicity, provided that temperature control is strictly maintained to prevent ring opening.

Mechanistic Analysis & The "Weak Link"

Before detailing protocols, one must understand the failure mode. The isoxazole ring possesses aromatic character, but the N–O bond is electronically polarized and weak (approx. 55 kcal/mol).

  • The Challenge: Strong reducing agents (e.g., LiAlH₄, H₂/Pd) or harsh nucleophiles often cleave the N–O bond, resulting in the formation of acyclic amino-enones or amino-alcohols.

  • The Solution: The protocol must differentiate between the exocyclic carbonyl (ester) and the endocyclic N–O bond.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways between successful alcohol formation and catastrophic ring cleavage.

ReactionPathways Start Ethyl Isoxazole-3-carboxylate Reagent_Mild Mild Hydride (NaBH4/MeOH, <10°C) Start->Reagent_Mild Reagent_Harsh Strong Hydride (LiAlH4 or High Temp) Start->Reagent_Harsh Intermediate_A Tetrahedral Intermediate Reagent_Mild->Intermediate_A Selective C=O Attack Byproduct Ring Opening (Acyclic Amino-Alcohol) Reagent_Harsh->Byproduct N-O Bond Cleavage Product 1,2-Oxazol-3-yl Methanol (Target) Intermediate_A->Product Elimination of EtO-

Caption: Mechanistic divergence in isoxazole reduction. Temperature and reagent strength dictate the survival of the heterocyclic core.

Detailed Experimental Protocols

Route A: Chemo-selective Reduction (Recommended)

Principle: Utilization of Sodium Borohydride (NaBH₄) in Methanol.[1] Unlike Lithium Aluminum Hydride (LiAlH₄), NaBH₄ is electrophilic enough to reduce the ester (activated by the electron-deficient isoxazole ring) but typically leaves the N–O bond intact at controlled temperatures.

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with Ethyl isoxazole-3-carboxylate (1.0 equiv) and Methanol (10 volumes). Fit with an internal thermometer and nitrogen inlet.

  • Cooling (Critical): Cool the solution to 0°C – 5°C using an ice/salt bath.

  • Addition: Add NaBH₄ (2.0 equiv) portion-wise over 30 minutes.

    • Self-Validating Check: Monitor internal temperature.[2][3] Do not allow it to exceed 10°C. Rapid exotherm indicates potential runaway or side-reaction initiation.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (20-25°C) for 2 hours.

  • Monitoring: Check via TLC (Mobile phase: 50% EtOAc/Hexane).

    • Target Rf: ~0.3 (Alcohol).

    • Starting Material Rf: ~0.7 (Ester).

    • Validation: Disappearance of ester spot confirms conversion; lack of baseline streak confirms ring integrity.

  • Quench: Cool back to 0°C. Add saturated NH₄Cl solution dropwise (gas evolution: H₂).

  • Workup: Remove MeOH under reduced pressure. Extract aqueous residue with EtOAc (3x).[1] Dry over Na₂SO₄ and concentrate.

Pros: Scalable, cost-effective, no cryogenic requirement. Cons: Requires careful stoichiometry; excess borohydride at high temps can open the ring.

Route B: Metal-Halogen Exchange (Lithiation)

Principle: Lithiation of 3-bromoisoxazole creates a nucleophilic species at the C3 position, which is then trapped with a formyl source (DMF or Paraformaldehyde).

Protocol:

  • Setup: Flame-dry a flask under Argon atmosphere. Add 3-bromoisoxazole (1.0 equiv) and anhydrous THF.

  • Cryogenic Phase: Cool to -78°C (Dry ice/Acetone).

  • Lithiation: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise. Stir for 15 mins.

    • Note: The 3-lithioisoxazole intermediate is unstable above -60°C.

  • Trapping: Add dry DMF (Dimethylformamide, 1.5 equiv) dropwise.

  • Reduction (In-situ): Warm to 0°C (forming the aldehyde), then add NaBH₄ (0.5 equiv) to reduce the intermediate aldehyde to the alcohol.

  • Quench/Workup: Standard aqueous workup.

Pros: Versatile (can trap with other electrophiles). Cons: Uses pyrophoric n-BuLi; requires -78°C cooling (expensive at scale); 3-bromoisoxazole is significantly more expensive than the ester.

Benchmarking Data Comparison

The following table synthesizes performance metrics based on standard laboratory yields and industrial process parameters.

MetricRoute A: Ester ReductionRoute B: Lithiation/Trapping
Starting Material Cost Low (Ethyl ester is common)High (Bromo-heterocycle)
Reagent Safety Moderate (H₂ evolution)Low (Pyrophoric n-BuLi)
Temperature Control Standard Cooling (0°C)Cryogenic (-78°C)
Typical Yield 85 - 92% 60 - 75%
Atom Economy HighPoor (Stoichiometric Li/Br waste)
Scalability High (kg to ton scale)Low (Heat transfer limits at -78°C)
Impurity Profile Clean (Mainly unreacted ester)Complex (Butyl-addition byproducts)
Decision Matrix Diagram

DecisionTree Start Choose Synthesis Route Scale Is Scale > 100g? Start->Scale RouteA Route A: Ester Reduction (NaBH4) Scale->RouteA Yes (Industrial) RouteB Route B: Lithiation (n-BuLi) Scale->RouteB No (Discovery/MedChem) SubDecision Is Ester Available? Scale->SubDecision No SubDecision->RouteA Yes SubDecision->RouteB No (Must synthesize core)

Caption: Operational decision tree for selecting the optimal synthetic pathway based on scale and material availability.

Critical Troubleshooting & "Gotchas"

The Regioselectivity Trap (Why not [3+2]?)

Researchers often ask: Why not use a direct [3+2] cycloaddition (Click Chemistry) to make the alcohol directly?

  • Reason: Reacting propargyl alcohol with a nitrile oxide typically yields the 5-hydroxymethyl isomer, not the 3-hydroxymethyl target, due to steric and electronic control in the dipolar cycloaddition [1].

  • Correction: To use [3+2], one must synthesize the ester first (using ethyl propiolate), then reduce it (Route A).

Over-Reduction
  • Symptom: Low yield, presence of amine smell, complex NMR in the aliphatic region.

  • Cause: Reaction temperature drifted >20°C during NaBH₄ addition.

  • Fix: Strict temperature monitoring. Consider adding CaCl₂ (1.0 equiv) to the reaction; the formation of Ca(BH₄)₂ in situ enhances ester reduction selectivity while being milder on the ring [2].

References

  • Organic Chemistry Portal. Synthesis of Isoxazoles. Retrieved from [Link]

    • Context: Authoritative overview of regioselectivity issues in nitrile oxide cycloadditions.
  • Context: General protocols for selective reduction of heterocyclic esters using modified borohydride systems.
  • Common Organic Chemistry. Ester to Alcohol Reduction. Retrieved from [Link]

    • Context: Comparison of reducing agent strengths (LiAlH4 vs NaBH4) and safety profiles.
  • ChemGuide. Reduction of Carboxylic Acids and Esters. Retrieved from [Link]

    • Context: Mechanistic details on hydride transfer and intermedi

Sources

Safety Operating Guide

Executive Summary & Chemical Profile[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol is a specialized heterocyclic building block frequently utilized in medicinal chemistry, drug discovery, and agrochemical development. Structurally, it contains an isoxazole ring, a primary alcohol, and a methoxymethyl ether moiety.

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Waste Management of[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol

While not classified as a highly reactive explosive, the presence of the electron-rich isoxazole core and the oxidizable ether/alcohol groups dictates strict handling and disposal protocols. Pouring organic intermediates down the drain contributes to elevated Chemical Oxygen Demand (COD) in municipal water systems and violates the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[1]. Therefore, this compound and its associated solutions must be captured, categorized, and destroyed via high-temperature incineration by a licensed Treatment, Storage, and Disposal Facility (TSDF)[2].

Causality in Waste Segregation (The "Why")

In a drug development laboratory,[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol is rarely disposed of in its pure solid/liquid form. It is typically a component of a reaction mixture, chromatography fraction, or extraction solvent.

  • Avoidance of Oxidizers: The primary alcohol and ether linkages are highly susceptible to oxidation. Mixing this compound into a waste carboy containing strong oxidizers (e.g., concentrated nitric acid, peroxides, or permanganates) can trigger a runaway exothermic reaction, leading to the over-pressurization and catastrophic rupture of the waste container[3].

  • Halogenated vs. Non-Halogenated Streams: If the compound is dissolved in dichloromethane (DCM) or chloroform, it must go into a Halogenated waste stream. Halogenated waste requires specialized, higher-temperature incineration to prevent the formation of toxic dioxins. Mixing non-halogenated waste into a halogenated container unnecessarily increases disposal costs and environmental burden[4].

Step-by-Step Disposal Methodology

The following self-validating protocol ensures compliance with EPA regulations and maintains laboratory safety.

Phase 1: Point-of-Generation Collection (Satellite Accumulation Area)
  • Select the Appropriate Container: Use a high-density polyethylene (HDPE) or PTFE-lined glass waste container[3]. Causality: HDPE prevents solvent permeation, while PTFE-lined caps ensure the ether/alcohol components do not degrade the seal.

  • Verify Compatibility: Before adding the waste, check the container's current log. Ensure no strong acids, bases, or oxidizers are present in the carboy.

  • Transfer the Waste: In a functioning chemical fume hood, use a dedicated funnel to transfer the[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol solution into the container.

  • Seal Immediately: Remove the funnel and cap the container tightly. Causality: EPA regulations mandate that waste containers in a Satellite Accumulation Area (SAA) must remain closed at all times unless waste is being actively added[3],[4]. This prevents the fugitive emission of volatile organic compounds (VOCs).

Phase 2: Labeling and Documentation
  • Attach the Hazardous Waste Tag: As soon as the first drop of waste enters the container, affix a standard Hazardous Waste tag[3].

  • Use Explicit Nomenclature: Write the full chemical name: "[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol". Do not use abbreviations, acronyms, or structural formulas, as this violates the Hazard Communication Standard[1].

  • List Solvents by Percentage: Document the exact composition of the matrix (e.g., "Methanol 80%, Water 15%,[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol 5%").

Phase 3: Transfer and Final Disposition
  • Monitor Capacity: Once the waste container reaches 90% capacity, do not add more waste. Leave headspace for vapor expansion[4].

  • Initiate Pickup: Submit a chemical waste pickup request to your Environmental Health and Safety (EHS) department.

  • 72-Hour Rule: By EPA mandate, a full waste container must be transferred from the laboratory's SAA to the facility's Central Accumulation Area (CAA) within 72 hours[4].

Quantitative Waste Categorization Data

To ensure rapid decision-making at the bench, utilize the following segregation matrix when disposing of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol mixtures.

Waste Stream CategoryTypical Solvent MatrixProhibited AdditionsFinal Disposal Method
Non-Halogenated Organic Methanol, Ethanol, Ethyl Acetate, HexanesHalogenated solvents, Nitric Acid, PeroxidesFuel Blending / Standard Incineration
Halogenated Organic Dichloromethane (DCM), Chloroform, DCEAlkali metals, Strong bases (e.g., NaOH)High-Temp Incineration (Scrubber equipped)
Aqueous Organic Water (>80%) with trace organicsWater-reactive compounds (e.g., Hydrides)Wastewater Treatment / Specialized Incineration
Solid Waste Silica gel, contaminated PPE, empty vialsFree-flowing liquidsSolid Hazardous Waste Landfill / Incineration

Waste Stream Decision Pathway

The following diagram illustrates the logical workflow for categorizing and disposing of[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol based on its solvent matrix.

G Start Waste Generation: [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol CheckSolvent Identify Solvent Matrix Start->CheckSolvent Halogenated Halogenated Solvents (e.g., DCM, Chloroform) CheckSolvent->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvents (e.g., MeOH, EtOAc) CheckSolvent->NonHalogenated C, H, N, O only Aqueous Aqueous Mixtures (>80% Water) CheckSolvent->Aqueous Water-based Solid Solid Waste (Silica, Vials, PPE) CheckSolvent->Solid No free liquids WasteA Halogenated Waste Stream (High-Temp Incineration) Halogenated->WasteA WasteB Non-Halogenated Waste Stream (Fuel Blending/Incineration) NonHalogenated->WasteB WasteC Aqueous Organic Waste Stream (Specialized Treatment) Aqueous->WasteC WasteD Solid Hazardous Waste (Incineration) Solid->WasteD

Decision matrix for the proper segregation and disposal of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol.

Emergency Spill Response

If [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol is spilled outside of secondary containment:

  • Isolate: Evacuate personnel from the immediate vicinity and ensure the fume hood sash is lowered to maximize exhaust draw.

  • Neutralize/Absorb: Because it is an organic compound, do not use water to wash it away. Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pads).

  • Collect: Sweep the absorbed material using a non-sparking tool and place it into a solid hazardous waste container (e.g., a poly-bucket).

  • Decontaminate: Wash the affected surface with a compatible solvent (like ethanol or isopropanol) and absorb the residue, adding all cleaning materials to the solid waste container. Tag as "Hazardous Waste - Spill Cleanup Debris containing [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol"[4].

References

1.[3] Temple University Environmental Health and Radiation Safety. Standard Operating Procedure - Chemical Waste Disposal. Retrieved from: [Link] 2.[1] Case Western Reserve University Environmental Health and Safety. How to Dispose of Chemical Waste. Retrieved from: [Link] 3.[2] United States Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. Retrieved from: [Link] 4.[4] Columbia University Environmental Health & Safety. Hazardous Chemical Waste Management Guidelines. Retrieved from:[Link]

Sources

Personal protective equipment for handling [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment for Handling [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol[1][2]

PART 1: CORE DIRECTIVE

This guide deviates from standard safety templates to address the specific physicochemical properties and inferred hazard profile of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol (Formula: C₆H₉NO₃).[1]

As a specialized isoxazole derivative, this compound presents a dual-risk profile: the potential toxicity associated with the isoxazole pharmacophore and the solvent-like permeation properties of the methoxymethyl ether side chain.[1] In the absence of a compound-specific global safety monograph, this protocol applies the Precautionary Principle , categorizing the substance as a High-Hazard Isoxazole Intermediate .[1]

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Hazard Identification & Risk Assessment

Compound Identity:

  • IUPAC Name: [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol[1][3]

  • Molecular Formula: C₆H₉NO₃[1][3]

  • Molecular Weight: 143.14 g/mol [1]

  • Core Structure: 1,2-Oxazole (Isoxazole) ring with a hydroxymethyl group at C3 and a methoxymethyl group at C5.[1]

The "Why" Behind the Risks (Mechanistic Insight):

  • Isoxazole Toxicity: The isoxazole ring is a bioisostere often used in medicinal chemistry to mimic peptide bonds or carboxylic acids. However, unfunctionalized or simple isoxazole derivatives can exhibit acute toxicity (oral/dermal) and potential mutagenicity due to the labile N-O bond, which can undergo reductive cleavage to form reactive 1,3-dicarbonyl equivalents or amino-enones [1].[1]

  • Permeation Potential: The methoxymethyl (MOM) ether moiety significantly increases lipophilicity compared to the parent alcohol. This suggests that the compound may permeate standard nitrile gloves faster than simple salts, necessitating a multi-barrier approach.

  • Thermal Instability: Isoxazoles can undergo thermal rearrangement (Flash Vacuum Pyrolysis pathways) or decomposition under high heat. Handling requires strict temperature control to prevent runaway decomposition [2].

Personal Protective Equipment (PPE) Matrix

This system is designed to be self-validating: if one barrier fails, a secondary mechanism is already in place.[1]

Table 1: PPE Specifications & Rationale

Protection ZoneRecommended EquipmentTechnical Rationale & Causality
Respiratory Primary: Fume Hood (Face velocity: 0.5 m/s)Secondary: Half-face respirator with OV/P100 cartridges.[1]The compound is a solid/oil capable of sublimation or aerosolization. The Organic Vapor (OV) filter targets the ether moiety; P100 captures particulates.
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient due to the potential for corrosive injury to the cornea if the isoxazole ring hydrolyzes on moist mucosal surfaces.
Dermal (Hands) Double-Gloving Protocol: 1. Inner: Low-modulus Nitrile (4 mil)2.[1] Outer: Long-cuff Nitrile (8 mil) or Laminate (Silver Shield®)The methoxymethyl group enhances solvent solubility.[1] Single thin nitrile may degrade <15 mins. Double layer creates a "breakthrough buffer."
Body Tyvek® Lab Coat (Closed front) + Chemical ApronStandard cotton coats absorb liquids, keeping toxins against the skin. Tyvek repels aqueous/organic splashes.[1]
Operational Workflows

A. Handling & Synthesis Protocol

  • Engineering Control: All weighing and transfer operations must occur within a certified chemical fume hood.[1]

  • Static Control: Isoxazole derivatives can be static-sensitive.[1][4] Use an ionizing bar or anti-static weighing boat.

  • Solvent Selection: Avoid strong acids or bases during dissolution, as these may cleave the isoxazole ring or the MOM ether, releasing formaldehyde (carcinogen) or toxic cleavage products.[1]

B. Emergency Response Logic (Spill Management) The following diagram outlines the decision logic for a spill, prioritizing containment of the N-O bond hazards.

SpillResponse Start Spill Detected: [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol Assess Assess Volume & State (Solid vs. Solution) Start->Assess Evacuate Evacuate Area & Secure Ventilation Assess->Evacuate High Hazard PPE_Check Don Full PPE: Resp (OV/P100) + Double Gloves Evacuate->PPE_Check Solid_Spill Solid Spill: Avoid Dust Generation PPE_Check->Solid_Spill If Powder Liquid_Spill Solution Spill: Contain Spread PPE_Check->Liquid_Spill If Liquid Action_Solid Cover with wet paper towel (prevents aerosolization) Solid_Spill->Action_Solid Action_Liquid Absorb with Vermiculite or Chem-Sorb pads Liquid_Spill->Action_Liquid Disposal Transfer to Double-Bagged Hazardous Waste Container Action_Solid->Disposal Action_Liquid->Disposal Decon Decontaminate Surface: Soap/Water (Avoid Bleach) Disposal->Decon

Figure 1: Decision logic for managing spills of isoxazole derivatives. Note the prohibition of bleach, which can react violently with nitrogenous heterocycles.[1]

Disposal & Waste Management

Waste Stream Classification:

  • Primary Stream: High BTU / Incineration.[1]

  • Labeling: Must be labeled "Toxic Organic Solid/Liquid" and "Isoxazole Derivative."[1]

  • Incompatibility: Do NOT mix with oxidizing acids (Nitric/Perchloric) in the waste stream. The methoxymethyl group is oxidizable, and the isoxazole ring is energetic; mixing can cause delayed exotherms in waste drums.[1]

Decontamination: Glassware should be rinsed with a solvent (ethanol or acetone) before washing with soap and water. The rinse solvent must be collected as hazardous waste, not flushed down the drain.

PART 3: REFERENCES

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19958730, [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol. Retrieved from [Link]

  • American Chemical Society. (2023). Safety in Academic Chemistry Laboratories: Handling Energetic Heterocycles. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.